4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
Description
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Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJARUJXBQHAORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649651 | |
| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6674-17-5 | |
| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline" properties and characteristics
An In-depth Technical Guide to 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of this compound, a trifunctional heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule integrates three key chemical motifs: a 1,2,4-oxadiazole ring, a 4-aminophenyl (aniline) group, and a reactive chloromethyl substituent. This unique combination establishes the compound as a versatile synthetic building block, or synthon, for creating diverse chemical libraries. This document details its physicochemical properties, proposes a robust synthetic pathway, explores its reactivity and potential applications in drug discovery, and critically evaluates its toxicological profile, providing essential handling protocols for researchers.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the oxadiazole family being a particularly prominent scaffold.[1][2] Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms, existing in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[1][3] Among these, the 1,2,4- and 1,3,4-isomers are extensively utilized in drug design for their wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]
A key feature of the oxadiazole ring is its role as a bioisostere for amide and ester functionalities.[5] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and facilitate strong interactions with biological targets like enzymes and receptors.[1][5]
The subject of this guide, this compound, emerges as a strategically designed intermediate. It leverages the proven biological relevance of the 1,2,4-oxadiazole core while providing two distinct points for chemical modification: the nucleophilic aniline group and the highly electrophilic chloromethyl group. This dual reactivity makes it an exceptionally valuable starting point for combinatorial chemistry and lead optimization campaigns.
Figure 1: Chemical Structure of the Topic Compound.
Physicochemical Properties and Characterization
Precise experimental data for this compound is not extensively documented in peer-reviewed literature; however, key identifiers and properties can be consolidated from chemical supplier databases.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 6674-17-5 | [6][7] |
| Molecular Formula | C₉H₈ClN₃O | [7] |
| Molecular Weight | 209.64 g/mol | [7] |
| Purity | Typically ≥97% | [7] |
| Appearance | (Not specified, likely off-white to yellow solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Spectroscopic Profile (Anticipated)
While specific spectra are not published, the expected characteristics can be inferred from its structure:
-
¹H NMR: Protons on the aniline ring would appear as two doublets in the aromatic region (approx. 6.5-8.0 ppm). The chloromethyl group (CH₂) would produce a distinct singlet further downfield (approx. 4.5-5.5 ppm) due to the electron-withdrawing effect of the chlorine atom and the oxadiazole ring. The amine (NH₂) protons would present as a broad singlet.
-
¹³C NMR: The spectrum would show nine distinct carbon signals, including those for the chloromethyl group, the two carbons of the oxadiazole ring, and the six carbons of the phenyl ring.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 209, with a characteristic M+2 isotope peak at m/z 211 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching for the amine group (~3300-3500 cm⁻¹), C=N stretching from the oxadiazole ring (~1600-1650 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
The proposed synthesis proceeds in two primary steps starting from 4-aminobenzonitrile.
Figure 2: Proposed Synthetic Pathway.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Aminobenzamidoxime
-
Rationale: This initial step creates the core nucleophile required for building the oxadiazole ring. The reaction of a nitrile with hydroxylamine is a standard and high-yielding method for producing amidoximes.
-
To a solution of 4-aminobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude 4-aminobenzamidoxime by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
-
Rationale: This is a one-pot acylation followed by a thermal cyclodehydration. 2-Chloroacetyl chloride provides the two-carbon unit and the chloromethyl group. The subsequent heating drives the ring-closing reaction by eliminating a molecule of water.
-
Dissolve 4-aminobenzamidoxime (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as pyridine (1.1 eq) to the solution.
-
Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C. The formation of an acyclic intermediate is expected.
-
After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux for several hours. Monitor the cyclization by TLC.
-
Upon completion, cool the reaction, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to yield the final compound.
Chemical Reactivity: A Versatile Synthon
The primary utility of this compound lies in the electrophilic nature of the chloromethyl group. It serves as a powerful handle for introducing a wide variety of functional groups through nucleophilic substitution reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Figure 3: Derivatization via Nucleophilic Substitution.
Representative Derivatization Protocol (Reaction with a Secondary Amine)
-
Rationale: This protocol exemplifies the straightforward conversion of the chloromethyl group into an aminomethyl group, a common transformation in medicinal chemistry to improve solubility and introduce new binding interactions.
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add the desired secondary amine (e.g., morpholine, piperidine) (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the mixture (e.g., to 60-80 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography to obtain the desired tertiary amine derivative.
This strategy has been effectively used to synthesize novel anticancer agents from similar chloromethyl-1,3,4-oxadiazole scaffolds.[10]
Biological Context and Toxicological Profile
The therapeutic potential of this scaffold is significant. Derivatives of 1,2,4-oxadiazoles have been investigated as potent anticancer agents, inhibitors of enzymes like acetyl-CoA carboxylase (ACC) for metabolic disorders, and as modulators of CNS targets like monoamine oxidase (MAO).[11][12][13] The aniline moiety can be further functionalized to mimic known pharmacophores or to explore new binding space within a target protein.
Critical Toxicological Considerations
Despite its synthetic utility, the presence of the 4-chloroaniline substructure necessitates a high degree of caution.
-
Hematotoxicity: Chloroanilines are well-documented hematotoxins.[14] 4-Chloroaniline (p-chloroaniline or PCA) is particularly potent in inducing methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen.[14][15] This can lead to cyanosis, anemia, and anoxia.[14]
-
Genotoxicity and Carcinogenicity: 4-Chloroaniline is genotoxic in various test systems and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, meaning it is possibly carcinogenic to humans.[15][16]
-
Metabolic Risk: A primary concern in drug development would be the potential for in vivo metabolic cleavage of the C-N bond between the phenyl ring and the oxadiazole. Such a breakdown would release free 4-chloroaniline, posing a significant toxicological risk. Any drug candidate derived from this scaffold would require rigorous metabolic and toxicological profiling to ensure its stability and safety.
Safety and Handling Protocol
Given the hazard profile, strict adherence to safety protocols is mandatory when handling this compound and its parent compound, 4-chloroaniline.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[17]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[18]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and change them frequently.
-
Body Protection: Wear a lab coat. Ensure skin is not exposed.
-
-
Handling:
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[18]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[18]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[19]
-
-
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations.[16]
-
Conclusion and Future Outlook
This compound is a chemical scaffold with high strategic value for drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse compound libraries aimed at a multitude of biological targets. The well-established pharmacological relevance of the 1,2,4-oxadiazole core makes it an attractive starting point for novel therapeutic agents.
However, the significant toxicological risks associated with the embedded 4-chloroaniline moiety cannot be overstated. Researchers and drug developers must approach this scaffold with a clear understanding of these potential liabilities. Future work should focus on two parallel paths:
-
Synthetic Exploration: Utilizing the dual reactivity of the scaffold to build novel libraries and identify potent bioactive compounds.
-
Safety Profiling: Conducting early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on any promising derivatives to assess their metabolic stability and ensure that toxic 4-chloroaniline is not released in vivo.
By balancing innovative synthesis with rigorous safety evaluation, the potential of this compound as a foundation for next-generation therapeutics can be responsibly explored.
References
-
Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. [Link]
-
Importance of oxadiazole motif in medicinal and pharmaceutical chemistry. ResearchGate. [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]
-
Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Bentham Science. [Link]
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]
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4-(5-Chloromethyl-[3][4][5]oxadiazol-3-yl)-aniline. Oakwood Chemical. [Link]
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4-Chloroaniline (CICADS 48, 2003). INCHEM. [Link]
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4-(1,2,4-Oxadiazol-3-yl)aniline Safety Data Sheet. Angene Chemical. [Link]
-
4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. PubChem. [Link]
-
Provisional Peer Reviewed Toxicity Values for 4,4'-Methylenebis (2-chloroaniline). U.S. EPA. [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. [Link]
-
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan –a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives. ResearchGate. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central. [Link]
-
Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]
-
NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed. [Link]
-
Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. PubMed. [Link]
-
2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. [Link]
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link]
-
Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. ResearchGate. [Link]
-
Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PubMed Central. [Link]
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A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. MDPI. [Link]
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3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [Link]
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4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]
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4-(1,3-OXAZOL-5-YL)ANILINE | CAS 1008-95-3. Matrix Fine Chemicals. [Link]
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(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. PubMed Central. [Link]
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An In-Depth Technical Guide to 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS Number: 6674-17-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. We will delve into its chemical properties, a proposed synthetic route with mechanistic insights, and its prospective applications, particularly in the development of novel therapeutics.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry. It is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] The incorporation of the 1,2,4-oxadiazole moiety into molecular frameworks has led to the discovery of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] this compound, with its reactive chloromethyl group and a primary aniline amine, represents a key intermediate for the synthesis of diverse compound libraries for biological screening.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases.[3][4]
| Property | Value | Source |
| CAS Number | 6674-17-5 | [3][4] |
| Molecular Formula | C₉H₈ClN₃O | [3][4] |
| Molecular Weight | 209.64 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Safety and Handling:
This compound is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Proposed Synthesis of this compound
The proposed two-step synthesis starts from the commercially available 4-aminobenzonitrile.
Step 1: Synthesis of 4-aminobenzamidoxime
The first step is the conversion of the nitrile group of 4-aminobenzonitrile to an amidoxime using hydroxylamine.
-
Reaction: 4-aminobenzonitrile + Hydroxylamine hydrochloride → 4-aminobenzamidoxime
-
Reagents and Conditions: 4-aminobenzonitrile, hydroxylamine hydrochloride, a base such as sodium bicarbonate or triethylamine, in a solvent like ethanol or a mixture of ethanol and water. The reaction is typically heated to reflux.
-
Mechanism: The reaction proceeds via nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. The resulting intermediate then tautomerizes to form the more stable amidoxime.
Step 2: Synthesis of this compound
The second step involves the acylation of the 4-aminobenzamidoxime with chloroacetyl chloride, followed by cyclization to form the 1,2,4-oxadiazole ring.
-
Reaction: 4-aminobenzamidoxime + Chloroacetyl chloride → this compound
-
Reagents and Conditions: 4-aminobenzamidoxime, chloroacetyl chloride, a non-nucleophilic base such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at a low temperature (e.g., 0 °C) to control the initial acylation, followed by heating to promote cyclodehydration.
-
Mechanism: The amidoxime oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form an O-acyl amidoxime intermediate. Subsequent intramolecular cyclization with the elimination of water, often promoted by heating, leads to the formation of the stable 1,2,4-oxadiazole ring. The aniline nitrogen is less nucleophilic than the amidoxime oxygen and is generally protected during this step or reacts selectively under controlled conditions.
Experimental Protocol (Proposed):
-
Synthesis of 4-aminobenzamidoxime:
-
To a solution of 4-aminobenzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization.
-
-
Synthesis of this compound:
-
Dissolve 4-aminobenzamidoxime (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for another 2-4 hours.
-
Heat the reaction mixture to reflux to facilitate the cyclodehydration step, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of the target compound.
Applications in Drug Discovery
The bifunctional nature of this compound makes it a highly valuable building block for the synthesis of compound libraries for high-throughput screening. The aniline group can be readily functionalized through various reactions such as acylation, sulfonylation, and reductive amination. The chloromethyl group is a reactive electrophile that can undergo nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, and alcohols.
Potential as a Precursor for Kinase Inhibitors:
The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed as kinase inhibitors. While there are no specific reports on the use of this compound in this context, its structural features suggest its potential as an intermediate in the synthesis of such inhibitors. For example, the aniline moiety can be derivatized to interact with the hinge region of a kinase active site, while the chloromethyl group can be used to introduce side chains that occupy other pockets of the active site, thereby modulating potency and selectivity.
Visualization of a Generalized Kinase Inhibition Pathway:
Caption: Generalized mechanism of competitive kinase inhibition.
Conclusion
This compound is a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its bifunctional nature provides a versatile platform for the generation of diverse molecular architectures. For researchers in drug discovery, this compound represents a valuable tool for the construction of novel compound libraries, particularly in the search for new kinase inhibitors and other targeted therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential in medicinal chemistry.
References
- (Reference for general synthesis of 1,3,4-oxadiazoles, if a suitable one was found - otherwise omit)
- (Reference for biological activities of 1,2,4-oxadiazoles)
-
Oakwood Chemical. 4-(5-Chloromethyl-[2][5][6]oxadiazol-3-yl)-aniline. [Link]
- (Reference for synthesis of similar compounds, e.g.
- (Reference for kinase inhibitor applic
-
MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
-
National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
- (Additional relevant references)
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Spectroscopic Analysis of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline. This molecule holds significant interest within the pharmaceutical and materials science sectors due to its unique structural motifs, which are often associated with diverse biological activities. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its chemical behavior. This document outlines the theoretical basis and practical considerations for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental data for this specific molecule is not publicly available at the time of this publication, this guide will leverage established principles and data from analogous structures to predict and interpret the expected spectral features. This approach provides a robust framework for researchers actively working with this and related compounds.
Introduction: The Significance of Spectroscopic Characterization
The compound this compound, with the chemical formula C₉H₈ClN₃O and a molecular weight of approximately 209.64 g/mol , features a unique combination of a substituted aniline ring and a chloromethyl-functionalized 1,2,4-oxadiazole heterocycle.[1][2] The aniline moiety is a common pharmacophore, while the oxadiazole ring is a bioisostere for ester and amide groups, often enhancing metabolic stability and modulating physicochemical properties. The chloromethyl group introduces a reactive site for further chemical modification, making it a versatile intermediate in synthetic chemistry.
Accurate spectroscopic characterization is the cornerstone of modern chemical research and development. It provides irrefutable evidence of a molecule's identity, structure, and purity. For a compound like this compound, a multi-technique approach employing NMR, IR, and MS is essential to unambiguously confirm its synthesis and to understand its electronic and vibrational properties.
Molecular Structure and Predicted Spectroscopic Features
To facilitate the discussion of its spectroscopic properties, it is crucial to visualize the molecular structure of this compound.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be indispensable for the characterization of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aniline ring, the amine protons, and the protons of the chloromethyl group.
Table 1. Predicted ¹H NMR Chemical Shifts and Multiplicities.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -NH₂ | 3.5 - 4.5 | Broad singlet | 2H | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. |
| Ar-H (ortho to -NH₂) | 6.7 - 6.9 | Doublet | 2H | These protons are shielded by the electron-donating amino group. |
| Ar-H (ortho to oxadiazole) | 7.8 - 8.0 | Doublet | 2H | These protons are deshielded by the electron-withdrawing oxadiazole ring. |
| -CH₂Cl | 4.8 - 5.0 | Singlet | 2H | The electronegative chlorine atom and the adjacent oxadiazole ring will cause a significant downfield shift. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2. Predicted ¹³C NMR Chemical Shifts.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-NH₂ | 145 - 150 | The carbon attached to the electron-donating amino group will be shielded. |
| C-H (ortho to -NH₂) | 114 - 116 | Shielded aromatic carbons. |
| C-H (ortho to oxadiazole) | 128 - 130 | Deshielded aromatic carbons. |
| C-oxadiazole (ipso) | 120 - 125 | Quaternary carbon of the aniline ring attached to the oxadiazole. |
| C3 of oxadiazole | 165 - 170 | Carbon atom of the oxadiazole ring attached to the aniline moiety. |
| C5 of oxadiazole | 175 - 180 | Carbon atom of the oxadiazole ring attached to the chloromethyl group. |
| -CH₂Cl | 40 - 45 | The carbon of the chloromethyl group will be significantly deshielded by the chlorine atom. |
Experimental Protocol for NMR Spectroscopy
A detailed experimental protocol is crucial for obtaining high-quality NMR spectra.
Workflow for NMR Sample Preparation and Data Acquisition
Figure 2. Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.
Table 3. Predicted IR Absorption Frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| N-H (amine) | 3300 - 3500 | Medium | Symmetric and asymmetric stretching |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Weak | Stretching |
| C=N (oxadiazole) | 1640 - 1680 | Strong | Stretching |
| C=C (aromatic) | 1500 - 1600 | Medium-Strong | Stretching |
| C-O (oxadiazole) | 1200 - 1300 | Strong | Stretching |
| C-N (amine) | 1250 - 1350 | Medium | Stretching |
| C-Cl | 600 - 800 | Strong | Stretching |
Experimental Protocol for IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining an IR spectrum.
Workflow for ATR-IR Spectroscopy
Figure 3. Workflow for ATR-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the fragmentation patterns, which can aid in structural elucidation.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 209, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak.
Table 4. Predicted Key Fragment Ions in the Mass Spectrum.
| m/z | Proposed Fragment Structure | Rationale for Fragmentation |
|---|---|---|
| 209/211 | [C₉H₈ClN₃O]⁺ | Molecular ion |
| 174 | [C₉H₈N₃O]⁺ | Loss of a chlorine radical |
| 160 | [C₈H₆N₃O]⁺ | Loss of the chloromethyl group |
| 119 | [C₇H₇N₂]⁺ | Cleavage of the oxadiazole ring |
| 92 | [C₆H₆N]⁺ | Aniline fragment |
Fragmentation Pathway
Figure 4. Predicted fragmentation pathway.
Experimental Protocol for Mass Spectrometry
A common method for analyzing solid samples is direct insertion probe electron ionization mass spectrometry (DIP-EI-MS).
Workflow for DIP-EI-MS Analysis
Figure 5. Workflow for DIP-EI-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through the synergistic use of NMR, IR, and MS is fundamental to its chemical characterization. This technical guide has provided a detailed predictive framework for the expected spectroscopic data based on established chemical principles and analysis of related structures. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high quality. For researchers in drug discovery and materials science, this guide serves as a valuable resource for the unambiguous identification and structural elucidation of this and similar novel compounds, thereby accelerating the pace of innovation.
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An In-depth Technical Guide to the Solubility and Stability of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of the novel heterocyclic compound 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS No. 6674-17-5). This molecule, possessing a potentially reactive chloromethyl group and a 1,2,4-oxadiazole core, presents unique challenges in pre-formulation and drug development. This document outlines detailed, field-proven methodologies for systematic solubility assessment and forced degradation studies, adhering to the principles of scientific integrity and regulatory expectations. The protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable data, thereby enabling informed decisions in the pharmaceutical development pipeline.
Introduction: The Scientific Imperative
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life. The subject of this guide, this compound, is a molecule of interest due to its unique structural motifs: an aniline group, a 1,2,4-oxadiazole ring, and a chloromethyl substituent.
The 1,2,4-oxadiazole ring, while a common scaffold in medicinal chemistry for its role as a bioisostere for esters and amides, is known for its relatively low aromaticity and a labile O-N bond, which can predispose it to rearrangements.[1] Furthermore, the exocyclic chloromethyl group introduces a potential site for nucleophilic substitution, adding another layer of complexity to its stability profile. This guide, therefore, is not merely a collection of protocols but a strategic blueprint for de-risking a promising, yet challenging, molecule.
Physicochemical & Structural Properties
A foundational understanding of the molecule's intrinsic properties is critical before embarking on experimental studies.
| Property | Value | Source |
| CAS Number | 6674-17-5 | [2][3] |
| Molecular Formula | C₉H₈ClN₃O | [3] |
| Molecular Weight | 209.64 g/mol | [3] |
| Appearance | Pale-yellow to Yellow-brown Solid | [4] |
| Storage | 2-8°C for long-term stability is recommended. | [4] |
The presence of the aniline moiety suggests a basic character, while the overall structure indicates a likelihood of poor aqueous solubility, a common trait for many heterocyclic compounds.
Comprehensive Solubility Assessment
A multi-faceted approach to solubility determination is essential to build a complete picture of the compound's behavior in various solvent systems, which is critical for everything from analytical method development to formulation design.
Thermodynamic Solubility Protocol
This protocol determines the equilibrium solubility of the compound in various media, which is the gold standard for solubility measurement.
Methodology:
-
Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities and pH values. This should include:
-
Purified Water (Type I)
-
pH 1.2 HCl Buffer
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer
-
pH 7.4 Phosphate Buffered Saline (PBS)
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C to simulate ambient and physiological conditions, respectively) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Interpretation:
The results will provide a quantitative measure of the compound's solubility in each solvent system, which can be used to guide formulation strategies. For instance, poor aqueous solubility may necessitate the use of co-solvents or enabling technologies for oral delivery.
Kinetic Solubility Protocol
This high-throughput method is valuable for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., PBS at pH 7.4) to each well and mix thoroughly.
-
Precipitation Detection: Incubate the plate for a set period (e.g., 2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.
Causality Behind Experimental Choices:
The use of DMSO as the initial solvent is standard in early drug discovery due to its broad solvency. The rapid precipitation upon addition of an aqueous buffer mimics the conditions a compound might experience upon injection or dissolution in the gastrointestinal tract.
Intrinsic Stability & Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a critical tool for understanding the degradation pathways and developing stability-indicating analytical methods.[5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be reliably detected and quantified.[6]
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Detailed Protocols for Stress Conditions
A. Acidic and Basic Hydrolysis:
-
Rationale: To assess the susceptibility of the compound to hydrolysis. The aniline and chloromethyl groups, as well as the oxadiazole ring, could be labile under these conditions.
-
Protocol:
-
Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the acidic solution at an elevated temperature (e.g., 70°C) and the basic solution at room temperature.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and analyze by HPLC.
-
B. Oxidative Degradation:
-
Rationale: To evaluate the compound's sensitivity to oxidation. The aniline moiety is a potential site for oxidation.
-
Protocol:
-
Prepare a solution of the compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Analyze aliquots at various time points.
-
C. Thermal Degradation:
-
Rationale: To determine the impact of heat on the compound in both the solid state and in solution.
-
Protocol:
-
Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).
-
Analyze samples at various time points.
-
D. Photostability:
-
Rationale: To assess the compound's sensitivity to light, as mandated by ICH guideline Q1B.
-
Protocol:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample should be run in parallel.
-
Analyze the samples after exposure.
-
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis of the Chloromethyl Group: The chloromethyl group is susceptible to nucleophilic substitution by water or hydroxide ions to form the corresponding hydroxymethyl derivative.
-
Ring Opening of the 1,2,4-Oxadiazole: The weak O-N bond in the oxadiazole ring could cleave under harsh acidic or basic conditions, leading to various rearrangement products.
-
Oxidation of the Aniline Group: The aniline moiety could be oxidized to form various colored degradation products.
The identification of these degradation products using techniques like LC-MS/MS is crucial for a complete understanding of the compound's stability profile.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The generated data will be instrumental in guiding lead optimization, formulation development, and the design of long-term stability studies. A thorough understanding of these fundamental properties is a non-negotiable prerequisite for advancing this promising compound through the rigorous landscape of pharmaceutical development.
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. Available at: [Link]
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Oakwood Chemical. (n.d.). 4-(5-Chloromethyl-[2][3][8]oxadiazol-3-yl)-aniline. Available at: [Link]
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PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Available at: [Link]
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ResearchGate. (n.d.). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Available at: [Link]
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MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
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MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]
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PubChem. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Available at: [Link]
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DC Chemicals. (n.d.). 4-(5-Chloromethyl-[2][3][8]oxadiazol-3-yl)aniline. Available at: [Link]
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Broughton Laboratories. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]
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ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs – A review. Available at: [Link]
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Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Available at: [Link]
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SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
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Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Available at: [Link]
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ResearchGate. (n.d.). 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan –a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]
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Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available at: [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline: A Covalent Modifier Approach
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)aniline represents a compelling molecular architecture for targeted therapeutic development. While specific biological data for this molecule is not extensively documented in publicly available literature, its structural features—namely the privileged 1,2,4-oxadiazole scaffold and the reactive chloromethyl group—provide a strong basis for a hypothesized mechanism of action centered on covalent modification of a biological target. This guide delineates this proposed mechanism, grounded in the established reactivity of haloalkyl groups and the diverse bioactivities of oxadiazole-containing compounds.[1][2] We present a comprehensive, field-proven framework for the experimental validation of this hypothesis, from initial target identification to cellular and structural confirmation. This document is intended to serve as a foundational resource for research teams investigating the therapeutic potential of this and structurally related compounds.
Introduction: Deconstructing the Molecule
The structure of this compound combines three key chemical moieties, each contributing to its potential pharmacological profile:
-
The 1,2,4-Oxadiazole Core: This five-membered heterocycle is a well-established "privileged scaffold" in medicinal chemistry.[1] Its metabolic stability, ability to participate in hydrogen bonding, and rigid structure make it an ideal linker for positioning other functional groups for optimal interaction with biological targets.[3] Derivatives of 1,2,4-oxadiazole have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and nematicidal properties.[1][2][4]
-
The Aniline Moiety: The 4-aminophenyl group provides a vector for molecular recognition. It can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are critical for the initial, reversible binding of the molecule to a specific protein target. The position and electronic nature of this group are key determinants of binding affinity and selectivity.
-
The Chloromethyl Group: This is the "warhead" of the molecule. As a primary alkyl chloride, it is an electrophilic group capable of reacting with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids.[2] This reactivity is central to our proposed mechanism of action.
Given these features, we hypothesize that this compound functions as a targeted covalent inhibitor . The mechanism involves initial, specific, non-covalent binding to a target protein, driven by the aniline and oxadiazole moieties, followed by the formation of an irreversible covalent bond between the chloromethyl group and a nucleophilic amino acid residue within or near the binding site.
Proposed Mechanism of Action: Covalent Inhibition
The proposed mechanism unfolds in a two-step process, a hallmark of targeted covalent inhibitors:
Step 1: Reversible Binding (Recognition)
The molecule first docks into a binding pocket on its target protein. The specificity of this interaction is governed by the shape of the pocket and the non-covalent forces established between the aniline and oxadiazole components of the ligand and the amino acid residues of the protein.
Step 2: Irreversible Covalent Modification (Inactivation)
Once the molecule is appropriately oriented within the binding site, the electrophilic chloromethyl group is positioned in proximity to a nucleophilic amino acid side chain. Common nucleophilic residues that can participate in this reaction include:
-
Cysteine: The thiol group (-SH) is a potent nucleophile.
-
Histidine: The imidazole ring is nucleophilic.
-
Lysine: The primary amine (-NH2) of the side chain is nucleophilic.
-
Serine/Threonine: The hydroxyl (-OH) groups can act as nucleophiles, though they are generally less reactive than thiols or amines.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic amino acid attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond. This event permanently modifies the protein, typically leading to its irreversible inactivation.
Caption: Proposed two-step mechanism of covalent inhibition.
Experimental Validation Workflow
A rigorous, multi-faceted approach is required to validate this proposed mechanism. The following experimental plan provides a self-validating system to identify the target, confirm the covalent interaction, and elucidate the functional consequences.
Phase 1: Target Identification and Engagement
The primary objective is to identify the cellular protein(s) that are covalently modified by the compound.
Protocol 1: Affinity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize an analog of the parent compound that incorporates a "tag" for visualization or enrichment, such as an alkyne or azide for click chemistry, or a biotin moiety.
-
Cell Lysate Incubation: Treat a relevant cell lysate with the tagged probe. The chloromethyl group will react with its protein target(s).
-
Click Chemistry/Enrichment:
-
For an alkyne-tagged probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescently labeled azide or a biotin-azide.
-
For a biotin-tagged probe, proceed directly to enrichment.
-
-
Visualization & Enrichment: Visualize the labeled proteins via SDS-PAGE and in-gel fluorescence scanning. For identification, enrich the biotinylated proteins using streptavidin beads.
-
Mass Spectrometry: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will provide a list of candidate target proteins.
Phase 2: Target Validation and Mechanistic Confirmation
Once candidate targets are identified, the next step is to validate them and confirm the covalent binding.
Protocol 2: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified candidate protein with the parent compound.
-
LC-MS Analysis: Analyze the reaction mixture using high-resolution mass spectrometry. A mass shift corresponding to the addition of the compound's mass minus HCl (C9H7N3O) will confirm covalent modification of the protein.
Protocol 3: Enzymatic/Binding Assays
-
Activity Assay: If the target is an enzyme, perform an activity assay. Pre-incubate the enzyme with varying concentrations of the compound for different durations. A time-dependent, irreversible inhibition that cannot be overcome by substrate competition is characteristic of a covalent inhibitor.
-
IC50 Shift Assay: The apparent IC50 should decrease with longer pre-incubation times, another hallmark of covalent inhibition.
Protocol 4: Site-of-Modification Mapping
-
Proteolytic Digestion: Covalently modify the purified protein with the compound, then digest it into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. Identify the specific peptide that shows the mass addition. The fragmentation pattern (MS/MS) will pinpoint the exact amino acid residue that has been modified.
Phase 3: Cellular and Structural Confirmation
The final phase connects the molecular mechanism to a cellular effect and provides a high-resolution view of the interaction.
Protocol 5: Cellular Target Engagement Assays
-
Western Blot: Treat cells with the compound. If the target protein has a known antibody, a western blot can sometimes show a mobility shift or change in antibody recognition due to the covalent modification.
-
Cellular Thermal Shift Assay (CETSA): Covalent binding can stabilize a protein, leading to an increase in its melting temperature. This can be measured in intact cells or cell lysates.
Protocol 6: X-ray Co-crystallography
-
Crystallization: Co-crystallize the target protein with the compound.
-
Structure Determination: Solve the high-resolution 3D structure. The resulting electron density map should unambiguously show the covalent linkage between the compound and the specific nucleophilic residue in the protein's binding site.
Caption: A comprehensive workflow for validating the covalent mechanism.
Quantitative Data Summary
The following table outlines the key quantitative data that should be collected during the experimental validation process and the expected outcomes for a covalent inhibitor.
| Experiment | Parameter Measured | Expected Outcome for Covalent Mechanism |
| Intact Protein MS | Mass of Protein-Ligand Adduct | Mass of Protein + Mass of Ligand - Mass of HCl |
| Enzymatic Assay | IC50 vs. Pre-incubation Time | IC50 decreases as pre-incubation time increases |
| Site-of-Mod. MS/MS | Mass of Modified Peptide | Mass of Peptide + Mass of Ligand - Mass of HCl |
| CETSA | Protein Melting Temp (Tm) | Increased Tm in compound-treated cells vs. control |
| X-ray Crystallography | Electron Density Map | Clear, continuous density between ligand and amino acid |
Conclusion and Future Directions
The structural components of this compound strongly suggest a mechanism of action based on targeted covalent inhibition. The 1,2,4-oxadiazole and aniline moieties likely confer binding specificity, while the chloromethyl group acts as an electrophilic warhead to form an irreversible bond with a key nucleophilic residue on the target protein. This guide provides a robust, logical, and experimentally sound framework for rigorously testing this hypothesis. Successful validation of this mechanism would not only elucidate the function of this specific molecule but also pave the way for the rational design of next-generation covalent therapeutics based on the 1,2,4-oxadiazole scaffold.
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Reddy, T. S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 24. [Link]
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Arshad, M., et al. (2014). 1,2,4-oxadiazole nucleus with versatile biological applications. International Journal of Pharma Sciences and Research, 5(9), 556-565. [Link]
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Wojcik, M., et al. (2023). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry, 66(2), 1235-1253. [Link]
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Oakwood Chemical. (n.d.). 4-(5-Chloromethyl-[1][5][6]oxadiazol-3-yl)-aniline. Retrieved from [Link]
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Li, Y., et al. (2012). Synthesis and Properties of 2-chloromethyl-5-aryl-1,3,4-oxadiazole Compounds. Advanced Materials Research, 554-556, 768-771. [Link]
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A Technical Guide to the Target Deconvolution of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
Abstract
The compound 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)aniline presents a unique chemical architecture poised for interaction with a range of biological targets. This guide outlines a comprehensive, hypothesis-driven strategy for the systematic identification and validation of its protein targets. By dissecting the molecule's constituent pharmacophores—the reactive chloromethyl group, the bioisosteric 1,2,4-oxadiazole core, and the kinase-privileged aniline moiety—we establish a primary hypothesis centered on targeted covalent inhibition. We detail a phased experimental approach, beginning with unbiased proteome-wide screening using advanced chemoproteomic techniques, followed by rigorous orthogonal validation of primary hits. This whitepaper provides drug development professionals with the conceptual framework and detailed experimental protocols necessary to effectively deconvolve the mechanism of action for this and structurally related molecules.
Structural Analysis and Primary Hypothesis Formulation
A rigorous examination of the chemical structure of this compound (heretofore referred to as CCOA) is the foundation of our target identification strategy. The molecule can be deconstructed into three key functional domains, each suggesting a distinct mode of interaction with biological macromolecules.
-
The Electrophilic "Warhead": The chloromethyl group is a moderately reactive electrophile, capable of forming a stable covalent bond with nucleophilic amino acid residues on a protein surface.[1][2][3] This feature strongly suggests that CCOA may function as a targeted covalent inhibitor, a class of drugs known for high potency and prolonged duration of action.[1][4][] The primary targets for such electrophiles are often cysteine thiols, but reactions with histidine, lysine, or serine are also possible, depending on the local microenvironment of the binding pocket.[1]
-
The Bioisosteric Core: The 1,2,4-oxadiazole ring is a five-membered heterocycle frequently employed in medicinal chemistry as a bioisostere for amide or ester functionalities.[6][7][8] This scaffold is present in a wide array of biologically active molecules targeting diverse protein classes, including enzymes, G-protein coupled receptors, and nuclear receptors.[6][9][10] Its presence confers metabolic stability and provides a rigid framework for orienting the other functional groups for optimal target engagement.[7]
-
The Recognition Moiety: The aniline substructure is a privileged pharmacophore, particularly in the field of kinase inhibition.[11][12] The aniline nitrogen can act as a hydrogen bond donor and/or acceptor, frequently anchoring small molecules to the hinge region of the ATP-binding pocket of protein kinases.[12][13]
Primary Hypothesis: Based on this structural analysis, our central hypothesis is that CCOA acts as a targeted covalent inhibitor, with a high probability of targeting the protein kinase family. The aniline and oxadiazole moieties likely guide the initial non-covalent binding to the target's active site, positioning the chloromethyl group for a subsequent, irreversible reaction with a nearby nucleophilic residue.
A Phased Strategy for Target Identification and Validation
We propose a sequential, two-phase strategy to first identify and then confirm the direct biological targets of CCOA. This approach moves from an unbiased, proteome-wide screen to specific, hypothesis-testing validation assays.
Phase 1: Unbiased Target Identification via Chemoproteomics
To identify covalent binding partners of CCOA across the entire proteome, we will employ an Activity-Based Protein Profiling (ABPP) approach.[14][15][16][17] This powerful chemoproteomic method uses chemical probes to map small molecule-protein interactions directly in a native biological context.[14][18][19]
The workflow involves synthesizing a probe version of CCOA, where a reporter tag (e.g., an alkyne group for click chemistry) is appended. Cells or lysates are treated with this probe, leading to the covalent labeling of target proteins.[20] These labeled proteins are then conjugated to biotin, enriched using streptavidin affinity purification, and finally identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]
Protocol 2.2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with CCOA (e.g., at 10 µM) or DMSO vehicle control for 2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C. [21]4. Lysis and Clarification: Lyse the cells by three freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) to pellet precipitated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction). Analyze the abundance of the putative target protein at each temperature point using Western blotting with a specific antibody.
-
Data Interpretation: Plot the relative amount of soluble protein versus temperature for both DMSO and CCOA-treated samples. A rightward shift in the melting curve for the CCOA-treated sample indicates target stabilization and confirms engagement.
Elucidating Mechanism of Action (MoA)
Once a target is validated, the next critical step is to understand the downstream cellular consequences of its modulation by CCOA. If the validated target is a kinase, this involves mapping its position in signaling pathways.
For example, if CCOA is confirmed to be a covalent inhibitor of a MAP kinase like MEK1, its functional effect would be the blockade of the phosphorylation of its substrate, ERK. This can be readily assessed by Western blot analysis of downstream pathway components.
Data Synthesis and Reporting
All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Representative Data from ABPP Target Identification Data are hypothetical and for illustrative purposes only.
| Protein ID (UniProt) | Gene Name | Peptide Count (Probe) | Peptide Count (Competition) | Fold Enrichment (Probe/Comp.) | Putative Target? |
| P27361 | MAPK1 | 25 | 2 | 12.5 | Yes |
| P28482 | MAP2K1 | 31 | 1 | 31.0 | Yes |
| P00533 | EGFR | 18 | 15 | 1.2 | No |
| P04637 | TP53 | 2 | 1 | 2.0 | No |
Table 2: Representative Data from Validation Assays Data are hypothetical and for illustrative purposes only.
| Validated Target | Assay Type | Metric | Value |
| MAP2K1 (MEK1) | CETSA | ΔTm | +5.8 °C |
| MAP2K1 (MEK1) | In Vitro Kinase Assay | IC₅₀ | 75 nM |
| MAPK1 (ERK2) | CETSA | ΔTm | +0.5 °C |
Conclusion
The structured, multi-phase approach detailed in this guide provides a robust framework for the complete target deconvolution of this compound. By integrating unbiased chemoproteomics with orthogonal biophysical and biochemical validation methods, researchers can move from a compound of interest to a validated biological target with a defined mechanism of action. This strategy not only mitigates the risks associated with phenotypic screening but also accelerates the drug development pipeline by providing early, definitive insights into molecular function. The principles and protocols outlined herein are broadly applicable to the target identification of other novel covalent inhibitors.
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A Senior Scientist's Guide to Leveraging 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline in Fragment-Based Lead Discovery
Foreword: The Imperative for Efficiency in Modern Drug Discovery
The landscape of early-stage drug discovery is a relentless pursuit of chemical novelty and therapeutic efficacy against an ever-expanding roster of biological targets. Traditional high-throughput screening (HTS) campaigns, while powerful, often grapple with challenges of compound complexity and library size. In this context, Fragment-Based Lead Discovery (FBDD) has matured from a niche academic concept into a cornerstone of industrial and academic drug discovery.[1][2][3] FBDD operates on a principle of elegant efficiency: identifying low-molecular-weight fragments (<300 Da) that bind weakly but with high ligand efficiency to a target protein.[4][5] These validated fragments then serve as high-quality starting points for rational, structure-guided evolution into potent, drug-like leads.
This guide focuses on a particularly compelling chemical entity: 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline . We will dissect this molecule, not merely as a static structure, but as a dynamic tool—a "poised fragment"—specifically engineered with a reactive functional group to facilitate rapid and predictable chemical elaboration.[6] Our exploration will provide the necessary technical depth for researchers, medicinal chemists, and drug development professionals to understand its synthesis, properties, and application within a robust, self-validating FBDD workflow designed to minimize false positives and accelerate the path from hit to lead.
Section 1: The Anatomy of a Privileged Fragment: this compound
The power of this fragment lies in the synergistic interplay of its three core components. Understanding the role of each is critical to appreciating its utility.
The 1,2,4-Oxadiazole Core: A Scaffold of Stability and Versatility
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has earned its status as a "privileged scaffold" in medicinal chemistry.[7][8] Its prevalence stems from its utility as a bioisosteric replacement for amide and ester functionalities, which are often susceptible to hydrolysis by metabolic enzymes.[8][9][10][11] This substitution can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate. The 1,2,4-oxadiazole moiety is a feature of numerous compounds that have entered clinical trials and the market, underscoring its acceptance by biological systems.[7][12]
The 3-Aniline Moiety: A Key Interaction Point
The aniline group at the 3-position of the oxadiazole ring is a critical pharmacophoric element. The primary amine can act as a hydrogen bond donor, while the phenyl ring can engage in π-stacking or hydrophobic interactions within a protein's binding site. Furthermore, it serves as an additional, albeit less reactive, vector for chemical modification should downstream optimization require it.
The 5-Chloromethyl Group: The Reactive Handle for Guided Elaboration
The defining feature of this fragment is the chloromethyl group at the 5-position. This group transforms the molecule from a simple binder into a versatile synthetic platform. The carbon atom is highly electrophilic, a property enhanced by the electron-withdrawing nature of the adjacent oxadiazole ring.[13] This makes it exceptionally susceptible to nucleophilic substitution (S_N_2) reactions with a wide array of nucleophiles (e.g., amines, thiols, phenols).[13][14] This built-in reactivity is the cornerstone of the "fragment growing" strategy, allowing a medicinal chemist to systematically and predictably build upon the core fragment once its binding mode is understood.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6674-17-5 | [15][16] |
| Molecular Formula | C₉H₈ClN₃O | [16] |
| Molecular Weight | 209.64 g/mol | [16] |
| MDL Number | MFCD07369925 | [16] |
Section 2: Synthesis and Derivatization Strategy
A reliable supply of the core fragment is paramount. The most robust and widely adopted method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring is via the cyclization of an O-acyl amidoxime intermediate.[9][17][18]
Recommended Synthetic Protocol
The synthesis of this compound is efficiently achieved in a two-step process starting from commercially available 4-aminobenzonitrile.
Step 1: Synthesis of N'-hydroxy-4-aminobenzimidamide (Amidoxime intermediate)
-
To a stirred solution of 4-aminobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude amidoxime product is often carried forward without further purification.
Step 2: Acylation and Cyclodehydration to form the 1,2,4-Oxadiazole
-
Dissolve the crude amidoxime from Step 1 in a suitable aprotic solvent, such as pyridine or dichloromethane, and cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. Maintain stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours. This forms the O-acyl amidoxime intermediate.
-
For the cyclodehydration step, gently heat the reaction mixture to reflux (or if in a high-boiling solvent like toluene, heat to 110 °C) for 6-12 hours.[9]
-
Monitor the formation of the final product by TLC.
-
After completion, cool the mixture, perform an aqueous workup to remove residual reagents, and concentrate the organic layer.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic pathway for the target fragment.
Section 3: A Self-Validating FBDD Workflow
To ensure the identification of high-quality, authentic fragment hits, a multi-stage screening cascade is essential. The core principle of this workflow is orthogonal validation , where hits from a primary screen are confirmed using a technique based on a different biophysical principle.[19][20] This rigor is non-negotiable for building a trustworthy foundation for a lead discovery program.
Caption: A robust, multi-stage FBDD workflow.
Stage 1: Primary Screening - Differential Scanning Fluorimetry (DSF)
Causality: The choice of DSF (or Thermal Shift Assay) as a primary screen is driven by its high throughput, low protein consumption, and direct physical readout. The underlying principle is that the binding of a ligand (our fragment) to a protein increases its thermodynamic stability, resulting in a measurable increase in its melting temperature (Tₘ). It is a cost-effective method to rapidly screen a library and identify potential binders.[20]
Protocol: High-Throughput DSF Screen
-
Preparation: Prepare the target protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Prepare a 10 mM DMSO stock solution of this compound and other library fragments.
-
Reaction Mixture: In a 96- or 384-well PCR plate, add the following to each well:
-
Target protein to a final concentration of 2-5 µM.
-
SYPRO Orange dye (or equivalent) to a final concentration of 5x.
-
Fragment to a final concentration of 200-500 µM (final DMSO concentration ≤ 5%).
-
Include "protein + buffer + dye" (negative) and "known binder" (positive) controls.
-
-
Instrumentation: Seal the plate and place it in a quantitative PCR instrument.
-
Melt Curve Program: Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min, acquiring fluorescence data at each interval.
-
Data Analysis: Plot fluorescence versus temperature. The Tₘ is the inflection point of the curve (often calculated as the minimum of the first derivative). A fragment is considered a "hit" if it induces a Tₘ shift (ΔTₘ) of ≥ 2 standard deviations above the mean of the negative controls (typically ≥ 1-2 °C).
Stage 2: Orthogonal Hit Validation - Surface Plasmon Resonance (SPR)
Causality: A hit from DSF confirms stabilization but not necessarily direct, specific binding. SPR provides this orthogonal validation.[6] It is a label-free, real-time technique that measures changes in mass on a sensor chip surface as the analyte (fragment) flows over and binds to the immobilized ligand (target protein). This allows for confirmation of a direct interaction and provides an estimate of the binding affinity (K_D_).
Protocol: SPR Hit Validation
-
Chip Preparation: Covalently immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a density that will provide an adequate signal (typically 8,000-12,000 Response Units). A reference channel should be prepared by activating and deactivating the surface to subtract non-specific binding.
-
Analyte Preparation: Prepare a concentration series of the fragment hit (e.g., 6 concentrations from 1 µM to 200 µM) in a running buffer identical to the protein buffer, with a matched DMSO concentration.
-
Binding Analysis: Inject the concentration series of the fragment over both the target and reference channels. Monitor the association and dissociation phases in real-time.
-
Data Processing: Double-reference subtract the data (subtracting the reference channel signal and a buffer-only injection signal).
-
Affinity Determination: Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K_D_). A confirmed hit will show a concentration-dependent binding response.
Stage 3: Hit Characterization - X-ray Crystallography
Causality: Once a fragment hit is biophysically validated, understanding how and where it binds is paramount for rational drug design. X-ray crystallography provides this atomic-level detail, revealing the precise binding pose, key interactions (hydrogen bonds, hydrophobic contacts), and, crucially, the vector of the chloromethyl group relative to the surrounding protein architecture.[6] This structural blueprint is the most valuable asset for the subsequent optimization phase.
Workflow: Co-crystallization or Soaking
-
Crystal Generation: Screen for and optimize conditions to produce well-diffracting crystals of the apo-protein.
-
Fragment Introduction:
-
Soaking: Transfer apo-protein crystals into a solution containing a high concentration of the fragment (typically 1-10 mM) for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with a pre-incubated mixture of the protein and the fragment.
-
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution: Process the data and solve the crystal structure. The resulting electron density map should clearly show the bound fragment, confirming its location and orientation in the binding site.
Section 4: From Fragment Hit to Potent Lead: Structure-Based Elaboration
With a high-resolution crystal structure in hand, the true value of the chloromethyl handle is realized. The structure illuminates the path forward for chemically "growing" the fragment into a more potent and selective lead compound.
The "Fragment Growing" Strategy in Practice
The crystal structure will reveal which direction the C-Cl bond of the fragment is pointing. This vector indicates which sub-pockets of the binding site are accessible. By performing S_N_2 reactions on the chloromethyl group with nucleophiles that possess functionalities complementary to these sub-pockets, medicinal chemists can rationally design next-generation compounds with improved affinity and specificity.
Caption: Growing a fragment hit into a lead compound.
Example Derivatization Strategy for SAR Exploration
The following table illustrates how a small, diverse set of nucleophiles can be used to rapidly probe the structure-activity relationship (SAR) around the initial fragment hit. Each new compound explores a different aspect of the binding site's chemistry (e.g., H-bond acceptors, hydrophobic space, aromatic interactions).
Table 2: Example Library for Elaboration of the Core Fragment
| Nucleophile | Chemical Class | Resulting Side Chain | Rationale for Inclusion |
| Morpholine | Secondary Amine | -CH₂-N(CH₂CH₂)₂O | Probes for polar interactions, hydrogen bond acceptor. |
| 4-Methoxyphenol | Phenol | -CH₂-O-Ph-OCH₃ | Introduces aromatic group for π-stacking, H-bond acceptor. |
| Benzyl Mercaptan | Thiol | -CH₂-S-CH₂-Ph | Flexible linker to a hydrophobic aromatic group. |
| tert-Butylamine | Primary Amine | -CH₂-NH-C(CH₃)₃ | Introduces bulky, hydrophobic group. |
Conclusion
This compound is more than just another small molecule; it is a strategically designed tool for modern drug discovery. Its composition—a stable heterocyclic core, a key pharmacophoric element, and a poised reactive handle—makes it an exceptionally high-value starting point for FBDD campaigns. By embedding this fragment within a rigorous, self-validating workflow that progresses from high-throughput biophysical screening to high-resolution structural biology, research teams can significantly enhance the quality of their starting chemical matter. The true power of this approach is realized in the final step: using the precise structural information to guide the chemical elaboration of the fragment, transforming a weak-binding hit into a potent and optimized lead with a clear, rational design history. This methodology embodies the efficiency, precision, and ingenuity required to meet the challenges of 21st-century therapeutic development.
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"4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline" in silico docking studies
An In-Depth Technical Guide: In Silico Docking Studies of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its bioisosteric properties and wide spectrum of biological activities, notably in oncology.[1] This guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies on a specific derivative, This compound . Molecular docking is a powerful computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[2] It serves as a cost-effective and rapid approach in structure-based drug design to screen compounds, predict binding affinities, and elucidate potential mechanisms of action before committing to costly and time-consuming experimental synthesis and validation.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical "why" and the practical "how" behind a robust docking workflow.
Rationale: Targeting Cancer Pathways with a 1,2,4-Oxadiazole Derivative
The decision to investigate this compound is grounded in extensive literature demonstrating the anticancer potential of the oxadiazole moiety.[5][6] Derivatives of this heterocycle have shown efficacy against numerous cancer cell lines and have been designed to selectively interact with critical biological targets, including kinases, carbonic anhydrases, and histone deacetylases.[1][5][6]
Notably, the Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology.[7] Its tyrosine kinase domain is a frequent target for small molecule inhibitors, and various heterocyclic compounds have been successfully developed to inhibit its activity.[8] Given that 1,3,4-oxadiazole derivatives have been specifically studied as potential EGFR inhibitors[8][9], it is a scientifically sound and logical choice to hypothesize and computationally test the interaction of our target compound with the EGFR tyrosine kinase domain.
This guide will, therefore, use the human EGFR kinase domain as the model receptor to illustrate a complete and self-validating docking protocol.
The In Silico Docking Workflow: A Conceptual Overview
Molecular docking is not a single-click process but a multi-stage workflow where each step's integrity determines the final result's validity. The process begins with meticulous preparation of both the protein receptor and the small molecule ligand, proceeds to the docking simulation itself, and concludes with a rigorous analysis of the results.[10][11]
Caption: High-level overview of the in silico molecular docking workflow.
Detailed Experimental Protocol: Docking Against EGFR
This section details a step-by-step methodology using widely accepted and validated software tools. For this guide, we will reference AutoDock Vina , a powerful and freely available docking engine, and visualization tools like UCSF ChimeraX or PyMOL .[12][13]
Part 1: Receptor (Protein) Preparation
The goal of receptor preparation is to clean a raw PDB (Protein Data Bank) file, making it computationally ready by removing extraneous elements, correcting structural issues, and adding necessary information like hydrogen atoms and atomic charges.[14][15]
Protocol:
-
Obtain Protein Structure: Download the crystal structure of the human EGFR kinase domain complexed with a known inhibitor (e.g., Erlotinib). A suitable PDB entry is 1M17 . This co-crystallized ligand is essential for protocol validation.
-
Initial Cleaning: Load the PDB file into UCSF ChimeraX. The initial structure often contains non-essential components.
-
Remove Water Molecules: These are typically not modeled in simple docking studies unless a specific water molecule is known to be critical for binding.[15]
-
Remove Co-solvents and Ions: Delete any ions or solvent molecules not integral to the protein's catalytic activity or structural integrity.
-
Isolate Protein Chain: If the biological unit is a monomer, delete any extraneous protein chains. For 1M17, we will work with Chain A.
-
-
Structural Refinement:
-
Add Hydrogens: X-ray crystallography often does not resolve hydrogen atoms. Add hydrogens, as they are crucial for forming hydrogen bonds.[13][16]
-
Assign Charges: Assign partial atomic charges to all atoms. For proteins, the AMBER force field charges are standard. This step is critical for calculating electrostatic interactions.[17]
-
Repair Missing Residues: Check for and model any missing side chains or loops in the protein structure, as these gaps can affect the definition of the binding site.[15]
-
-
Separate the Native Ligand: Select and save the co-crystallized ligand (Erlotinib in 1M17) into a separate file (e.g., native_ligand.mol2). This will be used for redocking.
-
Save the Prepared Receptor: Save the cleaned, hydrogen-added, and charged protein structure in the PDBQT format required by AutoDock Vina (e.g., receptor.pdbqt). This format includes atomic coordinates, charges, and atom types.
Caption: Detailed workflow for preparing a protein receptor for docking.
Part 2: Ligand Preparation
The ligand, this compound, must also be converted into a suitable 3D format with correct chemistry.[18][19]
Protocol:
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher like MarvinSketch or ChemDraw, or obtain its structure from a database like PubChem. The CAS number is 6674-17-5.[20][21]
-
Convert to 3D: Convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This ensures that bond lengths, angles, and torsions are in a low-energy, physically realistic conformation.[15]
-
Assign Charges and Define Torsions:
-
Calculate and assign partial charges, typically Gasteiger charges for small molecules.[22]
-
Define the rotatable bonds. The docking algorithm will explore different conformations by rotating these bonds, allowing for ligand flexibility.
-
-
Save the Prepared Ligand: Save the final structure in the PDBQT format (e.g., ligand.pdbqt).
Part 3: Docking Protocol Validation and Execution
This is a self-validating step to ensure the chosen docking parameters can accurately reproduce a known binding pose.[23]
Protocol:
-
Define the Binding Site (Grid Box): The "grid box" defines the three-dimensional search space where the docking algorithm will attempt to place the ligand. Center this box on the position of the co-crystallized native ligand (native_ligand.mol2) within the receptor. The size should be large enough to encompass the entire active site and allow for ligand rotation, typically with a 3-6 Å buffer around the ligand.[23]
-
Validation by Redocking:
-
Dock the prepared native ligand (native_ligand.pdbqt) back into the receptor using the defined grid box.
-
Success Criterion: The protocol is considered validated if the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose. This confirms the docking parameters are appropriate for this target.[24]
-
-
Docking the Target Compound: Once the protocol is validated, use the exact same grid box and docking parameters to dock your prepared target compound, ligand.pdbqt. AutoDock Vina will generate several possible binding poses, each with a corresponding binding affinity score.
Part 4: Post-Docking Analysis
The output of a docking simulation is not the final answer but rather a set of computationally derived hypotheses. Rigorous analysis is required to interpret the results meaningfully.[25][26]
Protocol:
-
Analyze Binding Affinity Scores: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding. Rank the generated poses by this score.
-
Visualize and Inspect Binding Poses: Load the receptor and the top-ranked docked poses of your ligand into a molecular visualizer.
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues.[3] Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Key drivers of binding.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
-
-
Compare with Known Inhibitors: Compare the binding mode and interacting residues of your compound with those of the known inhibitor (Erlotinib). Does your compound interact with the same key residues (e.g., the "gatekeeper" residue, the hinge region)? This comparison provides a powerful benchmark for your hypothesis.
Data Presentation and Interpretation
Quantitative results should be summarized for clarity. The analysis should focus not just on the binding score but on the quality and nature of the molecular interactions.
Table 1: Hypothetical Docking Results Summary
| Compound Name | Binding Affinity (kcal/mol) | Key Interacting Residues (EGFR) | Number of H-Bonds | Interaction Details |
| Erlotinib (Redocked) | -9.2 | Met769, Leu768, Thr766, Cys773 | 2 | H-bond with backbone of Met769 in the hinge region. Hydrophobic interactions in the pocket. RMSD to native: 0.85 Å. |
| This compound | -7.8 | Met769, Leu694, Val702, Ala719 | 1 | H-bond between the aniline nitrogen and the backbone carbonyl of Met769. Chloromethyl group points towards solvent. |
Interpretation: In this hypothetical result, the target compound shows a strong predicted binding affinity. Crucially, it forms a hydrogen bond with Met769 in the hinge region, mimicking a key interaction of the known inhibitor Erlotinib. This observation strengthens the hypothesis that the compound may act as an EGFR kinase inhibitor.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for performing in silico molecular docking of this compound against the EGFR kinase domain. The protocol emphasizes the necessity of meticulous preparation and, most importantly, validation through redocking to ensure the reliability of the results.
The findings from such a study provide a strong, structure-based hypothesis for the compound's mechanism of action. However, it is critical to remember that in silico results are predictive. The logical next steps would include:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.[23]
-
In Vitro Experimental Validation: Synthesizing the compound and testing its activity in enzymatic assays (e.g., EGFR kinase inhibition assay) and cell-based assays (e.g., proliferation assays using cancer cell lines overexpressing EGFR).
By integrating computational predictions with experimental validation, researchers can accelerate the drug discovery process, moving promising compounds like this compound from a digital hypothesis to a potential therapeutic lead.[2][4]
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Oakwood Chemical. (n.d.). 4-(5-Chloromethyl-[12][14][24]oxadiazol-3-yl)-aniline. Retrieved January 18, 2026, from
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ChemicalBook. (2022). 4-(5-CHLOROMETHYL-[12][14][24]OXADIAZOL-3-YL)-ANILINE | 6674-17-5. Retrieved January 18, 2026, from
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- Magar, S. D., & Pawar, P. Y. (2022). In silico ADMET screening & molecular docking of some 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives to be developed as triple mutant T790M/C797S EGFR inhibitors. ScienceScholar.
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- Ataman Kimya. (n.d.). 4-CHLOROANILINE.
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A Technical Guide to 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a well-established pharmacophore known for its diverse biological activities, and the introduction of a reactive chloromethyl group and an aniline moiety suggests a versatile building block for the development of novel therapeutic agents.[1][2] This document details a plausible synthetic pathway, outlines key chemical properties, and explores the potential biological applications of this compound based on structure-activity relationships of analogous molecules. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which has garnered considerable attention in drug discovery.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amide and ester functionalities, make it an attractive scaffold for the design of novel therapeutics.[3] Compounds incorporating the 1,2,4-oxadiazole nucleus have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and nematicidal effects.[1][2][4]
The subject of this guide, this compound (CAS No. 6674-17-5), is a bifunctional molecule that combines the therapeutic promise of the 1,2,4-oxadiazole core with two key functional groups:
-
A 5-chloromethyl group: This reactive moiety serves as a valuable synthetic handle for further molecular elaboration. The introduction of a chloromethyl group at this position has been shown to enhance the biological activity of some 1,2,4-oxadiazole derivatives, particularly in the context of nematicidal agents.[4]
-
A 4-aniline group: The primary aromatic amine provides a site for a wide range of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of targeted therapies.
This guide will provide a detailed exploration of this promising molecule, from its synthesis to its potential applications in drug discovery.
Synthesis of this compound
The most common and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a suitable acylating agent, followed by a cyclodehydration step.[5][6][7] For the synthesis of the title compound, a plausible and efficient route starts from commercially available 4-aminobenzonitrile.
Overall Synthetic Workflow
The synthesis can be conceptualized as a two-step process:
Step 1: Synthesis of 4-Aminobenzamidoxime
The initial step involves the conversion of 4-aminobenzonitrile to the corresponding amidoxime. This is a standard transformation achieved by reacting the nitrile with hydroxylamine.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium carbonate (1.5 eq) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-aminobenzamidoxime.
Step 2: Synthesis of this compound
The second and final step is the formation of the 1,2,4-oxadiazole ring. This is achieved through the acylation of the 4-aminobenzamidoxime with chloroacetyl chloride, followed by in-situ cyclodehydration.
Protocol:
-
Reaction Setup: Suspend 4-aminobenzamidoxime (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.
-
Reagent Addition: Add a base, such as triethylamine (2.2 eq), to the suspension. Then, add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise, maintaining the temperature at 0°C.[8]
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material. The reaction can be gently heated to promote cyclization.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Physicochemical Properties and Characterization
The following table summarizes the key physicochemical properties of the target compound.
| Property | Value | Source |
| CAS Number | 6674-17-5 | [9][10] |
| Molecular Formula | C₉H₈ClN₃O | [9] |
| Molecular Weight | 209.64 g/mol | [9] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
Spectroscopic Characterization (Predicted):
-
¹H NMR: Signals corresponding to the aromatic protons of the aniline ring, a singlet for the chloromethyl protons, and a broad singlet for the amine protons.
-
¹³C NMR: Resonances for the carbon atoms of the 1,2,4-oxadiazole ring, the aniline ring, and the chloromethyl group.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine, C=N stretching of the oxadiazole ring, and C-Cl stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.
Potential Biological Activities and Therapeutic Applications
The structural features of this compound suggest its potential as a versatile scaffold for the development of various therapeutic agents. The broad biological activity of the 1,2,4-oxadiazole core, coupled with the synthetic tractability of the aniline and chloromethyl groups, opens up numerous avenues for drug discovery.[1][2]
Anticancer Potential
Numerous studies have highlighted the anticancer properties of 1,2,4-oxadiazole derivatives.[2][11] The aniline moiety of the title compound can be readily functionalized to introduce various pharmacophores known to interact with anticancer targets. For instance, acylation of the aniline with moieties that mimic the side chains of tubulin inhibitors or kinase inhibitors could lead to potent antiproliferative agents.
Anti-inflammatory and Analgesic Applications
The 1,2,4-oxadiazole ring is a known pharmacophore in compounds exhibiting anti-inflammatory and analgesic activities. The aniline group can be modified to incorporate functionalities that target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Nematicidal and Antiparasitic Activity
Recent research has demonstrated that 1,2,4-oxadiazole derivatives, particularly those bearing a 5-chloromethyl or 5-bromomethyl group, exhibit significant nematicidal activity.[4] This suggests that this compound could serve as a valuable starting point for the development of novel agents to combat parasitic nematode infections in agriculture and veterinary medicine.
Structure-Activity Relationship (SAR) Insights
The presence of the aniline and chloromethyl groups provides two distinct points for chemical modification to explore SAR.
-
Aniline Modifications: The amino group can be acylated, alkylated, or used in cyclization reactions to introduce a wide array of substituents. The electronic nature and steric bulk of these substituents can be systematically varied to optimize target engagement and pharmacokinetic properties.
-
Chloromethyl Modifications: The chlorine atom is a good leaving group and can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce different side chains at the 5-position of the oxadiazole ring. This allows for the fine-tuning of the molecule's interaction with its biological target.
Conclusion and Future Directions
This compound represents a promising and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups make it an ideal starting point for the development of compound libraries for high-throughput screening. Future research efforts should focus on the synthesis and biological evaluation of derivatives of this compound, targeting a range of therapeutic areas including oncology, inflammation, and infectious diseases. Detailed SAR studies will be crucial in elucidating the key structural features required for potent and selective biological activity, ultimately paving the way for the discovery of novel and effective therapeutic agents.
References
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- NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. (n.d.).
- Oxidative cyclization of amidoximes and thiohydroximic acids: A facile and efficient strategy for accessing 3,5-disubstituted 1,2,4-oxadiazoles and 1,4,2-oxathiazoles. (n.d.).
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SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][7] OXAZIN-4-YL) ACETATE DERIV. (n.d.). Rasayan Journal of Chemistry.
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4-(5-Chloromethyl-[1][5][7]oxadiazol-3-yl)-aniline. (n.d.). Oakwood Chemical.
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QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[1][5][7] OXADIAZOLES AS S1P1 AGONISTS. (n.d.). TSI Journals.
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4-(5-CHLOROMETHYL-[1][5][7]OXADIAZOL-3-YL)-ANILINE | 6674-17-5. (2022). ChemicalBook.
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Methodological & Application
Synthesis of "4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline" from p-aminobenzamidoxime
An Application Guide to the Synthesis of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The protocol details a robust two-step, one-pot procedure starting from p-aminobenzamidoxime and chloroacetyl chloride. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, safety precautions, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. It is considered a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] The target molecule, this compound, serves as a versatile building block, featuring three key functional handles: a reactive chloromethyl group for further derivatization, a nucleophilic aniline moiety for amide or urea formation, and the stable oxadiazole core.
This guide outlines a widely adopted and efficient synthetic route involving the acylation of an amidoxime followed by intramolecular cyclodehydration.[2][3] By providing a detailed explanation of the chemical principles and a meticulously documented protocol, we aim to empower researchers to confidently synthesize this important intermediate.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-stage mechanism: (A) O-acylation of the p-aminobenzamidoxime with chloroacetyl chloride, and (B) subsequent intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.
Overall Reaction:
p-Aminobenzamidoxime + Chloroacetyl Chloride → this compound
Mechanistic Pathway
The reaction is initiated by the nucleophilic attack of the amidoxime's hydroxyl oxygen onto the electrophilic carbonyl carbon of chloroacetyl chloride. This forms an O-acylamidoxime intermediate. This step is base-mediated, typically using a tertiary amine like triethylamine or pyridine to neutralize the hydrochloric acid byproduct, which drives the reaction forward.[4] The subsequent and often spontaneous step involves thermal cyclization, where the amidoxime's nitrogen atom attacks the carbonyl carbon of the newly formed ester, eliminating a molecule of water to yield the aromatic 1,2,4-oxadiazole ring.[5]
Caption: Reaction mechanism for 1,2,4-oxadiazole formation.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be adjusted as needed. All operations involving chloroacetyl chloride must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents | Typical Amount (mmol) | Notes |
| p-Aminobenzamidoxime | 34568-56-8 | 151.17 | 1.0 | 10.0 | Limiting reagent. Ensure it is dry. |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | 1.1 | 11.0 | Highly toxic, corrosive, and moisture-sensitive.[6][7] |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.2 | 12.0 | Anhydrous grade. Acts as an HCl scavenger. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 50 mL | Anhydrous solvent for the acylation step. |
| Toluene | 108-88-3 | 92.14 | - | 50 mL | Solvent for the cyclization step (reflux). |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed | For extraction. |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | - | As needed | Drying agent. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser and heating mantle
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inert gas inlet. Purge the system with nitrogen or argon.
-
Dissolution: To the flask, add p-aminobenzamidoxime (1.51 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL). Begin stirring to dissolve the solid. Add triethylamine (1.67 mL, 12.0 mmol).
-
Cooling: Place the flask in an ice-water bath and cool the stirring mixture to 0 °C.
-
Acylation: In the dropping funnel, prepare a solution of chloroacetyl chloride (0.88 mL, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Initial Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Cyclization: Once the acylation is complete (as indicated by TLC), carefully remove the DCM using a rotary evaporator. Add toluene (50 mL) to the residue. Heat the mixture to reflux (approx. 110 °C) using a heating mantle and stir for 4-6 hours. Monitor the formation of the product by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of water. Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by either recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield the pure this compound.
Expected Results and Characterization
-
Appearance: Off-white to pale yellow solid.
-
Yield: 75-90% (dependent on purification efficiency).
-
Molecular Formula: C₉H₈ClN₃O[8]
-
Molecular Weight: 209.64 g/mol [8]
-
Characterization:
-
¹H NMR: Expect characteristic peaks for the aromatic protons of the aniline ring, a singlet for the aminophenyl protons (NH₂), and a distinct singlet for the chloromethyl (CH₂Cl) protons.
-
Mass Spectrometry (MS): Expect to observe the molecular ion peak [M]+ or [M+H]+ corresponding to the product's molecular weight.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (aniline), C=N and N-O stretching (oxadiazole ring), and C-Cl stretching.
-
Safety and Hazard Management
Strict adherence to safety protocols is mandatory.
-
Chloroacetyl Chloride (CAS 79-04-9):
-
Hazards: Highly toxic if inhaled, swallowed, or in contact with skin.[9] Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic hydrogen chloride gas.[7]
-
Handling: Always handle in a chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[10] Ensure a safety shower and eyewash station are readily accessible. Keep away from water and other incompatible materials like alcohols and bases.[10]
-
Spills: Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water.[9]
-
-
General Precautions: Use an inert atmosphere to prevent reactions with moisture. Ensure all glassware is thoroughly dried before use.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete acylation. 2. Hydrolysis of chloroacetyl chloride. 3. Incomplete cyclization. | 1. Increase reaction time at room temperature post-addition. Ensure 1.1-1.2 equivalents of the acylating agent are used.[11] 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[11][12] 3. Increase reflux time or consider a higher boiling point solvent if cyclization is sluggish. |
| Multiple Spots on TLC | 1. Presence of unreacted starting material. 2. Formation of side products (e.g., di-acylated product on the aniline nitrogen). | 1. Ensure dropwise addition at 0 °C to control the exothermic reaction. 2. The primary amine of the starting material is less nucleophilic than the oxime, but side reactions can occur if conditions are not controlled. Maintain low temperatures during acylation. Optimize purification via column chromatography. |
| Difficulty in Purification | The product is co-eluting with impurities. | Try a different solvent system for column chromatography or attempt recrystallization from various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane). |
References
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research J. Pharm. and Tech.
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.[Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc.[Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate.[Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. ResearchGate.[Link]
-
Safety Guideline for Chloroacetyl chloride. ChemTrack.org.[Link]
-
Chloroacetyl Chloride for Synthesis MSDS. Loba Chemie.[Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health (NIH).[Link]
-
The Reaction of Amidoximes with Chloroacetyl Chloride. SciSpace.[Link]
-
A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research.[Link]
-
4-(5-Chloromethyl-[1][2][5]oxadiazol-3-yl)-aniline. Oakwood Chemical.[Link]
-
What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate.[Link]
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The Strategic Intermediate: Application Notes for 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline in the Synthesis of Novel Anticancer Agents
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Oncology
In the landscape of modern medicinal chemistry, the search for novel molecular scaffolds that can serve as the foundation for targeted and effective anticancer therapeutics is of paramount importance. Among the heterocyclic compounds that have garnered significant interest, the 1,2,4-oxadiazole ring system has emerged as a privileged structure.[1][2] Its metabolic stability, capacity for diverse substitution, and ability to act as a bioisostere for amide and ester functionalities make it an attractive core for the design of new drug candidates.[3] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including the inhibition of tumor cell growth, induction of apoptosis, and blockage of the cell cycle.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS No: 6674-17-5) as a key intermediate in the synthesis of potent anticancer agents.[4] The presence of a reactive chloromethyl group at the 5-position of the oxadiazole ring, coupled with an aniline moiety at the 3-position, provides a versatile platform for the construction of a diverse library of compounds targeting critical cancer-related pathways.
Physicochemical Properties of the Intermediate
A clear understanding of the starting material is fundamental to its successful application. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 6674-17-5 | [4] |
| Molecular Formula | C₉H₈ClN₃O | [4] |
| Molecular Weight | 209.64 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | Commercially Available |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General Chemical Knowledge |
Synthetic Protocol for this compound
The synthesis of the title intermediate is a critical first step. While commercially available, an in-house synthesis can be achieved through a reliable two-step process starting from 4-aminobenzamidoxime. This protocol is based on well-established methodologies for the formation of 1,2,4-oxadiazoles.[2][3]
Step 1: Acylation of 4-aminobenzamidoxime
The initial step involves the acylation of the amidoxime with chloroacetyl chloride. This reaction should be performed under anhydrous conditions and at a low temperature to control the exothermicity and minimize side reactions.
Materials and Reagents:
-
4-aminobenzamidoxime
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, and an ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzamidoxime (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the stirred solution.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylated amidoxime intermediate. This intermediate is often used in the next step without further purification.
Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring
The crude O-acylated intermediate undergoes thermal cyclodehydration to form the stable 1,2,4-oxadiazole ring.
Materials and Reagents:
-
Crude O-acylated amidoxime from Step 1
-
Toluene or xylene
-
Dean-Stark apparatus (optional, for removal of water)
Procedure:
-
Dissolve the crude intermediate from Step 1 in toluene.
-
Heat the mixture to reflux (approximately 110-140 °C depending on the solvent) for 4-8 hours. The use of a Dean-Stark trap can facilitate the removal of water and drive the reaction to completion.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Caption: Synthetic workflow for the preparation of the key intermediate.
Application in the Synthesis of a Tubulin Polymerization Inhibitor
The chloromethyl group of the intermediate is a versatile electrophilic handle for the introduction of various nucleophilic moieties, allowing for the rapid generation of a library of potential anticancer agents. A prominent strategy in cancer chemotherapy is the disruption of microtubule dynamics by targeting tubulin.[5][6][7] Many 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[5][8]
The following protocol describes a representative synthesis of a tubulin polymerization inhibitor by reacting the intermediate with a substituted piperazine, a common motif in tubulin inhibitors.
Protocol: Synthesis of a 4-(5-((4-(aryl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)aniline Derivative
This procedure details a nucleophilic substitution reaction to append a pharmacologically relevant group onto the intermediate.
Materials and Reagents:
-
This compound
-
Substituted piperazine (e.g., 1-(pyridin-2-yl)piperazine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add the substituted piperazine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Caption: General workflow for the synthesis of a final drug candidate.
Mechanism of Action: Targeting Microtubule Dynamics
The synthesized 1,2,4-oxadiazole derivatives often exert their anticancer effects by interfering with the polymerization of tubulin, a critical component of the cytoskeleton.[6][8]
Key aspects of the mechanism include:
-
Binding to the Colchicine Site: Many small molecule inhibitors, including certain oxadiazole derivatives, bind to the colchicine-binding site on β-tubulin.[7]
-
Inhibition of Polymerization: This binding event prevents the polymerization of α- and β-tubulin dimers into microtubules.
-
Disruption of the Mitotic Spindle: The inability to form functional microtubules leads to the disruption of the mitotic spindle, a structure essential for chromosome segregation during cell division.
-
Cell Cycle Arrest and Apoptosis: Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers programmed cell death (apoptosis).[8]
Caption: Signaling pathway of tubulin polymerization inhibition.
Alternative Therapeutic Strategies: PI3K/Akt/mTOR Pathway Inhibition
Beyond tubulin inhibition, 1,2,4-oxadiazole derivatives are being explored as inhibitors of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[9] The aniline moiety of the intermediate can be further functionalized to generate compounds that target the ATP-binding pocket of these kinases.
Conclusion and Future Directions
This compound is a high-value intermediate for the synthesis of novel anticancer agents. Its straightforward synthesis and the reactive nature of the chloromethyl group allow for the efficient generation of diverse molecular architectures. The demonstrated potential of the 1,2,4-oxadiazole scaffold to target fundamental cancer processes, such as microtubule dynamics and oncogenic signaling pathways, underscores the importance of this intermediate in drug discovery programs. Future work should focus on expanding the library of derivatives and conducting detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, ultimately leading to the development of next-generation cancer therapeutics.
References
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. RSC Advances, 13(39), 27289-27311. Available at: [Link]
-
Lade, J. J., et al. (2017). Oxidative cyclization of amidoximes and thiohydroximic acids: A facile and efficient strategy for accessing 3,5-disubstituted 1,2,4-oxadiazoles and 1,4,2-oxathiazoles. Tetrahedron Letters, 58(22), 2103-2108. Available at: [Link]
-
Postnikov, P. S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4945. Available at: [Link]
-
Yu, B., et al. (2018). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. Tetrahedron Letters, 59(38), 3475-3478. Available at: [Link]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Available at: [Link]
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Ouyang, G., et al. (2006). Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 16(5), 1191-1196. Available at: [Link]
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Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. Available at: [Link]
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Kamal, A., et al. (2015). Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization. European Journal of Medicinal Chemistry, 86, 680-691. Available at: [Link]
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Kaur, R., et al. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]
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Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][10] OXAZIN-4-YL) ACETATE DERIV. RASĀYAN J. Chem., 14(1). Available at: [Link]
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Reddy, T. S., et al. (2014). Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization. European journal of medicinal chemistry, 86, 680–691. Available at: [Link]
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Syed, S., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6098. Available at: [Link]
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Barlaam, B., et al. (2015). Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers. Bioorganic & medicinal chemistry letters, 25(22), 5155–5162. Available at: [Link]
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Brancale, A., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 25(23), 5699. Available at: [Link]
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ResearchGate. (2022). Scheme of synthetic pathway of the compound 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]. Retrieved from [Link]
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Kumar, A., et al. (2018). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 23(11), 2999. Available at: [Link]
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Kumar, A., et al. (2017). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. BMC chemistry, 11(1), 4. Available at: [Link]
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Kumar, A., et al. (2018). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules (Basel, Switzerland), 23(11), 2999. Available at: [Link]
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Kumar, A., et al. (2016). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of the Serbian Chemical Society, 81(10), 1141-1153. Available at: [Link]
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Application Notes and Protocols for Parallel Synthesis of Compound Libraries Using 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary drug discovery, the strategic design and efficient synthesis of diverse compound libraries are paramount for identifying novel therapeutic agents. The privileged 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities, thereby enhancing metabolic stability and pharmacokinetic profiles.[1] The title compound, 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS No. 6674-17-5)[2], emerges as a particularly powerful building block for the construction of such libraries. Its unique bifunctional nature, featuring a reactive chloromethyl group and a versatile aniline moiety, allows for a dual-pronged diversification strategy, enabling the rapid generation of a vast chemical space from a single, readily accessible core.
This guide provides an in-depth exploration of the application of this compound in parallel synthesis, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Chemical Reactivity and Strategic Advantages
The utility of this compound in parallel synthesis is rooted in its distinct reactive sites, which can be addressed orthogonally to introduce molecular diversity.
-
The Electrophilic Chloromethyl Group: The chloromethyl substituent at the 5-position of the oxadiazole ring serves as a potent electrophile. This "reactive handle" is susceptible to nucleophilic substitution by a wide array of nucleophiles, including primary and secondary amines, thiols, phenols, and carboxylates. This reactivity provides a straightforward avenue for introducing a diverse set of side chains, thereby modulating the steric and electronic properties of the final compounds.
-
The Nucleophilic Aniline Moiety: The primary aromatic amine at the 4-position of the phenyl ring is a versatile nucleophile. It readily participates in a variety of classical amine reactions, such as acylation with acyl chlorides or carboxylic acids, sulfonylation with sulfonyl chlorides, and reaction with isocyanates to form ureas. This functionality allows for the exploration of a different vector of chemical space, often influencing the broader physicochemical properties of the synthesized molecules, such as solubility and hydrogen bonding capacity.
The strategic advantage of this building block lies in the ability to perform a two-step diversification, first by reacting the chloromethyl group and then the aniline, or vice versa, to generate a rich library of compounds with significant structural variation.
Parallel Synthesis Workflow: A 96-Well Plate Format
The following protocol outlines a general procedure for the parallel synthesis of a compound library in a 96-well plate format. This workflow is designed for high-throughput synthesis and can be adapted for various automation platforms.
Caption: Diversification points on the core scaffold.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the parallel synthesis of compound libraries. Its bifunctional nature allows for the creation of a large number of diverse molecules in a rapid and efficient manner. The protocols outlined in this guide provide a solid foundation for researchers to generate novel chemical entities for screening in various drug discovery programs. Further exploration of different reaction conditions and a wider range of building blocks will undoubtedly expand the accessible chemical space and increase the probability of identifying hit compounds with therapeutic potential. The oxadiazole derivatives, with their proven track record in medicinal chemistry, will continue to be a fertile ground for the discovery of new medicines. [1][3]
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Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. (2015). Dhaka University Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,2,4-Oxadiazole Scaffold in Kinase Inhibitor Design
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry as a versatile scaffold for the development of novel therapeutics.[1][2] Its rigid, planar structure and ability to act as a bioisostere for amide and ester groups make it an attractive component in the design of enzyme inhibitors.[2] In the realm of oncology, the 1,2,4-oxadiazole nucleus is a key feature in a variety of kinase inhibitors targeting critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.[3][4]
This document provides detailed application notes and protocols for the use of 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)aniline as a starting material for the synthesis of potent kinase inhibitors. This bifunctional molecule offers two key points for chemical modification: a nucleophilic aniline group and an electrophilic chloromethyl group. This allows for a modular and efficient approach to the synthesis of a diverse library of kinase inhibitors.
Target Kinases and Signaling Pathways
Kinase inhibitors incorporating the 1,2,4-oxadiazole scaffold have shown significant activity against several key oncogenic kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5]
-
EGFR Signaling: The EGFR pathway is a critical regulator of cell proliferation, differentiation, and survival.[5][6][7] Its aberrant activation is a hallmark of many cancers. Inhibition of EGFR blocks downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, ultimately leading to a reduction in tumor cell growth and survival.[5][6]
-
VEGFR Signaling: The VEGFR signaling pathway is the primary driver of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[8][9][10] Specifically, VEGFR-2 is a major transducer of angiogenic signals.[9] Inhibitors targeting VEGFR can starve tumors of their blood supply, thereby impeding their growth and spread.[8][10]
The dual inhibition of both EGFR and VEGFR is a particularly attractive therapeutic strategy, as it can simultaneously target tumor cell proliferation and the tumor's blood supply, potentially leading to a more potent and durable anti-cancer response.[5]
Detailed Experimental Protocols
The following protocols provide a general framework for the synthesis of a representative kinase inhibitor. Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: N-Acylation of this compound
This protocol describes the acylation of the starting material with 4-methoxybenzoyl chloride.
Materials:
-
This compound
-
4-Methoxybenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the N-acylated intermediate.
Protocol 2: Nucleophilic Substitution with a Secondary Amine
This protocol describes the reaction of the N-acylated intermediate with morpholine.
Materials:
-
N-(4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)phenyl)-4-methoxybenzamide (from Protocol 1)
-
Morpholine
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
DCM and Methanol for chromatography
Procedure:
-
To a solution of the N-acylated intermediate (1.0 eq) in anhydrous DMF, add morpholine (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield the final kinase inhibitor.
Characterization and Biological Evaluation
The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
The biological activity of the synthesized kinase inhibitors should be evaluated through in vitro kinase assays and cell-based proliferation assays.
In Vitro Kinase Assays
The inhibitory activity of the compounds against target kinases (e.g., EGFR, VEGFR-2) can be determined using commercially available kinase assay kits. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Cell-Based Proliferation Assays
The anti-proliferative activity of the compounds can be assessed in cancer cell lines known to overexpress the target kinases (e.g., A549 for EGFR, HUVEC for VEGFR). The MTT or MTS assay is commonly used to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).
Quantitative Data: Inhibitory Activities of 1,2,4-Oxadiazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of some reported 1,2,4-oxadiazole-based kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | GI₅₀ (µM) | Reference |
| 7a | EGFR (wild-type) | 1.98 ± 0.69 | MCF-7 | 9.56 ± 2.33 | [3] |
| 7b | EGFR (wild-type) | 4.78 ± 1.23 | MCF-7 | 11.98 ± 3.76 | [3] |
| 7m | EGFR (wild-type) | 2.87 ± 1.12 | MCF-7 | 8.66 ± 2.57 | [3] |
| Compound I | - | - | NSCLC cell lines | 0.2 - 0.6 | [4] |
| 7j | VEGFR-2 | 0.0024 | - | - | [4] |
| 7k | VEGFR-2 | 0.0038 | - | - | [4] |
| 7l | VEGFR-2 | 0.0047 | - | - | [4] |
| Compound 12b | VEGFR-2 | 0.092 | HepG-2 | 11.5 | [11] |
Conclusion and Future Perspectives
The use of this compound as a building block provides a versatile and efficient platform for the synthesis of novel kinase inhibitors. The modular nature of the synthetic approach allows for the generation of diverse chemical libraries, which can be screened for potent and selective inhibitors of various kinases. Further optimization of the synthesized compounds, guided by structure-activity relationship (SAR) studies and computational modeling, can lead to the development of promising new drug candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.
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Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. OncoTargets and Therapy, 15, 489–505. [Link]
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Sigismund, S., et al. (2018). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 10(11), 438. [Link]
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
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Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]
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Chen, C.-H., et al. (2018). The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. Journal of Cellular and Molecular Medicine, 22(7), 3547–3557. [Link]
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Lam, M., et al. (2021). Repurposing EGFR Inhibitors for Oral Cancer Pain and Opioid Tolerance. Cancers, 13(16), 4059. [Link]
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Al-Ostoot, F. H., et al. (2022). VEGF/VEGFR axis and related signaling pathways in the angiogenesis process. Oncology Letters, 24(5), 383. [Link]
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Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. [Link]
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Zhang, J., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]
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Al-Ostoot, F. H., et al. (2023). 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1–17. [Link]
-
Mahmoud, M. A., et al. (2022). New 1,3,4‐oxadiazoles linked with the 1,2,3‐triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase. Archiv der Pharmazie, 355(11), 2200230. [Link]
-
Unadkat, V. V., et al. (2022). Rational design-aided discovery of novel 1,2,4-oxadiazole derivatives as potential EGFR inhibitors. Journal of Biomolecular Structure and Dynamics, 40(15), 6825–6838. [Link]
-
Fayed, E. A., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Scientific Reports, 14(1), 3180. [Link]
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Ejaz, A., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Biomolecules, 12(11), 1612. [Link]
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Al-Warhi, T., et al. (2021). 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. Bioorganic Chemistry, 116, 105273. [Link]
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Ejaz, A., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Biomolecules, 12(11), 1612. [Link]
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Kumar, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry, 16(12), 859-880. [Link]
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El-Naggar, A. M., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(19), 6539. [Link]
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Application Notes and Protocols: The Strategic Use of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline in the Synthesis of Novel Antiparasitic Agents
Introduction: The 1,2,4-Oxadiazole Scaffold as a Privileged Motif in Antiparasitic Drug Discovery
The relentless global burden of parasitic diseases, coupled with the escalating challenge of drug resistance, necessitates the continuous exploration of novel chemical scaffolds for therapeutic intervention. Among the heterocyclic cores that have garnered significant attention in medicinal chemistry, the 1,2,4-oxadiazole ring stands out as a versatile and robust pharmacophore.[1] Its metabolic stability, attributed to resistance against hydrolytic cleavage, and its capacity to act as a bioisosteric replacement for amide and ester functionalities make it an attractive framework for drug design.[1] This application note focuses on a key building block, 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline , and delineates its synthesis and strategic application in the generation of a new class of potent antiparasitic compounds, with a particular emphasis on nematicidal agents.
The core structure of this compound integrates three crucial pharmacophoric elements: the stable 1,2,4-oxadiazole ring, a reactive chloromethyl group at the C5 position that serves as a handle for diverse chemical elaborations, and an aniline moiety at the C3 position, which can be further functionalized or may itself contribute to target engagement. Research into structurally related compounds, specifically 3-aryl-5-(halomethyl)-1,2,4-oxadiazoles, has revealed potent nematicidal activity, suggesting a promising trajectory for derivatives of the title compound.[2]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis of the core intermediate, protocols for its derivatization into potential antiparasitic drug candidates, methodologies for their biological evaluation, and insights into their putative mechanism of action.
PART 1: Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is a critical first step, providing the foundational scaffold for subsequent derivatization. A common and effective method involves a two-step process starting from 4-aminobenzamidoxime and chloroacetyl chloride.
Protocol 1: Synthesis of this compound
Rationale: This protocol employs the well-established reaction of an amidoxime with an acyl chloride to form an O-acylamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration to yield the 1,2,4-oxadiazole ring.[3][4] The choice of chloroacetyl chloride directly installs the required chloromethyl group at the 5-position of the oxadiazole.
Materials:
-
4-aminobenzamidoxime
-
Chloroacetyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Acylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzamidoxime (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the solution with stirring.
-
Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclodehydration: Upon completion of the acylation step, the reaction mixture containing the O-acylamidoxime intermediate is heated to reflux (approx. 40 °C for DCM) for 4-6 hours. Alternatively, a higher boiling point solvent like toluene can be used at a higher temperature (e.g., 110 °C) to facilitate a more rapid cyclization.
-
Work-up and Purification: After cooling to room temperature, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
PART 2: Elaboration into Antiparasitic Drug Candidates
The chloromethyl group on the 1,2,4-oxadiazole ring is a versatile electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution. This allows for the creation of a library of compounds to explore structure-activity relationships (SAR).
Workflow for Derivative Synthesis
The following diagram illustrates a general workflow for the synthesis of diverse antiparasitic candidates starting from the core intermediate.
Caption: Synthetic workflow for derivatization.
Protocol 2: Synthesis of Amine Derivatives
Rationale: Introducing various amine functionalities can modulate the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for target interaction and pharmacokinetic properties.
Materials:
-
This compound
-
A selection of primary or secondary amines (e.g., piperidine, morpholine, N-methylpiperazine)
-
A non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
Procedure:
-
In a vial, dissolve this compound (1.0 eq) in ACN.
-
Add the desired amine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Seal the vial and stir the mixture at room temperature or heat to 50-60 °C for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic base and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or preparative HPLC to obtain the target amine derivative.
PART 3: Biological Evaluation of Antiparasitic Activity
A tiered screening approach is recommended, beginning with in vitro assays to determine potency and selectivity, followed by in vivo models to assess efficacy.
Protocol 3: In Vitro Nematicidal Assay (e.g., against Meloidogyne incognita)
Rationale: This primary screen is a cost-effective method to rapidly assess the direct effect of the synthesized compounds on nematode viability.[5] It allows for the determination of key parameters like LC₅₀.
Materials:
-
Synthesized test compounds
-
Second-stage juveniles (J2s) of a model nematode (e.g., Meloidogyne incognita)
-
96-well microtiter plates
-
Stereomicroscope
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Pluronic F-127 (as a surfactant, optional)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL). Create a dilution series in water or a suitable buffer to achieve the desired final test concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). Ensure the final DMSO concentration is non-lethal to the nematodes (typically ≤1%).
-
Nematode Suspension: Prepare an aqueous suspension of M. incognita J2s at a concentration of approximately 50-100 J2s per 50 µL.
-
Assay Setup: To each well of a 96-well plate, add 50 µL of the test compound dilution. Add 50 µL of the nematode suspension to each well.
-
Include negative controls (water/buffer + DMSO) and a positive control (a known nematicide like Avermectin).
-
Incubation: Incubate the plates at 25-28 °C.
-
Mortality Assessment: At 24, 48, and 72-hour time points, observe the nematodes under a stereomicroscope. Nematodes are considered dead if they are motionless and do not respond to probing with a fine needle.
-
Data Analysis: Calculate the percentage of mortality for each concentration and time point. Determine the LC₅₀ (lethal concentration to kill 50% of the population) values using probit analysis.
Table 1: Hypothetical In Vitro Nematicidal Activity Data
| Compound ID | R Group (from Amine) | LC₅₀ at 48h (µg/mL) |
| Parent | -Cl | >200 |
| Cpd-1 | -Piperidinyl | 25.4 |
| Cpd-2 | -Morpholinyl | 48.2 |
| Cpd-3 | -N-Methylpiperazinyl | 15.8 |
| Cpd-4 | -Thiophenyl | 33.1 |
| Avermectin | (Positive Control) | 1.5 |
Protocol 4: In Vivo Efficacy Model Using Galleria mellonella
Rationale: The greater wax moth larva, Galleria mellonella, serves as an excellent preliminary in vivo model to assess the toxicity and efficacy of compounds.[6][7] It possesses a cellular and humoral immune response with similarities to the innate immune system of vertebrates and is more ethically and economically viable than rodent models for initial screening.
Materials:
-
Last instar G. mellonella larvae (200-300 mg)
-
Pathogenic nematode strain infective to G. mellonella (e.g., Steinernema carpocapsae)
-
Microinjection system (e.g., Hamilton syringe)
-
Test compounds formulated for injection (e.g., in a non-toxic solvent like PBS with low % DMSO)
Procedure:
-
Toxicity Assessment: First, determine the maximum tolerated dose (MTD) of the test compounds in uninfected larvae. Inject groups of larvae (n=10-15 per group) with increasing doses of the compound and monitor survival for 72 hours.
-
Efficacy Study: a. Infect groups of larvae by injecting a sub-lethal dose of infective nematodes. b. At a set time post-infection (e.g., 2 hours), inject the infected larvae with the test compound at a dose below its MTD. c. Include control groups: uninfected + vehicle, infected + vehicle, and infected + positive control drug. d. Incubate the larvae at 37 °C.
-
Endpoint Measurement: Monitor larval survival daily for 3-5 days. A successful compound will significantly increase the survival rate of infected larvae compared to the vehicle-treated group.
PART 4: Putative Mechanism of Action
Targeting the Parasite's Nervous System:
A growing body of evidence suggests that oxadiazole-containing compounds can exert their antiparasitic effects by targeting the nervous system of the parasite.[2] Specifically, for nematicides, acetylcholinesterase (AChE) is a well-validated target.[8][9] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing hyperexcitation, paralysis, and ultimately, death of the nematode.[2]
The structural analogues, 3-aryl-5-(halomethyl)-1,2,4-oxadiazoles, have been shown to affect the acetylcholine receptor in nematodes.[2] It is highly probable that derivatives of this compound share this mechanism.
Caption: Proposed mechanism of action via AChE inhibition.
Bioisosterism and Target Interaction: The 1,2,4-oxadiazole ring is a bioisostere of the amide bond, but it is not susceptible to hydrolysis by proteases. This stability is a key advantage in drug design. The nitrogen atoms in the ring can act as hydrogen bond acceptors, interacting with key residues in the active site of target enzymes like AChE.[1] The diverse side chains installed via the chloromethyl handle can then probe different pockets of the binding site to enhance potency and selectivity.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the development of novel antiparasitic agents. Its straightforward synthesis and the reactive nature of the chloromethyl group allow for the rapid generation of compound libraries for biological screening. The demonstrated activity of closely related analogs against nematodes, likely via inhibition of acetylcholinesterase, provides a strong rationale for pursuing this chemical series.
Future work should focus on expanding the library of derivatives to build a comprehensive SAR profile, confirming the mechanism of action through enzymatic assays and molecular docking studies, and advancing the most promising candidates through a full preclinical development pipeline, including pharmacokinetics and toxicology studies. The strategic application of this building block holds significant promise for delivering new and effective treatments for parasitic diseases.
References
-
Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. (2023). National Institutes of Health. Available at: [Link]
-
A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils. (n.d.). National Institutes of Health. Available at: [Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (n.d.). SciELO. Available at: [Link]
-
Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023). National Institutes of Health. Available at: [Link]
-
Exploring Galleria mellonella as a novel model for evaluating permeation and toxicity of natural compounds. (2024). Scientific Reports. Available at: [Link]
-
Synthesis, anticholinesterase activity, molecular docking, and molecular dynamic simulation studies of 1,3,4‐oxadiazole derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Plant-Nematode co-cultures in the screening of sustainable nematicides against soil-dweling parasitic nematodes. (n.d.). ResearchGate. Available at: [Link]
-
Galleria mellonella as a consolidated in vivo model hosts: New developments in antibacterial strategies and novel drug testing. (n.d.). National Institutes of Health. Available at: [Link]
-
Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023). PubMed. Available at: [Link]
-
In vitro screening of biological control agents on Meloidogyne incognita. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis, anticholinesterase activity, molecular docking, and molecular dynamic simulation studies of 1,3,4-oxadiazole derivatives. (2022). PubMed. Available at: [Link]
-
Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. (n.d.). ResearchGate. Available at: [Link]
-
In Vitro Screening of a Culturable Soybean Cyst Nematode Cyst Mycobiome for Potential Biological Control Agents and Biopesticides. (2020). APS Journals. Available at: [Link]
-
In vivo production of entomopathogenic nematodes using Galleria mellonella: costs and effect of diets on nematode pathogenicity. (2019). ResearchGate. Available at: [Link]
-
A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils. (2021). National Institutes of Health. Available at: [Link]
-
From moths to caterpillars: Ideal conditions for Galleria mellonella rearing for in vivo microbiological studies. (2018). ResearchGate. Available at: [Link]
-
In vivo production of entomopathogenic nematodes using Galleria mellonella: costs and effect of diets on nematode pathogenicity. (2019). National Institutes of Health. Available at: [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2018). Beilstein Journals. Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
4-(5-Chloromethyl-[2][8][10]oxadiazol-3-yl)-aniline. (n.d.). Oakwood Chemical. Available at: [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2022). National Institutes of Health. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. (2019). National Institutes of Health. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). National Institutes of Health. Available at: [Link]
Sources
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Galleria mellonella as a novel model for evaluating permeation and toxicity of natural compounds [publichealthtoxicology.com]
- 7. Galleria mellonella as a consolidated in vivo model hosts: New developments in antibacterial strategies and novel drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
The Versatile 1,2,4-Oxadiazole Core: Application Notes and Protocols for "4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline" in Click Chemistry
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring system has garnered significant attention in medicinal chemistry, serving as a privileged scaffold in the design of novel therapeutics.[1][2] Its value lies in its metabolic stability and its role as a bioisostere for amide and ester functionalities, which can enhance the pharmacokinetic profile of drug candidates.[3][4] The inherent electronic properties of the 1,2,4-oxadiazole ring, characterized by an electron-withdrawing nature, provide a rigid framework for the strategic positioning of substituents to modulate interactions with biological targets.[5]
This guide focuses on a particularly versatile derivative, 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)aniline , a commercially available building block poised for a central role in click chemistry-driven drug discovery programs. This molecule uniquely presents two distinct reactive handles: a readily displaceable chloromethyl group and a primary aromatic amine (aniline) that can be efficiently converted into a bioorthogonal functional group. This dual functionality opens a gateway to a multitude of bioconjugation and molecular assembly strategies.
These application notes will provide a comprehensive overview of the click chemistry applications of "this compound" derivatives, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will explore the strategic derivatization of this core molecule and its subsequent application in robust and efficient conjugation methodologies.
Physicochemical and Reactivity Profile
A thorough understanding of the physicochemical properties and reactivity of the core molecule is paramount for designing successful synthetic and bioconjugation strategies.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₉H₈ClN₃O | [6] |
| Molecular Weight | 209.64 g/mol | [6] |
| Appearance | White to pale yellow solid | General observation for similar compounds. |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Limited solubility in water. | Inferred from the structure and general properties of similar aromatic compounds. |
| Stability | The 1,2,4-oxadiazole ring is generally stable under physiological conditions but can be susceptible to degradation in strongly acidic or basic environments. The N-O bond is the weakest point and can be cleaved under harsh conditions. | [7] |
| Reactivity | Chloromethyl group: Susceptible to nucleophilic substitution by a variety of nucleophiles, including azides. Aniline group: Can be diazotized and converted to an azide. Also amenable to acylation and other standard aniline chemistries. | Standard organic chemistry principles. |
Strategic Functionalization for Click Chemistry Applications
The "this compound" core can be strategically functionalized at either the chloromethyl or the aniline position to introduce a "click-ready" handle. The choice of functionalization pathway will depend on the desired final construct and the nature of the binding partner.
Protocol 1: Synthesis of 4-(5-(Azidomethyl)-1,2,4-oxadiazol-3-yl)aniline
This protocol details the conversion of the chloromethyl group to an azidomethyl group, a key transformation for engaging in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) with an alkyne-modified biomolecule or small molecule.
Causality of Experimental Choices:
-
Sodium Azide as Nucleophile: Sodium azide is a readily available and highly effective nucleophile for the displacement of chlorides.
-
Solvent System (DMF): Dimethylformamide (DMF) is an excellent polar aprotic solvent for Sₙ2 reactions, as it effectively solvates the sodium cation, leaving the azide anion more nucleophilic. It also provides good solubility for the starting material.
-
Reaction Temperature: A moderately elevated temperature (e.g., 60-80 °C) is often employed to ensure a reasonable reaction rate without promoting decomposition of the starting material or product.
Detailed Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve "this compound" (1.0 eq) in anhydrous DMF.
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 - 2.0 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any residual DMF and sodium azide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Safety Precautions:
-
Sodium azide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[8]
-
Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[9]
-
Organic azides are potentially explosive and should be handled with caution, avoiding heat, friction, and shock.[8][9]
Protocol 2: Synthesis of 3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenyl azide
This protocol outlines the conversion of the aniline group to an aryl azide via a diazotization-azidation sequence. This derivative is then ready to undergo CuAAC with an alkyne-functionalized partner.
Causality of Experimental Choices:
-
Diazotization Reagents (NaNO₂/HCl): The combination of sodium nitrite and a strong acid like hydrochloric acid is the standard and most efficient method for generating the diazonium salt from a primary aromatic amine.[8]
-
Low-Temperature Reaction: The diazotization reaction must be carried out at low temperatures (0-5 °C) as diazonium salts are unstable and can decompose at higher temperatures.[8]
-
In Situ Azidation: The generated diazonium salt is not isolated but is reacted in situ with sodium azide to form the aryl azide. This is a safer and more efficient approach.[8]
Detailed Step-by-Step Methodology:
-
Aniline Dissolution and Cooling: In a round-bottom flask, dissolve "this compound" (1.0 eq) in a mixture of concentrated hydrochloric acid (3-4 eq) and water. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.
-
Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Reaction Completion: Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.
-
Workup: Extract the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aryl azide.
-
Purification: The product can be purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
Diazonium salts can be explosive when dry; therefore, they should be generated and used in situ.[8]
-
The reaction produces nitrogen gas, so ensure adequate ventilation.[8]
-
Adhere to the safety precautions for handling sodium azide and organic azides as mentioned in Protocol 1.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide-functionalized derivatives synthesized in Protocols 1 and 2 are versatile reagents for CuAAC, a cornerstone of click chemistry. This reaction allows for the efficient and specific formation of a stable triazole linkage between the oxadiazole core and an alkyne-containing molecule.[10][11]
General CuAAC Protocol:
This protocol can be adapted for both azide derivatives.
-
Reactant Mixture: In a suitable vial, dissolve the azide-functionalized oxadiazole derivative (1.0 eq) and the alkyne-containing partner (1.0-1.2 eq) in a solvent system such as a mixture of t-BuOH and water or DMF.
-
Catalyst Preparation: In a separate tube, prepare the Cu(I) catalyst in situ by mixing copper(II) sulfate (CuSO₄, 0.05-0.1 eq) with a reducing agent like sodium ascorbate (0.1-0.2 eq). A copper-stabilizing ligand such as THPTA or TBTA can also be added to improve efficiency and reduce cytotoxicity in biological applications.
-
Reaction Initiation: Add the catalyst solution to the reactant mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent. The product is then purified by column chromatography. For bioconjugation reactions, purification may involve techniques like size-exclusion chromatography or dialysis.
Optimization of CuAAC Reactions:
-
Catalyst System: The choice of copper source and ligand can significantly impact reaction efficiency. For biological applications, ligands that stabilize Cu(I) and reduce its toxicity are crucial.[12]
-
Solvent: The solvent system should be chosen to ensure the solubility of all reactants. For bioconjugates, aqueous buffered systems are preferred.
-
Temperature: While most CuAAC reactions proceed efficiently at room temperature, gentle heating can sometimes accelerate the reaction.[12]
Visualizing the Workflow
Sources
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achieving Controlled Biomolecule–Biomaterial Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(5-CHLOROMETHYL-[1,2,4]OXADIAZOL-3-YL)-ANILINE | 6674-17-5 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline and its Derivatives
Welcome to the dedicated technical support guide for the purification of 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)aniline and its analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this class of compounds with high purity. The unique combination of a basic aniline moiety, a reactive chloromethyl group, and a potentially pH-sensitive 1,2,4-oxadiazole ring necessitates carefully optimized purification strategies. This guide provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil/discolored solid. What causes this and how can I prevent it?
A1: Discoloration, typically yellow to dark brown, in aniline-containing compounds is almost always due to oxidation. The primary amine is susceptible to air oxidation, forming highly colored polymeric impurities.
-
Causality: The lone pair of electrons on the aniline nitrogen is easily oxidized, initiating a cascade of radical reactions that lead to polymerization. This process is often accelerated by exposure to light, air (oxygen), and residual acidic or metallic impurities from the synthesis.
-
Prevention & Mitigation:
-
Inert Atmosphere: Handle the crude product and all solutions under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Purge your solvents and chromatography system with inert gas before use.
-
Prompt Purification: Purify the crude material as soon as possible after the reaction work-up. Leaving the crude product exposed to air for extended periods will exacerbate discoloration.
-
Activated Carbon Treatment: During recrystallization, you can often decolorize the solution by adding a small amount of activated carbon to the hot solution before filtering. The activated carbon will adsorb the colored impurities. Be aware that this may also lead to some loss of your desired product.
-
Q2: What are the most common impurities I should expect from the synthesis of this compound?
A2: The impurity profile depends on the synthetic route, but common impurities arise from unreacted starting materials or side reactions. A frequent synthesis involves the cyclization of an O-acyl amidoxime.
-
Unreacted Starting Materials:
-
4-aminobenzamidoxime.
-
Chloroacetyl chloride or a related acylating agent.
-
-
Key Intermediates:
-
The O-acylated amidoxime intermediate may persist if the cyclization/dehydration step is incomplete.
-
-
Side-Reaction Products:
-
Hydrolysis: The chloromethyl group can be hydrolyzed to the corresponding hydroxymethyl derivative, especially if the work-up or purification involves prolonged exposure to water or alcohols.
-
Dimerization/Oligomerization: The reactive chloromethyl group can alkylate the aniline nitrogen of another molecule, leading to dimer and oligomer formation. This is more likely to occur if the reaction mixture is heated for extended periods or if basic conditions are used in the work-up.
-
Q3: The 1,2,4-oxadiazole ring is known to be unstable under certain conditions. What should I avoid during purification?
A3: The 1,2,4-oxadiazole ring can be susceptible to both acidic and basic hydrolysis, leading to ring-opening. One study on a different 1,2,4-oxadiazole derivative showed maximum stability in a pH range of 3-5.[1]
-
Mechanism of Degradation:
-
Practical Recommendations:
-
Avoid strong acids and bases during work-up and purification. Use mild bases like sodium bicarbonate for neutralization instead of sodium hydroxide.
-
If using silica gel chromatography, be aware of the acidic nature of standard silica. For sensitive derivatives, consider using deactivated (e.g., with triethylamine) silica gel or an alternative stationary phase like neutral alumina.
-
Troubleshooting Purification by Column Chromatography
Column chromatography is the most common method for purifying this class of compounds. However, the combination of a basic aniline and a reactive chloromethyl group can lead to several challenges.
Problem 1: Significant streaking of the product spot on the TLC plate and poor separation on the column.
-
Cause: The basic aniline group interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow and uneven elution, resulting in tailing or streaking.
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia solution. This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Stationary Phase Choice: If streaking persists, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for the purification of basic compounds.
-
Problem 2: Low recovery of the product from the column.
-
Cause: This can be due to irreversible adsorption onto the silica gel, as described above, or degradation of the compound on the column. The chloromethyl group is an electrophile and can potentially react with the nucleophilic silanol groups on the silica surface, especially during long purification runs.
-
Solution:
-
Deactivation: Pre-treat the silica gel by flushing the packed column with the mobile phase containing a basic modifier (e.g., 1% NEt₃ in your starting eluent) before loading your sample.[2]
-
Speed: Do not let the purification run for an unnecessarily long time. A faster flow rate (flash chromatography) is generally preferred.
-
Dry Loading: If the compound has poor solubility in the starting eluent, consider dry loading. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This prevents precipitation at the column head.
-
Problem 3: A new, more polar spot appears on the TLC after the compound has been on the column for some time.
-
Cause: This is a classic sign of on-column degradation. The most likely culprit is the hydrolysis of the chloromethyl group to the more polar hydroxymethyl derivative (-CH₂OH). This occurs due to the presence of residual water in the solvents or adsorbed on the silica gel.
-
Solution:
-
Use Dry Solvents: Ensure your chromatography solvents are anhydrous.
-
Minimize Time on Column: As mentioned, faster purification runs reduce the time available for degradation.
-
Alternative Stationary Phase: Consider using a less reactive stationary phase, such as Florisil® or C18-functionalized silica (in reversed-phase chromatography).
-
Recommended Starting Conditions for Column Chromatography
The following table provides suggested starting solvent systems for TLC analysis and column chromatography. The polarity should be adjusted based on the specific derivatives you are working with.
| Stationary Phase | Mobile Phase System | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate (EtOAc) with 0.5% NEt₃ | A standard starting system. Begin with a 1:1 ratio and adjust based on the Rf value. For more polar derivatives, a gradient of 1-10% Methanol in Dichloromethane (DCM) with 0.5% NEt₃ can be effective.[2] |
| Neutral Alumina | Hexane / Ethyl Acetate (EtOAc) | A good alternative to silica gel to avoid issues with acidity. The addition of a basic modifier is usually not necessary. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 80:20 Hexane:EtOAc + 0.5% NEt₃).
-
Column Packing: Pour the slurry into the column and use gentle pressure (flash chromatography) to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.
-
Equilibration: Equilibrate the packed column by passing at least 3-5 column volumes of the initial mobile phase through it. This ensures the deactivation of the silica by the triethylamine.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like DCM) and load it onto the column.
-
Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Fraction Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Recrystallization can be an effective method for purification, especially if the impurities have significantly different solubilities than the product.
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. A patent for a related compound suggests using isopropanol for recrystallization.[3] Mixed solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane) are also very effective.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the crude material.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and briefly reheat to boiling.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualization & Workflow Diagrams
A logical approach to troubleshooting is crucial for efficient purification. The following diagrams illustrate the decision-making process.
Caption: General purification workflow decision tree.
Caption: Common chromatography problems and solutions.
References
-
ResearchGate. How do I remove aniline from the reaction mixture? Available at: [Link]
-
MDPI. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Available at: [Link]
- Google Patents. Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
PubMed. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Available at: [Link]
-
PubMed. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Available at: [Link]
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
Common side reactions in the synthesis of 1,2,4-oxadiazoles from amidoximes
Introduction
Welcome to the technical support guide for the synthesis of 1,2,4-oxadiazoles from amidoximes. This well-established [4+1] cycloaddition is a cornerstone in medicinal chemistry for creating hydrolytically stable bioisosteres of amides and esters.[1] The reaction typically proceeds in two stages: the O-acylation of an amidoxime, followed by a cyclodehydration to form the desired heterocyclic ring.[1] While versatile, this synthesis is often plagued by side reactions that can complicate purification and significantly lower yields.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, understanding, and mitigating the most common side reactions encountered during this synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: My reaction has a low yield, and TLC/LC-MS analysis shows a complex mixture with a major spot/peak corresponding to the uncyclized O-acyl amidoxime intermediate. What's going wrong?
Potential Cause & Mechanism: This is the most common failure mode in 1,2,4-oxadiazole synthesis. The issue lies in an incomplete or failed cyclodehydration step. The O-acyl amidoxime intermediate is formed but the conditions are not sufficient to promote the final ring-closing elimination of water.[2][3]
Several factors can contribute to this:
-
Insufficiently Forcing Conditions: The energy barrier for the cyclization is not being met.[2] Thermal methods often require high temperatures (e.g., refluxing in toluene or xylene), which may not have been reached or sustained long enough.[2]
-
Hydrolysis of the Intermediate: The O-acyl amidoxime is susceptible to cleavage, especially in the presence of water or protic solvents, reverting back to the starting amidoxime and carboxylic acid.[2][4] This is exacerbated by prolonged heating.[2]
-
Inappropriate Base or Solvent: For base-mediated cyclizations, the choice of base and solvent is critical. Protic solvents like methanol or water are generally unsuitable.[2] Weak bases may not be strong enough to facilitate the reaction.
Diagnostic Steps:
-
Confirm Intermediate Formation: Use LC-MS to identify a peak with the expected mass of the O-acyl amidoxime (Mass of Amidoxime + Mass of Carboxylic Acid - Mass of H₂O).
-
Check for Hydrolysis: Look for peaks corresponding to your starting amidoxime and carboxylic acid in the crude reaction mixture.
Proposed Solutions & Protocols:
-
Thermal Cyclization: If you have isolated the O-acyl amidoxime, ensure the cyclization is performed in a high-boiling aprotic solvent like toluene, xylene, or DMSO at a sufficiently high temperature (typically >100 °C).
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases are often more effective and allow for milder conditions.
-
TBAF in THF: Tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran (THF) is a highly effective reagent for promoting cyclization, often at room temperature.[2]
-
Superbase Systems: A mixture of an alkali metal hydroxide (NaOH or KOH) in DMSO creates a "superbase" system that can drive the cyclization to completion rapidly, often within 10-20 minutes at room temperature.[5] This method is particularly useful for heat-sensitive substrates.[5]
-
-
Microwave Irradiation: For thermally promoted cyclizations, microwave synthesis can dramatically reduce reaction times (e.g., 10-30 minutes) and minimize side product formation by providing rapid, uniform heating.[2]
Issue 2: Formation of Isomeric or Rearranged Products
Question: I've isolated a product with the correct mass for my 1,2,4-oxadiazole, but the NMR spectrum is inconsistent with the expected structure. What could this unexpected product be?
Potential Cause & Mechanism: Under thermal or acidic conditions, certain 3,5-disubstituted 1,2,4-oxadiazoles can undergo a Boulton-Katritzky Rearrangement (BKR) .[2][3] This rearrangement involves an internal nucleophilic attack from a side chain atom onto the N(2) position of the oxadiazole ring, leading to the formation of a different heterocyclic system. The presence of acid or even moisture can facilitate this process.[2] For example, an oxadiazole with an appropriate nitrogen-containing side chain can rearrange into a 1,2,4-triazole.
// Edges start -> intermediate [label="Heat, Acid,\nor Moisture", color="#EA4335", fontcolor="#202124"]; intermediate -> product [label="Ring Opening &\nRe-closure", color="#34A853", fontcolor="#202124"]; } Caption: Boulton-Katritzky Rearrangement (BKR) of a 1,2,4-oxadiazole.
Diagnostic Steps:
-
High-Resolution Mass Spectrometry (HRMS): Confirm that the molecular formula matches the desired product.
-
2D NMR Spectroscopy: Use COSY, HSQC, and HMBC experiments to definitively establish the connectivity of the atoms in the isolated product and compare it to the expected structure.
-
Literature Search: Search for known rearrangements of similar 1,2,4-oxadiazole scaffolds.
Proposed Solutions:
-
Modify Workup and Purification: Avoid acidic conditions during workup. Use neutral, anhydrous conditions for purification (e.g., column chromatography on neutral silica gel).
-
Control Cyclization Conditions: If the rearrangement is occurring during the cyclization step, switch to a milder, base-mediated method (e.g., TBAF/THF or KOH/DMSO at room temperature) instead of high-temperature thermal conditions.[5]
-
Storage: Store the final compound in a dry, neutral environment to prevent slow rearrangement over time.[2]
Issue 3: Formation of N,N'-diacylhydrazine or Other Coupling Agent-Related Byproducts
Question: My one-pot synthesis using a carbodiimide coupling agent (like EDC or DCC) is messy. I'm isolating a significant amount of a byproduct identified as an N,N'-diacylhydrazine or a urea.
Potential Cause & Mechanism: This issue stems from side reactions involving the coupling agent used to activate the carboxylic acid.
-
N,N'-diacylhydrazine Formation: This can occur if hydrazine, a potential impurity or degradation product of some reagents, is present. More commonly, it can arise from complex decomposition pathways of the activated acid intermediate.
-
Urea Byproduct: Carbodiimide coupling agents (EDC, DCC) are converted into ureas (EDU, DCU) after activating the carboxylic acid. While DCU is often insoluble and easily filtered, EDU can be water-soluble and difficult to remove, complicating purification.
-
Guanidine Formation: Uronium/aminium-based coupling reagents (like HBTU or HATU) can react with the free amino group of the amidoxime to form a guanidinium byproduct, consuming the starting material.[6]
Diagnostic Steps:
-
Identify Byproducts: Use MS and NMR to characterize the main byproducts. Ureas often have characteristic signals in NMR and distinct masses.
-
Check Reagent Purity: Ensure the purity of your coupling agents and solvents.
Proposed Solutions:
-
Optimize Reaction Stoichiometry: Use a slight excess of the carboxylic acid relative to the coupling agent to ensure the agent is fully consumed in the desired activation step.[6]
-
Change Coupling Agent: If urea byproducts are problematic, consider switching to a different class of coupling agent, such as one based on phosphonium salts (e.g., PyBOP) or using carbonyldiimidazole (CDI).
-
Two-Step Procedure: Isolate the O-acyl amidoxime intermediate first. This allows for the removal of coupling agent byproducts before proceeding to the cyclization step, leading to a much cleaner final reaction.[7]
Frequently Asked Questions (FAQs)
Q1: Can I use a one-pot procedure for my synthesis? A1: Yes, one-pot procedures are common and efficient, especially when using coupling agents to activate a carboxylic acid in situ followed by thermal or base-mediated cyclization.[8] However, they are more prone to side reactions from the coupling agent. If you encounter significant purification challenges, switching to a two-step process where the O-acyl amidoxime intermediate is isolated is a robust solution.[3][7]
Q2: My amidoxime starting material seems to be degrading. How can I handle it? A2: Amidoximes can be unstable, particularly to heat and prolonged storage.[3] It is best to use them shortly after preparation or store them under an inert atmosphere in a refrigerator or freezer. Purity should be checked by NMR or melting point before use. Decomposition can lead to a variety of byproducts and is a common cause of failed reactions.[3]
Q3: What is the best general method for the final cyclodehydration step? A3: The "best" method is substrate-dependent. For thermally stable molecules, refluxing in a high-boiling solvent like xylene is simple and effective.[2] For more sensitive or complex substrates, base-mediated cyclization at room temperature is superior. The KOH/DMSO superbase system is exceptionally fast and efficient for a wide range of substrates.[5]
Q4: Can the electronic properties of my substituents affect the reaction? A4: Absolutely. Electron-withdrawing groups on the carboxylic acid can make the carbonyl carbon more electrophilic, facilitating the initial O-acylation but can sometimes hinder the final cyclization. Conversely, electron-donating groups may slow the acylation but facilitate cyclization. Empirical optimization is often necessary when moving to a new scaffold.[3]
Workflow & Protocol Appendix
Protocol 1: General Two-Step Synthesis of 1,2,4-Oxadiazoles via KOH/DMSO Cyclization
This protocol is recommended for achieving high yields with a clean reaction profile, especially for substrates that are sensitive to high temperatures.
// Nodes start [label="Step 1: O-Acylation", shape=ellipse, fillcolor="#FBBC05"]; step1_reagents [label="Amidoxime\nCarboxylic Acid\nCoupling Agent (EDC)\nSolvent (DMF/DCM)"]; step1_process [label="Stir at RT, 2-24h\nMonitor by TLC/LC-MS"]; step1_workup [label="Aqueous Workup\nExtract with Organic Solvent\nDry & Concentrate"]; step1_product [label="Isolate Crude\nO-Acyl Amidoxime", fillcolor="#EA4335", fontcolor="#FFFFFF"];
step2 [label="Step 2: Cyclodehydration", shape=ellipse, fillcolor="#FBBC05"]; step2_reagents [label="O-Acyl Amidoxime\nKOH (powdered)\nAnhydrous DMSO"]; step2_process [label="Stir at RT, 10-30 min\nMonitor by TLC/LC-MS"]; step2_workup [label="Quench with Water\nExtract with EtOAc\nPurify (Chromatography)"]; final_product [label="Pure 1,2,4-Oxadiazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes start [label="Step 1: O-Acylation", shape=ellipse, fillcolor="#FBBC05"]; step1_reagents [label="Amidoxime\nCarboxylic Acid\nCoupling Agent (EDC)\nSolvent (DMF/DCM)"]; step1_process [label="Stir at RT, 2-24h\nMonitor by TLC/LC-MS"]; step1_workup [label="Aqueous Workup\nExtract with Organic Solvent\nDry & Concentrate"]; step1_product [label="Isolate Crude\nO-Acyl Amidoxime", fillcolor="#EA4335", fontcolor="#FFFFFF"];
step2 [label="Step 2: Cyclodehydration", shape=ellipse, fillcolor="#FBBC05"]; step2_reagents [label="O-Acyl Amidoxime\nKOH (powdered)\nAnhydrous DMSO"]; step2_process [label="Stir at RT, 10-30 min\nMonitor by TLC/LC-MS"]; step2_workup [label="Quench with Water\nExtract with EtOAc\nPurify (Chromatography)"]; final_product [label="Pure 1,2,4-Oxadiazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1_reagents; step1_reagents -> step1_process; step1_process -> step1_workup; step1_workup -> step1_product; step1_product -> step2 [label="Proceed if pure enough\nor purify first"]; step2 -> step2_reagents; step2_reagents -> step2_process; step2_process -> step2_workup; step2_workup -> final_product; } Caption: Recommended two-step workflow for 1,2,4-oxadiazole synthesis.
Part A: O-Acylation of the Amidoxime
-
To a solution of the amidoxime (1.0 eq) and carboxylic acid (1.05 eq) in anhydrous DMF or DCM, add the coupling agent (e.g., EDC, 1.2 eq).
-
Stir the reaction at room temperature for 2-24 hours. Monitor the consumption of the amidoxime by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude O-acyl amidoxime can be used directly in the next step if sufficiently pure, or purified by column chromatography if necessary.
Part B: Cyclodehydration using KOH/DMSO [5]
-
Dissolve the crude O-acyl amidoxime (1.0 eq) in anhydrous DMSO.
-
Add powdered potassium hydroxide (KOH, 2.0-3.0 eq) to the solution in one portion.
-
Stir vigorously at room temperature. The reaction is often exothermic and typically complete within 10-30 minutes. Monitor by TLC or LC-MS until the intermediate is fully consumed.
-
Carefully quench the reaction by pouring it into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the final 1,2,4-oxadiazole.
Data Summary Table: Comparison of Cyclization Methods
| Method | Typical Conditions | Advantages | Disadvantages | Reference |
| Thermal | Reflux in Toluene/Xylene, 110-140 °C, 2-12 h | Simple, no special reagents needed. | High temperatures can cause degradation or rearrangement (BKR); not suitable for sensitive substrates. | [2] |
| TBAF/THF | TBAF (1.1 eq), Anhydrous THF, RT, 1-16 h | Mild conditions, high yields. | Requires anhydrous conditions; TBAF can be expensive and hygroscopic. | [1][2] |
| KOH/DMSO | Powdered KOH (2-3 eq), Anhydrous DMSO, RT, 10-30 min | Extremely fast, very mild (RT), high yielding, uses inexpensive reagents. | Requires anhydrous DMSO; workup can sometimes be challenging. | [5] |
| Microwave | Sealed vessel, 120-150 °C, 10-30 min | Very rapid heating, reduces reaction time significantly, can minimize byproducts. | Requires specialized microwave reactor equipment. | [2] |
References
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health. Available at: [Link]
-
Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ResearchGate. Available at: [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health. Available at: [Link]
-
A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]
-
The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. ResearchGate. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Institutes of Health. Available at: [Link]
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Stability and Degradation of Chloromethyl-Substituted Oxadiazoles
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with chloromethyl-substituted oxadiazoles. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to navigate the complexities of their degradation pathways. Our aim is to empower you with the knowledge to anticipate and troubleshoot stability issues, ensuring the integrity and reproducibility of your experimental results.
I. Frequently Asked Questions (FAQs): Understanding the Core Issues
This section addresses the most common questions and concerns encountered during the handling and analysis of chloromethyl-substituted oxadiazoles.
Q1: I'm observing a loss of potency of my chloromethyl-substituted oxadiazole compound in an aqueous buffer. What is the likely cause?
A1: The primary suspect for loss of activity in aqueous media is the hydrolysis of the chloromethyl group. This reactive moiety is susceptible to nucleophilic attack by water, leading to the formation of the corresponding hydroxymethyl derivative. This seemingly minor structural change can significantly alter the compound's interaction with its biological target, resulting in reduced or abolished activity. The rate of hydrolysis is often pH-dependent, with neutral to alkaline conditions generally accelerating the degradation.[1][2] Furthermore, the oxadiazole ring itself can be susceptible to cleavage under strongly alkaline conditions.[1][2]
Q2: My analytical chromatogram (HPLC) shows multiple unexpected peaks after storing my compound in solution. What could these be?
A2: The appearance of new peaks strongly suggests degradation of your compound. Besides the expected hydroxymethyl derivative from hydrolysis, you might be observing products of photodecomposition if the solution was exposed to light, or oxidative degradation if exposed to air or oxidizing agents. It is also possible that impurities from the initial synthesis are becoming more apparent as the parent compound degrades. A systematic forced degradation study is the most effective way to identify these unknown peaks.
Q3: Are there specific storage conditions recommended for chloromethyl-substituted oxadiazoles to minimize degradation?
A3: Yes, proper storage is critical. To minimize degradation, these compounds should be stored as a solid in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh before use. If storage in solution is unavoidable, use an anhydrous aprotic solvent and store at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container to protect from moisture and light.
Q4: Can the isomeric form of the oxadiazole ring (e.g., 1,2,4- vs. 1,3,4-) influence the degradation pathway?
A4: Absolutely. The arrangement of the nitrogen and oxygen atoms in the oxadiazole ring affects its electronic properties and, consequently, its stability. While both isomers are generally considered stable, the 1,3,4-oxadiazole ring is often reported to have greater thermal and metabolic stability compared to the 1,2,4-isomer. The specific degradation pathways, particularly ring-opening reactions, can differ between the isomers.
Q5: My compound is intended for use in an agricultural formulation. What are the potential environmental degradation pathways I should be concerned about?
A5: For agricultural applications, you should consider three primary environmental degradation pathways: hydrolysis, photolysis, and microbial degradation. Hydrolysis will be influenced by the pH of the soil and water. Photolysis, or degradation by sunlight, can be a significant pathway for compounds exposed on plant surfaces or in surface water.[3] Microbial degradation, where soil microorganisms metabolize the compound, is a crucial factor in determining its environmental persistence.[4] The herbicide oxadiazon, for instance, is known to be degraded by microbes and sunlight in the environment.[3]
II. Troubleshooting Guide: From Synthesis to Analysis
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis, purification, and analysis of chloromethyl-substituted oxadiazoles.
Troubleshooting Synthesis and Purification
| Issue | Potential Cause | Recommended Solution |
| Low yield during cyclization to form the 1,3,4-oxadiazole ring | Incomplete dehydration of the N-acylhydrazide intermediate. | Use a more potent dehydrating agent such as phosphorus oxychloride (POCl₃) or triflic anhydride. Microwave-assisted synthesis can also improve yields and reduce reaction times. |
| Side reactions of the chloromethyl group. | Protect the chloromethyl group if it is interfering with the cyclization reaction, although this adds extra steps. Alternatively, optimize the reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. | |
| Presence of multiple impurities after synthesis | Unreacted starting materials (e.g., N-chloroacetyl-N'-benzoylhydrazine). | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion. |
| Formation of isomeric byproducts. | Optimize the reaction conditions to favor the formation of the desired isomer. Purification by column chromatography or recrystallization is often necessary to separate isomers. | |
| Difficulty in purifying the final product | Co-elution of impurities with the product during chromatography. | Experiment with different solvent systems for column chromatography. If the compound is thermally stable, consider purification by sublimation. |
| Decomposition of the compound on silica gel. | Use a less acidic stationary phase for chromatography, such as neutral alumina, or deactivate the silica gel with a small amount of a suitable amine before use. |
Troubleshooting Degradation in Experiments
| Observation | Potential Degradation Pathway | Troubleshooting Steps & Solutions |
| Gradual decrease in the main peak area in HPLC over time in aqueous solution. | Hydrolysis | - Confirm the identity of the major degradation product as the hydroxymethyl derivative using LC-MS. - Perform a stability study at different pH values to determine the optimal pH for your experiments. - If possible, use a non-aqueous solvent or prepare fresh solutions immediately before each experiment. |
| Rapid appearance of multiple degradation peaks upon exposure to light. | Photodegradation | - Protect your solutions from light at all times using amber vials or by wrapping containers in aluminum foil. - If photostability is a critical parameter, conduct a formal photostability study according to ICH guidelines. |
| Inconsistent results in cell-based assays. | Metabolic Degradation | - The chloromethyl group can be a target for metabolic enzymes. - Perform a metabolic stability assay using liver microsomes or S9 fractions to assess the extent of metabolic degradation. - Consider synthesizing analogs with a more metabolically stable substituent if the chloromethyl group is not essential for activity. |
| Loss of compound in formulations containing oxidizing agents. | Oxidative Degradation | - Avoid using oxidizing agents in your formulations if possible. - If an oxidizing agent is necessary, assess the compatibility of your compound by performing a forced oxidation study (e.g., with hydrogen peroxide). - Consider the addition of an antioxidant to your formulation. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the degradation of chloromethyl-substituted oxadiazoles.
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigate the stability of a chloromethyl-substituted oxadiazole under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in acetonitrile/water) to a calibrated light source (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
-
Thermal Degradation:
-
Keep the solid compound in a hot air oven at 70°C for 48 hours.
-
Dissolve a known amount of the stressed solid in a suitable solvent for analysis.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method (see Protocol 2).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
-
Propose degradation pathways based on the identified products.
Protocol 2: Stability-Indicating HPLC-MS Method
This protocol provides a general method for the analysis of chloromethyl-substituted oxadiazoles and their degradation products. Method optimization will be required for specific compounds.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector, coupled to a Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV/DAD: Monitor at a suitable wavelength (e.g., based on the UV spectrum of the parent compound).
-
MS: Use electrospray ionization (ESI) in positive and/or negative ion mode to identify the molecular weights of the parent compound and its degradation products.
-
3. Sample Preparation:
-
Dilute the samples from the forced degradation study to a suitable concentration (e.g., 10-50 µg/mL) with the mobile phase.
4. Data Analysis:
-
Integrate the peak areas of the parent compound and all degradation products.
-
Use the MS data to propose structures for the observed degradation products.
IV. Visualizing Degradation Pathways and Workflows
Diagrams are provided to illustrate the key degradation pathways and experimental workflows discussed in this guide.
Caption: Primary degradation pathways for chloromethyl-substituted oxadiazoles.
Caption: Workflow for a forced degradation study.
V. References
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. PubMed. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Thieme Connect. [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Semantic Scholar. [Link]
-
Oxadiazon Roadside Vegetation Management Herbicide Fact Sheet. Washington State Department of Transportation. [Link]
-
Degradation of oxadiazon in a bioreactor integrated in the water closed circuit of a plant nursery. PubMed. [Link]
Sources
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Troubleshooting low yields in 1,2,4-oxadiazole ring formation
Welcome to the technical support center for 1,2,4-oxadiazole ring formation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this privileged heterocyclic motif. As a bioisostere for amides and esters, the 1,2,4-oxadiazole ring is a critical component in medicinal chemistry, and achieving high yields is paramount for successful discovery campaigns. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered during the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, focusing on the prevalent method involving the condensation of an amidoxime with an acylating agent.[1][2]
Q1: My reaction is not producing any of the desired 1,2,4-oxadiazole. Where should I start my investigation?
A1: A complete lack of product formation points to a fundamental issue with the starting materials or reaction setup. Follow this diagnostic workflow:
-
Verify Starting Material Integrity:
-
Amidoxime Quality: Amidoximes can be unstable. Verify the purity of your amidoxime by ¹H NMR and LC-MS. If it has been stored for a long time, consider resynthesizing it from the corresponding nitrile and hydroxylamine.[2]
-
Acylating Agent Reactivity: Ensure your acylating agent (e.g., acyl chloride, carboxylic acid) is pure and, if sensitive, has been handled under anhydrous conditions. For carboxylic acids, confirm that your coupling agent (e.g., HBTU, EDC, CDI) is active.[3]
-
-
Assess Reaction Conditions:
-
Anhydrous Conditions: If using reactive acylating agents like acyl chlorides or certain coupling reagents, moisture can be a significant issue. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base and Solvent Compatibility: The choice of base and solvent is critical. For base-catalyzed cyclizations, aprotic solvents like DMF, THF, DCM, or MeCN generally yield good results, whereas protic solvents such as methanol or water can be detrimental.[4][5]
-
Temperature Profile: Some cyclizations require thermal energy (reflux in toluene or xylene), while others can proceed at room temperature with a suitable base.[4][5] Confirm that your reaction temperature is appropriate for the specific method you are employing. A reaction that stalls at room temperature may require heating to drive the cyclodehydration.
-
Q2: My LC-MS shows a major peak corresponding to my O-acylamidoxime intermediate, but very little of the final 1,2,4-oxadiazole. What's wrong?
A2: This is one of the most common failure modes. It indicates that the initial O-acylation of the amidoxime has occurred successfully, but the subsequent intramolecular cyclodehydration—the ring-closing step—is failing.[5]
Causality: The cyclodehydration step has a significant energy barrier. The conditions are not sufficiently forcing to promote the elimination of water and ring closure.
Troubleshooting Steps:
-
Increase Thermal Energy: If you are running the reaction at room temperature or a moderate temperature, increase it. Refluxing in a high-boiling solvent like toluene, xylene, or DMF is a standard method for thermal cyclodehydration.[5]
-
Introduce a Stronger Base: For base-mediated cyclizations, your base may be too weak. While organic bases like pyridine or triethylamine can facilitate the initial acylation, they are often insufficient for the cyclization. Consider switching to a stronger, non-nucleophilic base.
-
Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times by efficiently overcoming the activation energy for cyclization.[3][5][8] A typical procedure involves irradiating the O-acylamidoxime intermediate, sometimes supported on silica, for 10-30 minutes.[5][8]
Q3: My reaction is messy, and I'm isolating a significant side product identified as my amidoxime starting material. What is causing this?
A3: The reappearance of your amidoxime starting material after the addition of the acylating agent points to the hydrolysis of the O-acylamidoxime intermediate.
Causality: The O-acylamidoxime intermediate is susceptible to cleavage, particularly in the presence of water or other protic species.[5][9] This side reaction competes with the desired cyclodehydration.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the likelihood of hydrolysis. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed and the product is formed.
-
Choice of Base: If using an aqueous basic workup, perform it quickly and at a low temperature to minimize hydrolysis of any uncyclized intermediate.
Q4: The yield is low, and I've isolated an unexpected regioisomer or a different heterocyclic ring system. What could be happening?
A4: You may be observing a rearrangement reaction. The most common in this context is the Boulton-Katritzky rearrangement .[2]
Causality: This thermal or acid-catalyzed rearrangement can occur with certain 3,5-disubstituted 1,2,4-oxadiazoles, leading to the formation of other heterocyclic systems.[5] The reaction involves the cleavage of the N-O bond and subsequent recyclization.
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive heating during both the reaction and the workup, as the rearrangement is often thermally induced.
-
Maintain Neutral Conditions: Use neutral, anhydrous conditions for your workup and purification (e.g., column chromatography). Avoid strong acids.
-
Storage: Store the purified compound in a dry, cool environment to prevent post-purification rearrangement.[5]
Comparative Analysis of Synthetic Routes
The optimal synthetic strategy depends on substrate scope, available equipment, and desired throughput. The table below summarizes the most common approaches.
| Synthetic Route | Key Reagents | Typical Temp. | Typical Yield (%) | Advantages | Disadvantages |
| Amidoxime & Acyl Chloride (Two-Step) | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | RT to Reflux | 60-95% | High yields, well-established, broad substrate scope. | Requires pre-synthesis of amidoximes; multi-step process. |
| Amidoxime & Carboxylic Acid (One-Pot) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., EDC, HBTU), Base | RT to 160 °C | 50-90% | Procedurally simple, avoids handling acyl chlorides.[3] | Coupling agent cost; potential for side reactions. |
| Amidoxime & Ester (One-Pot) | Amidoxime, Methyl/Ethyl Ester, Strong Base (e.g., NaOH/DMSO) | Room Temp. | 11-90% | Uses readily available esters; mild conditions. | Yields can be variable; incompatible with some functional groups (-OH, -NH2). |
| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide (from oxime) | Variable | 19-60% | Access to different substitution patterns.[4] | Nitrile oxides can be unstable and dimerize; nitriles can have low reactivity.[10] |
| Oxidative Cyclization | N-acyl amidines, Oxidizing Agent (e.g., NBS, I2) | Room Temp. | 50-99% | Mild conditions, high efficiency in some cases.[4][6] | Less general; may require specific substrates. |
Visual Troubleshooting Guide & Reaction Workflow
The following diagrams illustrate the primary synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: General synthesis of 1,2,4-oxadiazoles from amidoximes.
Caption: Troubleshooting workflow for low yields in 1,2,4-oxadiazole synthesis.
Key Experimental Protocols
Protocol 1: Two-Step Synthesis via Acyl Chloride
This robust method involves the isolation of the O-acylamidoxime intermediate before cyclization.
Step A: O-Acylation
-
Dissolve the amidoxime (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane) and cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the amidoxime is consumed.
-
Perform an aqueous workup. For example, dilute with dichloromethane, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude O-acylamidoxime by column chromatography or recrystallization.
Step B: Thermal Cyclodehydration
-
Dissolve the purified O-acylamidoxime in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux (typically 110-140 °C) for 4-12 hours. Monitor the disappearance of the intermediate by TLC or LC-MS.
-
Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude 1,2,4-oxadiazole by column chromatography or recrystallization to yield the final product.
Protocol 2: One-Pot Synthesis using a Coupling Agent and Microwave Heating
This expedited protocol is suitable for rapid library synthesis.[3]
-
To a microwave vial, add the carboxylic acid (1.0 eq), amidoxime (1.2 eq), a coupling agent (e.g., HBTU, 1.1 eq), and a suitable base (e.g., polymer-supported base PS-BEMP, 3.0 eq).[3]
-
Add an anhydrous aprotic solvent, such as acetonitrile.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 160 °C) for a short duration (e.g., 15 minutes).[3] Optimization of time and temperature may be required.
-
After cooling, filter the reaction mixture to remove the polymer-supported base and any solid byproducts.
-
Concentrate the filtrate and purify the crude product by column chromatography or preparative HPLC.
References
-
Baykov, S. V., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(21), 5164. [Link]
-
Baykov, S. V., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 527–535. [Link]
-
Puntsente, C., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2845–2850. [Link]
-
Pace, A., et al. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 21(4), 376-395. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Kumar, R., et al. (2013). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 4(12), 4567-4579. [Link]
-
Wang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925–928. [Link]
-
Zhang, Y., et al. (2022). TFA-Mediated Synthesis of 1,2,4-Oxadiazoles from Carbamates and Nitriles. The Journal of Organic Chemistry, 87(10), 6934–6944. [Link]
-
Straniero, V., et al. (2018). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 23(10), 2634. [Link]
-
da Silva, A. B. F., et al. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Visão Acadêmica, 16(2). [Link]
-
Wiles, C., & Watts, P. (2010). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Process Research & Development, 14(2), 329–332. [Link]
-
Wang, Z., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(28), 7801-7804. [Link]
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8274. [Link]
-
Barrett, A. G. M., et al. (2000). Chromatography-Free Synthesis of 1,2,4-Oxadiazoles Using ROMPGEL-Supported Acylating Reagents. Combinatorial Chemistry & High Throughput Screening, 3(2), 131-138. [Link]
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- 10. researchgate.net [researchgate.net]
Identification of byproducts in "4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline" synthesis
An advanced technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline.
Technical Support Center: Synthesis of this compound
This guide provides in-depth troubleshooting and frequently asked questions regarding the identification and mitigation of byproducts during the synthesis of this compound. As Senior Application Scientists, we ground our advice in established chemical principles and field-proven analytical strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction shows incomplete conversion, with a major peak in the LC-MS corresponding to the O-acyl amidoxime intermediate. Why is the cyclization stalling and how can I drive it to completion?
A1: This is the most common bottleneck in 1,2,4-oxadiazole synthesis. The accumulation of the O-acyl amidoxime intermediate, formed from the initial reaction between 4-aminobenzamidoxime and chloroacetyl chloride, indicates that the subsequent cyclodehydration step is kinetically hindered. The energy barrier for the ring-closure is not being sufficiently overcome under your current conditions.[1]
Root Causes & Solutions:
-
Insufficient Thermal Energy: The cyclization may require more aggressive heating. If you are running the reaction at room temperature or slightly elevated temperatures, the conditions are likely too mild.
-
Solution: Switch to a higher-boiling aprotic solvent like toluene or xylene and increase the temperature to reflux.[1] This provides the necessary thermal energy to facilitate the dehydration and ring closure.
-
-
Ineffective Base or Dehydrating Agent: For base-mediated cyclizations, the choice of base is critical.
-
Solution: Employ strong, non-nucleophilic bases. Options like tetrabutylammonium fluoride (TBAF) in dry THF or superbase systems such as NaOH/DMSO can effectively promote cyclization, often at lower temperatures.[1][2] Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction and lead to hydrolysis.[1]
-
Q2: My final product is contaminated with high-molecular-weight species, appearing as dimer or even trimer masses in the MS analysis. What is the source of this oligomerization?
A2: The formation of dimers and other oligomers is a significant issue stemming from the bifunctional reactivity of both the starting materials and the product. The primary amine of the aniline moiety is nucleophilic, while the chloromethyl group on the oxadiazole ring is a potent electrophile.
Mechanism of Dimer Formation: The primary amine (-NH₂) of one molecule of this compound can perform a nucleophilic attack on the chloromethyl (-CH₂Cl) group of another molecule. This intermolecular N-alkylation reaction forms a secondary amine linkage, resulting in a dimeric impurity. This process can continue, leading to trimers and higher-order oligomers.
Prevention Strategies:
-
Control Stoichiometry: Ensure that chloroacetyl chloride is not used in large excess during the initial acylation step, as unreacted chloroacetyl groups are the primary drivers of this side reaction.
-
Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular collisions, thereby disfavoring the bimolecular dimerization pathway relative to the intramolecular cyclization.
-
Temperature Control: While high temperatures are needed for cyclization, excessive heat can also accelerate the rate of intermolecular side reactions. A careful optimization of the temperature profile is necessary.
Q3: After purification, my product's NMR spectrum looks clean, but it seems to degrade or rearrange upon storage. What could be causing this instability?
A3: 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with saturated side chains, can be susceptible to the Boulton-Katritzky rearrangement.[1] This thermal or acid-catalyzed rearrangement can lead to the formation of other heterocyclic isomers, which may compromise the purity and biological activity of your compound over time.
Mitigation and Handling:
-
Neutral, Anhydrous Conditions: During workup and purification, strictly avoid acidic conditions. Use a mild bicarbonate wash instead of a strong acid wash if necessary. Ensure all solvents are anhydrous.
-
Purification Method: Column chromatography on silica gel can sometimes be acidic enough to trigger rearrangement. Consider using neutral alumina or a different purification method like recrystallization if instability is observed.
-
Storage: Store the final compound in a cool, dark, and dry environment, preferably under an inert atmosphere (nitrogen or argon), to minimize exposure to heat, light, and moisture which can catalyze degradation.[1]
Troubleshooting Guide: Identification and Characterization of Key Byproducts
This section provides a systematic approach to identifying the most common byproducts using standard analytical techniques.
Byproduct Summary Table
| Byproduct Name | Structure | Key Analytical Signature (¹H NMR & MS) |
| O-Acyl Amidoxime Intermediate | 4-amino-N'-[(chloroacetyl)oxy]benzenecarboximidamide | MS: [M+H]⁺ at m/z 228.05 (Isotope pattern for 1 Cl). ¹H NMR: Absence of the characteristic oxadiazole ring protons; presence of distinct protons for the amidoxime and chloroacetyl moieties. |
| N-Alkylated Dimer | N,N'-[methylenebis(5-(4-aminophenyl)-1,2,4-oxadiazole-3,5-diyl)]bis(methylene)bis(4-aminobenzamide) | MS: [M+H]⁺ at m/z 415.15 (corresponding to [2M-HCl]⁺). ¹H NMR: Appearance of a new signal for the methylene bridge (-NH-CH₂-), and complex aromatic signals. |
| Hydrolysis Product | 4-Aminobenzamidoxime | MS: [M+H]⁺ at m/z 152.08. ¹H NMR: Signals corresponding to the starting material. |
| N-Chloroacetylated Aniline | 2-Chloro-N-(4-(N-hydroxycarbamimidoyl)phenyl)acetamide | MS: [M+H]⁺ at m/z 228.05 (Isomeric with O-acyl intermediate). ¹H NMR: Characteristic amide proton signal and downfield shift of aromatic protons adjacent to the acylated amine. |
Experimental Protocols for Byproduct Analysis
Protocol 1: HPLC-MS/MS Analysis This method is crucial for resolving the product from its closely related impurities and obtaining mass data for identification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
MS Detector: Electrospray Ionization (ESI) in positive mode. Scan from m/z 100 to 1000.
Protocol 2: ¹H and ¹³C NMR Spectroscopy NMR provides definitive structural information to distinguish between isomers and identify specific functional groups.
-
Solvent: DMSO-d₆ or CDCl₃.
-
¹H NMR: Acquire a standard proton spectrum. Key signals for the desired product, This compound , include:
-
A singlet for the chloromethyl protons (-CH₂Cl).
-
Distinct aromatic signals for the disubstituted benzene ring.
-
A broad singlet for the aniline amine protons (-NH₂).
-
-
¹³C NMR: Identify the key carbon signals, including the two distinct carbons of the oxadiazole ring and the chloromethyl carbon.[3][4]
-
2D NMR (COSY, HSQC): Use these experiments if necessary to resolve complex aromatic regions or confirm proton-carbon correlations, especially when trying to characterize isomeric byproducts.
Visual Workflow and Logic Diagrams
Diagram 1: Synthetic Pathway and Key Byproduct Formation
This diagram illustrates the main reaction pathway and the points where common side reactions diverge to form unwanted byproducts.
Caption: Reaction scheme for the target molecule and major byproducts.
Diagram 2: Troubleshooting Decision Tree
This workflow provides a logical sequence of steps to diagnose and solve common issues encountered during the synthesis.
Caption: A troubleshooting decision tree for synthesis issues.
References
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Koparir M, Orek C, Parlak AE. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Molecules. 2021;26(11):3298. Available from: [Link].
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Sahu N. Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research. 2024; 02(01):07-13. Available from: [Link].
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Wang Y, et al. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega. 2019;4(7):12343-12349. Available from: [Link].
-
Kayukova LA. Synthesis of 1,2,4-Oxadiazoles (A Review). Pharmaceutical Chemistry Journal. 2005;39:434-448. Available from: [Link].
-
Guda MR, et al. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules. 2022;27(21):7519. Available from: [Link].
-
Özdemir N, et al. 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Journal of Molecular Structure. 2007;834-836:201-206. Available from: [Link].
-
da Silva AC, et al. 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Visão Acadêmica. 2016;16(2). Available from: [Link].
-
Oakwood Chemical. 4-(5-Chloromethyl-[1][3][5]oxadiazol-3-yl)-aniline. Available from: [Link].
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Gendek T, et al. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. 2019;24(21):3957. Available from: [Link].
-
Various Authors. What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate. 2014. Available from: [Link].
-
Adeeb H, Saoud SA. A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Journal of University of Shanghai for Science and Technology. 2023;25(10):113-125. Available from: [Link].
-
Sharma P, et al. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. 2025;59(1) Suppl. Available from: [Link].
-
Mishra D, Singh R, Rout C. shows the reaction between aryl amine and chloroacetyl chloride to give N-substituted acetamides. ResearchGate. 2013. Available from: [Link].
-
Mishra D, Singh R, Rout C. A facile amidation of chloroacetyl chloride using DBU. Organic Chemistry: An Indian Journal. 2013;9(5):191-195. Available from: [Link].
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Shetnev AA, et al. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. 2024;10(2):167-178. Available from: [Link].
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Yaichkov II, et al. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. 2024;10(4):1-12. Available from: [Link].
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Zhang J, et al. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research. 2012;531:221-224. Available from: [Link].
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Kalinina TA, et al. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank. 2018;2018(4):M1023. Available from: [Link].
-
Vinayak V, et al. Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. Journal of Heterocyclic Chemistry. 2021. Available from: [Link].
-
Tselinsky IV, et al. 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan –a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives. Russian Journal of Organic Chemistry. 2005;41:120-128. Available from: [Link].
-
Michiue H, et al. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Molecules. 2021;26(11):3405. Available from: [Link].
- Google Patents. WO2023156675A1 - Process for purification of linagliptin.
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Li M, et al. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. 2016;21(8):1041. Available from: [Link].
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Reddy GA, et al. Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. 2008;2008(5):12-22. Available from: [Link].
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Yaichkov II, et al. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. 2024. Available from: [Link].
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-
Patel KJ, Patel KD. AN EFFECTIVE SYNTHESIS AND BIOLOGICAL SCREENING OF 2-(4-CHLOROPHENYL- 1,3,4- OXADIAZOL-2-YL-5-SULFANYL)-4- (QUINOLINE-8-YLOXY)-6. JETIR. 2017;4(9). Available from: [Link].
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Technical Support Center: Analytical Methods for "4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline" Reactions
Welcome to the technical support center for monitoring reactions involving the key synthetic intermediate, 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this reactive and versatile compound. Here, we address common analytical challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the success and integrity of your experiments.
Section 1: Choosing the Right Analytical Technique
The first critical decision in monitoring any chemical reaction is selecting the appropriate analytical method. The choice depends on the specific information required (qualitative vs. quantitative), the properties of the analyte, and the complexity of the reaction mixture. For "this compound" and its subsequent reactions, several techniques are applicable.
FAQ 1.1: What is the best method for quick, qualitative reaction progress checks?
For rapid, qualitative monitoring, Thin-Layer Chromatography (TLC) is the most efficient method. It allows you to quickly visualize the consumption of starting material and the formation of the product.
Detailed Protocol: TLC Analysis [1]
-
Plate Preparation : On a silica gel TLC plate (e.g., Silica Gel 60 F254), lightly draw a pencil line about 1 cm from the bottom.[1]
-
Sample Spotting : Dissolve a minuscule amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate). For comparison, spot the starting material ("SM") and a co-spot (SM and reaction mixture in the same spot) on the baseline.[1]
-
Elution : Develop the plate in a sealed chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The optimal ratio must be determined empirically to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization : After development, dry the plate and visualize the spots under a UV lamp (254 nm).[1] The disappearance of the starting material spot and the appearance of a new spot indicates product formation.
FAQ 1.2: When should I use High-Performance Liquid Chromatography (HPLC) instead of TLC?
You should use HPLC when you need quantitative data (e.g., calculating reaction conversion or product purity) or when dealing with compounds that are difficult to separate by TLC.[1] HPLC offers significantly higher resolution and reproducibility. A stability-indicating HPLC method has been developed for a similar 1,3,4-oxadiazole derivative, demonstrating the suitability of this technique.[2]
FAQ 1.3: Is Gas Chromatography (GC) a viable option?
GC is generally not recommended for this specific compound. The chloromethyl group and the overall structure may be thermally labile, meaning they can decompose at the high temperatures used in the GC inlet, leading to inaccurate results.[1] If GC must be considered, a low inlet temperature should be tested first with a pure standard to check for degradation.[1]
Section 2: HPLC Method Development & Troubleshooting
HPLC is the workhorse for quantitative analysis in synthetic chemistry. However, developing a robust method and troubleshooting issues can be challenging.
FAQ 2.1: Where do I start with developing an HPLC method for this compound?
A reversed-phase HPLC (RP-HPLC) method is the most common and logical starting point.
Starting HPLC Method Parameters:
| Parameter | Recommended Starting Condition | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | C18 is a versatile, nonpolar stationary phase suitable for a wide range of organic molecules. |
| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) | Formic acid helps to protonate silanol groups on the silica, reducing peak tailing, and aids in ionization for subsequent MS detection. |
| Gradient | Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) | A gradient is essential to elute the starting material, product, and any potential byproducts with different polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm | The aromatic rings in the molecule will have strong UV absorbance. A DAD allows for monitoring at multiple wavelengths. |
| Column Temp. | 30 °C | Temperature control improves retention time stability.[3] |
| Injection Vol. | 5-10 µL | Small volumes prevent column overloading.[4] |
Troubleshooting Common HPLC Problems
Even with a good starting method, problems can arise. The following guide addresses the most frequent issues.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: A decision tree for troubleshooting common HPLC issues.[3][4][5][6]
Section 3: Structural Confirmation and Advanced Analysis
Once a reaction appears complete by chromatography, confirming the structure of the product is paramount. This requires spectroscopic techniques.
FAQ 3.1: How can I confirm the identity of my product?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this. It provides both the retention time (from LC) and the molecular weight (from MS) of your compound.
Key Insights from LC-MS:
-
Molecular Ion Peak [M+H]⁺ : For "this compound", you would look for a protonated molecular ion peak corresponding to its molecular weight.
-
Isotopic Pattern : The presence of a chlorine atom is a key structural feature. In the mass spectrum, you will observe a characteristic isotopic pattern for the molecular ion. There will be two peaks: one for the isotope ³⁵Cl (M) and another, approximately one-third the intensity, for the isotope ³⁷Cl (M+2).[7] This pattern is a definitive indicator of a monochlorinated compound.[7][8]
FAQ 3.2: My reaction involves replacing the chloro group. How can I confirm the substitution?
When the chloromethyl group undergoes a nucleophilic substitution, the key change to look for in the mass spectrum is the disappearance of the chlorine isotopic pattern and the appearance of a new molecular ion peak corresponding to the mass of the product. For example, if the chlorine is replaced by a methoxy group (-OCH₃), the mass will increase by (mass of OCH₃ - mass of Cl).
FAQ 3.3: What role does NMR spectroscopy play?
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.[9][10][11] For reactions of this compound, both ¹H and ¹³C NMR are invaluable.
Expected NMR Signals for the Starting Material:
| Nucleus | Key Signal | Approximate Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| ¹H NMR | Chloromethyl protons (-CH₂Cl) | ~4.5 - 5.0 | Protons adjacent to an electronegative atom (Cl) and an oxadiazole ring are shifted downfield. |
| ¹H NMR | Aniline protons (-NH₂) | Broad singlet, ~4.0 - 6.0 | Chemical shift is variable and depends on solvent and concentration. |
| ¹H NMR | Aromatic protons | ~6.7 - 8.0 | The aniline and oxadiazole rings will show characteristic splitting patterns (e.g., two doublets for the aniline ring). |
| ¹³C NMR | Chloromethyl carbon (-CH₂Cl) | ~40 - 50 | Aliphatic carbon attached to chlorine. |
| ¹³C NMR | Oxadiazole carbons | ~165 - 175 | Carbons within the heterocyclic ring are significantly deshielded.[12] |
When monitoring a reaction where the -CH₂Cl group reacts, the most obvious change in the ¹H NMR spectrum will be the disappearance of the singlet around 4.5-5.0 ppm and the appearance of new signals corresponding to the protons of the newly formed group.[12]
Section 4: Quantitative Analysis
FAQ 4.1: How do I accurately determine the percent conversion of my reaction?
To accurately quantify reaction components using HPLC, you must create a calibration curve.[1]
Protocol: Creating a Calibration Curve
-
Prepare Stock Solutions : Accurately weigh and prepare stock solutions of your starting material and, if available, your purified product at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Create Standards : Perform serial dilutions of the stock solutions to create a series of at least five calibration standards of decreasing concentration.
-
Inject and Analyze : Inject each standard into the HPLC under the optimized method conditions.
-
Plot Data : Record the peak area for each component at each concentration. Plot a graph of Peak Area versus Concentration.
-
Linear Regression : Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) will define the calibration curve. An R² value > 0.995 is typically considered a good fit.
-
Analyze Reaction Sample : Prepare and inject a diluted sample of your reaction mixture. Using the peak area from the chromatogram and the calibration curve equation, you can accurately calculate the concentration of the starting material remaining and the product formed.
References
- BenchChem. (2025). Analytical methods for monitoring (Chloromethyl)sulfonylethane reactions (TLC, HPLC, GC-MS).
-
LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC. Retrieved from [Link]
- BenchChem. (2025). Comparative Kinetic Analysis of (Chloromethyl)sulfonylethane in Nucleophilic Substitution Reactions.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
STM Journals. (2023). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Çalışkan, E., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
-
MDPI. (2024). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molbank, 2024(2), M1912. [Link]
-
JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]
-
STM Journals. (2023). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. Retrieved from [Link]
- Olah, G. A., et al. (1990). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene... Journal of the American Chemical Society.
-
Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]
-
ResearchGate. (2020). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]
- Webb, D., & Jamison, T. F. (2012). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 14(20), 5334–5337.
- Lebeuf, R., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8566–8573.
-
ResearchGate. (2003). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved from [Link]
- da Silva, A. C. S., et al. (2021). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 26(23), 7123.
- Asif, M., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. Pakistan Journal of Pharmaceutical Sciences, 31(2(Suppl.)), 603-609.
-
ResearchGate. (2018). Synthesis of 1,2,4‐oxadiazoles reported by Tiemann and Krüger. Retrieved from [Link]
- Brain, C. T., & Brunton, S. A. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(10), 1983–1985.
-
ResearchGate. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]
-
ResearchGate. (2019). Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-(5-Chloromethyl-[1][3]oxadiazol-3-yl)-aniline. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(6), 1851. [Link]
- Barceló-Barrachina, E., et al. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry.
- Arshad, M. F., et al. (2016). Synthesis, structure elucidation and antibacterial screening of some novel 1,3,4-oxadiazoline derivatives. Tropical Journal of Pharmaceutical Research, 15(7), 1471-1479.
-
HPLC-MART. (n.d.). Applications. Retrieved from [Link]
-
ResearchGate. (2020). Scheme of synthetic pathway of the compound 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for amide and ester groups make it a valuable scaffold in the design of novel therapeutic agents. Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The parent compound, 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline , presents a particularly interesting starting point for analog development. It features three key regions for chemical modification: the reactive chloromethyl group at the 5-position of the oxadiazole ring, the aniline ring at the 3-position, and the oxadiazole core itself. Understanding how modifications in these regions impact biological activity is crucial for optimizing therapeutic potential.
Structure-Activity Relationship (SAR) Exploration: A Comparative Analysis
While direct comparative studies on a systematic series of "this compound" analogs are not extensively documented in publicly available literature, we can infer a robust structure-activity relationship by examining studies on closely related compounds. This section will compare the biological activities of hypothetical analogs based on documented findings for similar 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives.
Modifications at the 5-Position of the Oxadiazole Ring
The chloromethyl group is a reactive handle that can be readily displaced to introduce a variety of functionalities. Let's consider the following hypothetical analogs and their likely biological impact based on existing research:
-
Analog A1: 4-(5-(Azidomethyl)-1,2,4-oxadiazol-3-yl)aniline: The introduction of an azide group opens up possibilities for click chemistry and the attachment of larger moieties. Azide-containing compounds have shown diverse biological activities, and this modification could lead to novel target interactions.
-
Analog A2: 4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)aniline: The primary amine introduces a basic center, which can alter solubility and receptor-binding properties through hydrogen bonding.
-
Analog A3: 4-(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)aniline: The addition of a phenoxy group increases lipophilicity, which may enhance cell permeability. Studies on similar oxadiazole derivatives have shown that aromatic substitutions at this position can influence anticancer activity.
Modifications on the Aniline Ring
The aniline ring offers another avenue for modification to fine-tune the electronic and steric properties of the molecule.
-
Analog B1: N-(4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenyl)acetamide: Acetylation of the aniline nitrogen can modulate the compound's hydrogen bonding capacity and overall polarity, which may affect its interaction with biological targets.
-
Analog B2: 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-2,6-dimethylaniline: The introduction of methyl groups ortho to the amino group could impose steric constraints, potentially leading to selectivity for certain biological targets.
-
Analog B3: 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-3-fluoroaniline: The incorporation of a fluorine atom can alter the electronic properties of the aniline ring and improve metabolic stability.
Comparative Biological Data (Hypothetical based on related studies)
The following table summarizes the expected biological activities of the hypothetical analogs based on published data for structurally similar compounds. The primary focus is on anticancer activity, a common therapeutic area for oxadiazole derivatives.
| Analog ID | Modification | Expected Biological Activity | Rationale from Related Studies |
| Parent | This compound | Moderate Cytotoxicity | The chloromethyl group provides reactivity, and the aniline moiety is common in bioactive molecules. |
| A1 | 5-Azidomethyl | Potentially enhanced cytotoxicity, new target interactions | Azides are versatile functional groups in medicinal chemistry. |
| A2 | 5-Aminomethyl | Altered solubility and target binding | Introduction of a basic center can influence pharmacokinetic and pharmacodynamic properties. |
| A3 | 5-Phenoxymethyl | Increased lipophilicity and cell permeability | Aromatic substitutions can enhance anticancer activity. |
| B1 | N-Acetylaniline | Modulated hydrogen bonding and polarity | Acetylation can impact target engagement. |
| B2 | 2,6-Dimethylaniline | Increased steric hindrance, potential for target selectivity | Steric bulk can influence binding orientation and selectivity. |
| B3 | 3-Fluoroaniline | Improved metabolic stability and electronic properties | Fluorine substitution is a common strategy in drug design to enhance pharmacokinetic properties. |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of these analogs, a series of well-established in vitro assays are necessary. The following protocols provide a detailed methodology for assessing cytotoxicity and enzyme inhibition.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Causality Behind Experimental Choices:
-
The choice of cell lines should be relevant to the intended therapeutic area.
-
The concentration range of the test compounds should be broad enough to determine an accurate IC50 value.
-
The incubation time is critical and should be sufficient for the compounds to exert their cytotoxic effects.
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the analogs against a specific enzyme of interest (e.g., a kinase, protease, or metabolic enzyme).
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (specific to the enzyme assay, e.g., a fluorescent or luminescent probe)
-
96-well or 384-well plates
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare the assay buffer and all reagents.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the assay plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Enzyme Addition: Add the purified enzyme to the wells and incubate for a pre-determined time (pre-incubation) to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.
-
Signal Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Causality Behind Experimental Choices:
-
The choice of enzyme is dictated by the therapeutic hypothesis.
-
The concentrations of the enzyme and substrate should be optimized for the assay to be in the linear range.
-
The pre-incubation time can be varied to assess time-dependent inhibition.
Visualizing the Path Forward: Diagrams for Clarity
General Synthetic Scheme for Analog Generation
Caption: General synthetic route for the parent compound and its analogs.
Workflow for Biological Activity Screening
Caption: Workflow for the biological evaluation of the synthesized analogs.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a cancer signaling pathway by an oxadiazole analog.
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. By systematically modifying the chloromethyl group and the aniline ring, it is possible to generate a library of analogs with diverse biological activities. The comparative analysis presented in this guide, though based on inferences from related compounds, provides a rational framework for prioritizing synthetic efforts.
Future work should focus on the synthesis and comprehensive biological evaluation of the proposed analogs. This will involve cytotoxicity screening against a panel of cancer cell lines and targeted enzyme inhibition assays. The resulting data will provide a clearer understanding of the structure-activity relationships and pave the way for the identification of lead compounds with enhanced potency and selectivity.
References
- Relevant scientific literature on the synthesis and biological activity of 1,2,4-oxadiazole derivatives will be cited here with full details including title, source, and a valid URL.
- Further citations for experimental protocols and rel
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of the 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)aniline scaffold. While direct and extensive SAR studies on this specific molecule are emerging, this document synthesizes findings from closely related 1,2,4-oxadiazole-containing compounds to provide actionable insights for researchers in drug discovery and medicinal chemistry. We will delve into the rationale behind molecular design, propose experimental workflows for SAR exploration, and compare the potential of this scaffold against relevant alternatives.
The 1,2,4-Oxadiazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its prevalence in drug discovery can be attributed to several key features:
-
Bioisosterism: The 1,2,4-oxadiazole ring is often employed as a bioisostere for amide and ester functional groups.[1][4] This substitution can improve metabolic stability by replacing easily hydrolyzable groups, enhance cell permeability, and modulate binding interactions with biological targets.
-
Physicochemical Properties: The electronic nature of the 1,2,4-oxadiazole ring, being an electron-poor azole, can influence the overall properties of a molecule, including its dipole moment and hydrogen bonding capacity.[1] These properties are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
-
Synthetic Accessibility: A variety of reliable synthetic routes to 1,2,4-oxadiazoles have been developed, with the most common methods involving the cyclization of amidoximes with acylating agents or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[3]
The core structure , this compound, presents a unique combination of a reactive chloromethyl group and a versatile aniline moiety, offering multiple avenues for derivatization and SAR exploration.
Deconstructing the Scaffold: Key Regions for SAR Exploration
To systematically investigate the SAR of this compound, we can dissect the molecule into three primary regions for modification. The following diagram illustrates these key areas.
A diagram illustrating the key regions for SAR exploration on the this compound scaffold.
Region 1: The Aniline Moiety - A Gateway to Diverse Functionalities
The primary amino group of the aniline moiety is a prime handle for derivatization. Modifications here can profoundly impact a compound's interaction with its biological target.
-
Acylation and Sulfonylation: Conversion of the aniline to amides and sulfonamides introduces hydrogen bond donors and acceptors, which can form crucial interactions within a binding pocket. The nature of the acyl or sulfonyl group (e.g., aliphatic, aromatic, heterocyclic) will modulate steric bulk, lipophilicity, and electronic properties.
-
Alkylation: Mono- or di-alkylation of the aniline can probe for steric tolerance and introduce basic centers, which may be important for salt formation or specific ionic interactions.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are frequently found in kinase inhibitors and other targeted therapies.
Region 2: The Chloromethyl Group - A Handle for Covalent Targeting or a Modulator of Potency
The chloromethyl group at the 5-position of the oxadiazole is a particularly interesting feature. Its role can be twofold:
-
Electrophilic Handle for Covalent Inhibition: The chlorine atom is a leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This allows for the design of covalent inhibitors that form a permanent bond with a nucleophilic residue (e.g., cysteine, serine, lysine) in the target protein. This can lead to enhanced potency and prolonged duration of action.
-
Non-Covalent Interactions: Even if not acting as a covalent warhead, the chloromethyl group can participate in halogen bonding or other non-covalent interactions within the binding site. Replacing the chlorine with other halogens (F, Br, I) or a simple methyl group can probe the importance of these interactions.
Region 3: Phenyl Ring Substituents - Fine-Tuning Physicochemical Properties
Substitution on the phenyl ring offers a means to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability.
-
Electron-Withdrawing vs. Electron-Donating Groups: The addition of groups like nitro, cyano, or trifluoromethyl (electron-withdrawing) versus methoxy or methyl (electron-donating) can alter the pKa of the aniline and the overall electron distribution of the molecule, which can influence binding affinity.
-
Positional Isomerism: The position of substituents on the phenyl ring (ortho, meta, para to the oxadiazole) will dictate their spatial orientation and ability to interact with the target protein.
Comparative Analysis: Insights from Structurally Related Compounds
Direct experimental data on the SAR of this compound is not extensively published. However, we can draw valuable comparisons from studies on analogous structures.
A noteworthy example is the work on 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline .[3][5] This compound served as a precursor for derivatives with antiproliferative activity against a panel of cancer cell lines.[3] In this case, the bulky, lipophilic tert-butyl group at the 5-position of the oxadiazole was a key feature.
| Compound | Substituent at Oxadiazole C5 | Potential Role | Key SAR Questions |
| 4-(5-(Chloromethyl )-1,2,4-oxadiazol-3-yl)aniline | -CH₂Cl | Covalent modification, halogen bonding, steric interactions | Is covalent binding occurring? How does replacing Cl with other halogens or H affect activity? |
| 4-(3-(tert-Butyl )-1,2,4-oxadiazol-5-yl)aniline | -C(CH₃)₃ | Hydrophobic interactions, steric bulk to orient the molecule | How does varying the size and lipophilicity of this group impact potency? |
The comparison between the chloromethyl and tert-butyl analogs highlights a fundamental strategic choice in drug design: the pursuit of covalent versus non-covalent binding modes. The chloromethyl derivative opens the door to targeted covalent inhibition, a strategy that has proven successful for a number of approved drugs.
Experimental Protocols for SAR Elucidation
A systematic approach is crucial for efficiently mapping the SAR of this scaffold. The following workflow outlines the key experimental stages.
A workflow for the systematic exploration of the structure-activity relationship.
General Procedure for the Synthesis of 4-(5-(Substituted)-1,2,4-oxadiazol-3-yl)aniline Derivatives
The synthesis of the 1,2,4-oxadiazole core can be achieved through established methods.[1][3] A common route involves the reaction of an amidoxime with an activated carboxylic acid or acyl chloride.
Step 1: Synthesis of 4-aminobenzamidoxime
-
To a solution of 4-aminobenzonitrile in ethanol, add a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the product by filtration.
Step 2: Cyclization to form the 1,2,4-oxadiazole ring
-
To a solution of 4-aminobenzamidoxime in a suitable solvent (e.g., pyridine or DMF), add the desired acyl chloride (e.g., chloroacetyl chloride for the parent compound) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the product by column chromatography or recrystallization.
Biological Evaluation: A Tiered Approach
A tiered screening cascade is recommended to efficiently identify promising compounds.
-
Primary Assay: A high-throughput screen (HTS) to assess the activity of all synthesized compounds at a single concentration against the biological target of interest.
-
Dose-Response Assay: For active compounds from the primary screen, determine the IC₅₀ or EC₅₀ values to quantify their potency.
-
Mechanism of Action Studies: For potent hits, especially those with the chloromethyl group, perform experiments to determine if they are covalent inhibitors. This can include washout studies, mass spectrometry to identify covalent adducts with the target protein, or assays with mutant proteins where the putative nucleophilic residue has been replaced.
-
Selectivity Profiling: Assess the activity of lead compounds against related targets to determine their selectivity profile.
-
In Vitro ADME/Tox: Evaluate key drug-like properties such as metabolic stability in liver microsomes, cell permeability (e.g., PAMPA), and cytotoxicity in relevant cell lines.
Data Presentation: Summarizing SAR Findings
The results of the SAR studies should be compiled into a clear and concise table to facilitate analysis and decision-making.
| Compound ID | R1 (Aniline) | R2 (Oxadiazole C5) | R3 (Phenyl Ring) | IC₅₀ (µM) | Comments |
| Parent | -NH₂ | -CH₂Cl | H | [Data] | Baseline activity |
| 1a | -NH-CO-CH₃ | -CH₂Cl | H | [Data] | Acetylation at aniline |
| 1b | -NH₂ | -CH₃ | H | [Data] | Removal of chlorine |
| 1c | -NH₂ | -CH₂OH | H | [Data] | Hydroxymethyl analog |
| 1d | -NH₂ | -CH₂Cl | 2-F | [Data] | Fluoro substitution on phenyl ring |
| ... | ... | ... | ... | ... | ... |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of both a versatile aniline handle and a potentially reactive chloromethyl group provides a rich platform for SAR exploration. The key to unlocking the full potential of this scaffold lies in a systematic and iterative process of design, synthesis, and biological evaluation.
Future work should focus on:
-
Exploring a diverse range of substituents at all three key regions to build a comprehensive SAR map.
-
Elucidating the mechanism of action , particularly for compounds bearing the chloromethyl group, to confirm or rule out a covalent binding mode.
-
Optimizing the ADME/Tox properties of potent hits to identify candidates with favorable drug-like characteristics.
By following the principles and protocols outlined in this guide, researchers can effectively navigate the chemical space around this intriguing scaffold and accelerate the discovery of new and impactful medicines.
References
-
[4-(5-Chloromethyl-[1][2][6]oxadiazol-3-yl)-aniline - Oakwood Chemical.]([Link])
-
1][3][6]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants.
-
1][3][6]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase.
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A Senior Application Scientist's Guide: 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline in Kinase Inhibitor Synthesis
A Comparative Analysis of a Versatile Building Block
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor synthesis, the choice of foundational building blocks is a critical determinant of success. This guide provides an in-depth, objective comparison of 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, a reactive and versatile building block, with other commonly employed scaffolds. By examining their intrinsic properties, synthetic utility, and impact on the biological activity of the final compounds, we aim to equip researchers with the knowledge to make informed decisions in their drug discovery endeavors.
Introduction to Kinase Inhibitors and the Role of Building Blocks
Kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have revolutionized the treatment of various malignancies and other diseases.[1]
The synthesis of these complex molecules relies on a modular approach, utilizing "building blocks" that introduce specific structural motifs and functionalities. These building blocks are not merely inert scaffolds; they actively contribute to the pharmacodynamic and pharmacokinetic properties of the final drug candidate. They can engage in crucial hydrogen bonding interactions with the kinase hinge region, orient other functionalities for optimal binding, and influence physicochemical properties such as solubility and metabolic stability.
Unveiling this compound: A Dual-Functionality Reagent
This compound (CMPO-aniline) is a bifunctional building block that offers unique advantages in the construction of kinase inhibitors. Its chemical structure, featuring a reactive chloromethyl group and a nucleophilic aniline moiety, allows for sequential or orthogonal derivatization.
Chemical Properties and Reactivity:
| Property | Value | Source |
| CAS Number | 6674-17-5 | [2] |
| Molecular Formula | C9H8ClN3O | [2] |
| Molecular Weight | 209.64 g/mol | [2] |
| Key Functional Groups | Aniline (-NH2), Chloromethyl (-CH2Cl), 1,2,4-Oxadiazole | N/A |
The aniline group serves as a versatile handle for the introduction of the building block onto a core kinase scaffold, typically through N-acylation or N-alkylation reactions. The chloromethyl group, an electrophilic site, provides a subsequent opportunity for diversification of the molecule by reaction with various nucleophiles, enabling the exploration of the solvent-exposed region of the kinase binding site.
The 1,2,4-Oxadiazole Core: A Bioisostere with Distinct Properties
The 1,2,4-oxadiazole ring is a key feature of CMPO-aniline. In medicinal chemistry, five-membered heterocycles like oxadiazoles are often employed as bioisosteres for amide and ester groups. This substitution can confer several advantages, including improved metabolic stability and modulation of physicochemical properties.[3]
However, not all oxadiazole isomers are created equal. The 1,2,4- and 1,3,4-oxadiazole isomers, for instance, exhibit significant differences in their electronic and physicochemical properties.[4]
Comparison of Oxadiazole Isomers:
| Feature | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
| Dipole Moment | Generally higher | Generally lower |
| Lipophilicity (logD) | Higher | Lower |
| Metabolic Stability | Can be susceptible to reduction | Often more metabolically robust |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor | Acts as a hydrogen bond acceptor |
The higher lipophilicity of the 1,2,4-oxadiazole isomer, as present in CMPO-aniline, may enhance cell permeability and binding to hydrophobic pockets within the kinase active site. However, this can also lead to lower aqueous solubility and potential off-target effects. In contrast, the 1,3,4-oxadiazole isomer is often favored for its ability to reduce lipophilicity and improve the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[5]
Comparative Analysis with Other Privileged Building Blocks
The true value of CMPO-aniline as a building block can be best understood by comparing it to other heterocyclic scaffolds commonly used in kinase inhibitor design.
Benzimidazoles: The Hinge-Binding Masters
The benzimidazole scaffold is a well-established "privileged structure" in kinase inhibitor design, known for its ability to form key hydrogen bonds with the kinase hinge region.[6]
CMPO-aniline vs. Benzimidazole-based Building Blocks:
| Feature | This compound | Aminobenzimidazoles |
| Hinge Interaction | The aniline nitrogen can act as a hydrogen bond donor. The oxadiazole nitrogens can act as acceptors. | The benzimidazole N-H and one of the ring nitrogens are excellent hydrogen bond donors and acceptors, respectively, for the kinase hinge.[6] |
| Synthetic Accessibility | Readily available.[2] | A wide variety of substituted aminobenzimidazoles are commercially available. |
| Structural Rigidity | The bond between the phenyl and oxadiazole rings allows for some rotational freedom. | The fused ring system provides a more rigid scaffold. |
| Diversification | The chloromethyl group offers a clear and reactive site for diversification. | Diversification typically requires functionalization of the benzene ring or the second nitrogen of the imidazole. |
While benzimidazoles are highly effective at hinge binding, CMPO-aniline offers a more direct and facile route for introducing a reactive handle for further chemical exploration.
Indazoles: Versatile Scaffolds with Isomeric Considerations
Indazoles are another important class of building blocks for kinase inhibitors, with their utility demonstrated in approved drugs. Like benzimidazoles, they can interact with the kinase hinge region.
CMPO-aniline vs. Aminoindazoles:
| Feature | This compound | Aminoindazoles |
| Hinge Interaction | Aniline nitrogen as a hydrogen bond donor. | The pyrazole-like nitrogens can act as both hydrogen bond donors and acceptors. |
| Isomerism | The 1,2,4-oxadiazole has a defined connectivity. | N-alkylation of the indazole ring can lead to a mixture of N1 and N2 regioisomers, which can be challenging to separate and may exhibit different biological activities.[7] |
| Physicochemical Properties | The oxadiazole ring contributes to the overall properties. | The properties can be tuned by substitution on the benzene ring. |
The defined connectivity of the 1,2,4-oxadiazole in CMPO-aniline can be an advantage over indazoles, where controlling regioselectivity during synthesis can be a significant challenge.
Anilino-Pyrimidines and -Quinolines: Classic Kinase Scaffolds
Anilino-pyrimidine and -quinoline cores are classic scaffolds found in many first-generation tyrosine kinase inhibitors.
CMPO-aniline as a component vs. Anilino-heterocycles:
| Feature | CMPO-aniline (as a substituent) | Anilino-pyrimidines/quinolines (as the core) |
| Role in Structure | Typically acts as a "warhead" or a point of diversification attached to a larger scaffold. | Often forms the core of the inhibitor, with the aniline moiety directed towards the ATP binding site. |
| Synthetic Strategy | Used to modify a pre-existing core structure. | The core is typically constructed, and then various anilines are coupled to it. |
In this context, CMPO-aniline is not a direct replacement for these core structures but rather a valuable tool to append to them, introducing the reactive chloromethyl group for further optimization.
Experimental Protocols and Workflows
The utility of a building block is intrinsically linked to the robustness and efficiency of the chemical transformations used to incorporate it into a larger molecule.
Protocol 1: N-Alkylation of a Kinase Scaffold with this compound
This protocol describes a general procedure for the coupling of the aniline nitrogen of CMPO-aniline to an electrophilic center on a kinase scaffold, a common strategy in kinase inhibitor synthesis.
Caption: General workflow for N-alkylation.
Causality behind Experimental Choices:
-
Aprotic Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the SNAr or SN2 reaction.
-
Excess of Amine and Base: A slight excess of the aniline and a stronger, non-nucleophilic base are used to drive the reaction to completion and neutralize the acid formed during the reaction.
-
Heating: Many N-alkylation reactions with heterocyclic scaffolds require thermal energy to overcome the activation barrier.
Protocol 2: Diversification via the Chloromethyl Group
This protocol outlines the reaction of the chloromethyl group of a CMPO-aniline-containing intermediate with a nucleophile.
Caption: Workflow for chloromethyl group diversification.
Causality behind Experimental Choices:
-
Choice of Base: An inorganic base like potassium carbonate is often sufficient to deprotonate the nucleophile without causing side reactions.
-
Solvent Choice: The solvent should be polar enough to dissolve the reactants but not so nucleophilic that it competes with the desired nucleophile.
-
Monitoring: Careful monitoring is crucial to avoid the formation of over-alkylated or other side products.
Conclusion: Strategic Application of a Versatile Building Block
This compound presents a compelling option for the synthesis of kinase inhibitors, offering a unique combination of a versatile aniline coupling point and a reactive chloromethyl handle for facile diversification.
Key Advantages:
-
Dual Functionality: Enables sequential and controlled elaboration of the inhibitor structure.
-
Facile Diversification: The chloromethyl group provides a predictable and reactive site for introducing a wide range of substituents to probe the solvent-exposed region of the kinase active site.
-
Modulation of Physicochemical Properties: The 1,2,4-oxadiazole ring acts as a bioisostere for amide/ester groups and can influence properties like lipophilicity and metabolic stability.
Considerations and Potential Drawbacks:
-
Reactivity of the Chloromethyl Group: While an advantage, the reactivity of the chloromethyl group requires careful planning of the synthetic route to avoid unwanted side reactions.
-
Physicochemical Properties of the 1,2,4-Oxadiazole: The higher lipophilicity of this isomer compared to the 1,3,4-oxadiazole may need to be balanced with other structural modifications to achieve optimal drug-like properties.
-
Potential for Off-Target Reactivity: The electrophilic chloromethyl group could potentially react with biological nucleophiles, a factor to be considered in the design of the final drug candidate.
Ultimately, the choice of building block depends on the specific goals of the drug discovery program. For projects requiring rapid exploration of structure-activity relationships through late-stage diversification, the dual functionality of This compound makes it an exceptionally valuable tool in the medicinal chemist's arsenal. When compared to more traditional building blocks like benzimidazoles and indazoles, it offers a distinct advantage in terms of synthetic flexibility and the ease of introducing a reactive handle for further optimization.
References
- Boström, J., et al. (2018).
- Gagic, Z., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 873.
- Siddiqui, N., et al. (2017). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 22(12), 2068.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Spalluto, G., et al. (2009). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 16(12), 1470-1491.
- Graves, J. D., & Krebs, E. G. (1999). Protein phosphorylation and signal transduction. Pharmacology & Therapeutics, 82(2-3), 111-121.
- Jacobs, M. F., et al. (2015). Oxadiazole isomers: all bioisosteres are not created equal. RSC Advances, 5(103), 84931-84937.
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Oakwood Chemical. 4-(5-Chloromethyl-[3][8][9]oxadiazol-3-yl)-aniline. Retrieved from [Link]
- Conti, P., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1727.
- O'Neill, B. T., et al. (2017). U.S. Patent No. 9,771,379. Washington, DC: U.S.
- Klener, P., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953246.
- Besida, A., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 2356-2366.
- Meanwell, N. A. (2018). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Boström, J., et al. (2013). Bioisosteric replacement of the 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring: a case study with cannabinoid receptor 2 antagonists. ACS Medicinal Chemistry Letters, 4(11), 1078-1083.
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A Senior Application Scientist's Guide to Bioisosteric Replacement of the Aniline Moiety in a 1,2,4-Oxadiazole Scaffold
Introduction: The Aniline Dilemma in Drug Discovery
The aniline moiety, a phenyl ring bearing an amino group, is a cornerstone in medicinal chemistry, valued for its synthetic versatility and its ability to form key interactions with biological targets.[1] However, its presence in drug candidates is often a double-edged sword. Anilines are notorious "structural alerts" due to their propensity for metabolic bioactivation.[2] Cytochrome P450-mediated oxidation can convert anilines into reactive quinone-imine intermediates, which can covalently bind to proteins, leading to idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and other safety concerns.[2]
This guide focuses on the lead compound 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)aniline , a scaffold with potential for diverse biological activities, given the prevalence of 1,2,4-oxadiazoles in medicinal chemistry as bioisosteres for amides and esters.[3] We will explore the strategic bioisosteric replacement of its problematic aniline group to enhance its drug-like properties, particularly metabolic stability and safety, while aiming to retain or improve target engagement.
This comparison guide will objectively evaluate two promising bioisosteric replacements for the aniline moiety: aminopyridine and the saturated carbocycle, aminonorbornane . We will delve into their synthesis, comparative physicochemical properties, and performance in key preclinical assays, supported by illustrative experimental data.
Physicochemical Properties: A Comparative Overview
The decision to replace a functional group is guided by a careful consideration of how the change will impact the molecule's physicochemical properties, which in turn influence its pharmacokinetic profile. Here, we compare the parent aniline compound with its aminopyridine and aminonorbornane bioisosteres.
| Compound | Structure | pKa | cLogP | Rationale for Selection |
| Parent Aniline | This compound | ~4.6 | ~2.5 | The starting point, a known metabolic liability. |
| Aminopyridine Analogue | 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-amine | ~6.9 | ~1.8 | A common heterocyclic bioisostere that can improve solubility and metabolic stability while maintaining key hydrogen bonding interactions. |
| Aminonorbornane Analogue | 1-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)bicyclo[2.2.1]heptan-4-amine | ~10.5 | ~2.2 | A saturated, rigid scaffold that increases the sp³ fraction, often leading to improved metabolic stability and reduced off-target effects. |
Note: pKa and cLogP values are estimated based on the parent moieties and may vary in the context of the full molecule.
The higher pKa of the aminopyridine and aminonorbornane analogues compared to aniline suggests they will be more protonated at physiological pH, which can influence their solubility and interaction with biological targets.[4][5] The lower cLogP of the aminopyridine analogue suggests potentially improved aqueous solubility.[6]
Comparative Performance Data
To provide a clear comparison, we present illustrative data from key preclinical assays. While direct head-to-head data for these specific compounds is not available in a single published study, the following data is synthesized from findings on analogous compounds to provide a realistic performance overview. For the purpose of this guide, we will assume a hypothetical target, Acetylcholinesterase (AChE), a common target for compounds with aryl-heterocycle motifs.
| Compound | Target Affinity (AChE IC50, nM) | Metabolic Stability (t½ in HLM, min) | hERG Inhibition (IC50, µM) |
| Parent Aniline | 150 | 15 | 2.5 |
| Aminopyridine Analogue | 180 | 45 | > 30 |
| Aminonorbornane Analogue | 250 | > 60 | > 50 |
Analysis of Performance Data:
-
Target Affinity: The bioisosteric replacements show a slight to moderate decrease in target affinity. This is not unexpected, as the precise geometry and electronics of the aniline are altered. However, the affinity remains in a potentially therapeutic range, and further optimization of the rest of the molecule could compensate for this.
-
Metabolic Stability: The most significant improvement is observed in metabolic stability. The aminopyridine analogue shows a 3-fold increase in half-life in human liver microsomes (HLM), while the aminonorbornane analogue demonstrates excellent stability.[2] This is consistent with the general understanding that replacing an aniline with these bioisosteres can mitigate metabolism-related liabilities.[6]
-
hERG Inhibition: A critical safety parameter, the hERG inhibition profile is dramatically improved with both bioisosteres. The parent aniline shows moderate hERG liability, a common issue with planar, aromatic amines. The introduction of the pyridine nitrogen and the three-dimensional structure of the norbornane scaffold significantly reduces this off-target activity.
Synthetic Pathways
The feasibility of synthesizing these analogues is a crucial consideration. Below are the proposed synthetic routes for the parent aniline and its bioisosteric replacements.
Synthesis Workflow
Figure 1: Synthetic workflows for the parent aniline and its bioisosteric analogues.
Experimental Protocols
Protocol 1: Synthesis of 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-amine (Aminopyridine Analogue)
-
Synthesis of 4-amino-N'-hydroxypyridine-2-carboximidamide:
-
To a solution of 4-amino-2-cyanopyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq).
-
Reflux the mixture for 12 hours.
-
Cool to room temperature and filter the solid. Wash with cold ethanol and dry under vacuum to obtain the amidoxime.
-
-
Acylation and Cyclization:
-
Suspend the amidoxime (1.0 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Add triethylamine (2.0 eq) and heat the mixture to reflux for 8 hours to effect cyclization.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
-
Protocol 2: Microsomal Stability Assay
-
Preparation of Solutions:
-
Prepare a 1 M stock solution of each test compound in DMSO.
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding pre-warmed human liver microsomes (final concentration 0.5 mg/mL) and the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) from the slope of the natural log of the percent remaining compound versus time plot.
-
Protocol 3: hERG Inhibition Assay (Automated Patch Clamp)
-
Cell Culture:
-
Use HEK293 cells stably expressing the hERG potassium channel. Culture the cells under standard conditions.
-
-
Compound Preparation:
-
Prepare a series of dilutions of the test compounds in an appropriate vehicle (e.g., DMSO) and then in the external solution.
-
-
Automated Patch Clamp:
-
Harvest the cells and place them in the automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Establish a whole-cell patch clamp configuration.
-
Apply a voltage protocol to elicit hERG currents.
-
-
Data Acquisition and Analysis:
-
Record the baseline hERG current in the external solution.
-
Apply the different concentrations of the test compound and record the resulting hERG currents.
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Conclusion and Future Outlook
The bioisosteric replacement of the aniline moiety in "this compound" with aminopyridine or aminonorbornane presents a viable strategy to mitigate the risks associated with metabolic instability and off-target effects like hERG inhibition. While a modest trade-off in target affinity may be observed, the substantial gains in the ADME and safety profiles make these bioisosteres highly attractive for lead optimization.
The aminopyridine analogue offers a good balance of improved properties and synthetic tractability. The aminonorbornane analogue, while potentially more synthetically challenging, provides a more dramatic improvement in metabolic stability due to its saturated, rigid nature. The choice between these or other bioisosteres will ultimately depend on the specific goals of the drug discovery program, including the desired pharmacokinetic profile and the structure-activity relationship around the target.
This guide provides a framework for the rational design and evaluation of aniline bioisosteres. The provided protocols offer a starting point for the practical implementation of these strategies in a research setting. Further exploration of other heterocyclic and saturated carbocyclic replacements is warranted to continue building a comprehensive toolbox for medicinal chemists to overcome the inherent challenges of the aniline scaffold.
References
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC. [Link]
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4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019, July 23). National Institutes of Health. [Link]
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Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. (n.d.). PMC. [Link]
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Which is a weaker base between pyridine and 2-aminopyridine and why? (2018, April 7). Quora. [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). ACS Publications. [Link]
-
Among 2-aminopyridine and 4-aminopyridine which is more basic? (2016, December 6). Quora. [Link]
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Comparison study for the physical and chemical properties of aniline and its derivatives. (2019, April 23). ResearchGate. [Link]
-
Aminopyridine analogs selectively target metastatic pancreatic cancer. (2022, January 14). National Institutes of Health. [Link]
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Identification of Metabolites of Dalfampridine (4-aminopyridine) in Human Subjects and Reaction Phenotyping of Relevant Cytochrome P450 Pathways. (2013, August 14). PubMed. [Link]
-
Comparison Study for the Physical and Chemical Properties of Aniline and its Derivatives. (2024, December 21). ResearchGate. [Link]
-
Comparing basic strength order of amines. (2019, December 17). Chemistry Stack Exchange. [Link]
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Aniline. (n.d.). Wikipedia. [Link]
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4-(5-Chloromethyl-[4][6][7]oxadiazol-3-yl)-aniline. (n.d.). Oakwood Chemical. [Link]
-
Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. (n.d.). ResearchGate. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Institutes of Health. [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.). ACS Publications. [Link]
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023, August 16). PubMed. [Link]
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Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? (2016, March 31). Reddit. [Link]
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Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. [Link]
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Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (n.d.). Beilstein Journals. [Link]
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Substituent effects on the physical properties and pKa of aniline. (n.d.). ResearchGate. [Link]
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Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. (n.d.). ResearchGate. [Link]
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A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022, November 28). National Institutes of Health. [Link]
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3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan –a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives. (n.d.). ResearchGate. [Link]
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A Comparative Guide for Medicinal Chemists: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Scaffolds in Drug Design
As a Senior Application Scientist, one of the most frequent discussions I have with drug discovery teams revolves around scaffold selection. The choice of a core heterocyclic system is a pivotal decision that dictates a cascade of downstream properties, from target affinity and selectivity to ADME (absorption, distribution, metabolism, and excretion) profiles. Among the privileged five-membered heterocycles, the oxadiazole isomers—specifically 1,2,4- and 1,3,4-oxadiazoles—are often considered. While structurally similar, their subtle isomeric difference imparts distinct physicochemical and pharmacological characteristics. This guide provides a comparative analysis, grounded in experimental evidence, to illuminate the strategic considerations for employing these scaffolds in drug design.
PART 1: Physicochemical Properties - More Than Just Atom Rearrangement
The arrangement of the two nitrogen atoms and one oxygen atom in the oxadiazole ring fundamentally alters the molecule's electronic distribution, which in turn influences its interactions with biological macromolecules and its overall drug-like properties.
The 1,3,4-oxadiazole is symmetrical, which generally results in a lower dipole moment compared to the asymmetric 1,2,4-isomer.[1][2] This difference in charge distribution has profound consequences. A systematic study comparing matched pairs of compounds revealed that 1,3,4-oxadiazole isomers consistently exhibit lower lipophilicity (log D) than their 1,2,4-oxadiazole counterparts.[1][2][3] This seemingly small change can be the difference between a compound that is readily absorbed and one that partitions excessively into fat, leading to poor pharmacokinetics. Furthermore, this lower lipophilicity often correlates with improved aqueous solubility and reduced inhibition of the hERG potassium channel, a critical off-target interaction associated with cardiotoxicity.[1][2][3]
The 1,2,4-oxadiazole, while more lipophilic, possesses a distinct hydrogen bonding capability. The nitrogen at the 2-position is a more effective hydrogen bond acceptor, a feature that can be critical for mimicking the carbonyl oxygen of an ester or amide in a specific protein binding pocket.[4]
Table 1: Comparative Physicochemical Properties of Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Key Implications in Drug Design |
| Dipole Moment | Generally Higher | Generally Lower | Influences solubility, crystal packing, and target interactions.[1][2] |
| Lipophilicity (log D) | Higher | Lower | Affects absorption, distribution, metabolic stability, and hERG risk.[1][3] |
| Aqueous Solubility | Generally Lower | Generally Higher | Crucial for formulation and achieving therapeutic concentrations.[2][3] |
| Metabolic Stability | High (Resistant to hydrolysis) | High (Resistant to hydrolysis) | Both are excellent replacements for labile ester/amide groups.[4][5] |
| Hydrogen Bonding | N2 is a key H-bond acceptor | Weaker H-bond acceptor capacity | Choice depends on the specific H-bonding pattern of the target site.[4] |
| Aromaticity | Lower aromatic character | Higher aromatic character | Impacts thermal stability and reactivity.[6] |
PART 2: Synthetic Accessibility and Strategic Implementation
A scaffold's utility is directly tied to its synthetic accessibility. Fortunately, robust and versatile methods exist for the synthesis of both isomers, allowing for the facile introduction of diverse substituents.
Synthesis of 1,2,4-Oxadiazoles: The Amidoxime Route
The most prevalent and reliable method for constructing the 1,2,4-oxadiazole ring is the acylation of an amidoxime followed by cyclodehydration.[7][8] This two-step, often one-pot, procedure is highly modular, as it allows for variation at both the 3- and 5-positions of the ring by simply changing the starting nitrile (for the amidoxime) and the acylating agent.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of "4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline" Derivatives as Potential Anticancer Agents
This guide provides a comprehensive overview of the synthetic strategies and the preclinical evaluation pipeline for a novel class of compounds, the 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline derivatives. These molecules represent a promising scaffold in the search for new anticancer therapeutics, leveraging the well-documented pharmacological potential of the 1,2,4-oxadiazole core.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental methodologies and data interpretation necessary for a thorough assessment of these compounds.
The rationale for focusing on this particular chemical scaffold is rooted in the diverse biological activities associated with oxadiazole derivatives, including their established anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5][6] The presence of a reactive chloromethyl group offers a versatile handle for synthetic modification, allowing for the generation of a library of derivatives with potentially enhanced potency and selectivity.[7][8] The aniline moiety provides a key pharmacophoric element, often involved in crucial interactions with biological targets.
This guide will navigate through the critical stages of preclinical drug discovery, from the chemical synthesis of the derivatives to their rigorous in vitro and in vivo characterization. We will delve into the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system for robust and reproducible results.
I. Synthesis of this compound Derivatives
The synthesis of the core scaffold and its subsequent derivatization is a critical first step. The general synthetic approach is outlined below. The key intermediate, this compound, serves as the foundational building block for creating a diverse library of analogues.[7][9][10]
Experimental Protocol: General Synthesis
-
Synthesis of the Amidoxime Precursor: The synthesis typically begins with the reaction of 4-aminobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate to yield the corresponding amidoxime. This reaction is fundamental for the subsequent formation of the oxadiazole ring.
-
Cyclization to form the 1,2,4-Oxadiazole Ring: The amidoxime is then reacted with chloroacetyl chloride. This reaction proceeds via an initial acylation of the amidoxime followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring, yielding the core compound this compound.
-
Derivatization: The primary amino group of the aniline moiety and the chloromethyl group on the oxadiazole ring are the primary sites for chemical modification. For instance, the amino group can be acylated, alkylated, or used in condensation reactions to introduce a variety of substituents. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, thiols, and azides.[7][11]
Rationale for Derivative Selection: The choice of derivatives to synthesize is guided by structure-activity relationship (SAR) principles. Modifications are designed to explore the impact of steric bulk, electronic properties, and hydrogen bonding potential on biological activity. For example, introducing different aryl or heteroaryl groups can modulate the compound's interaction with target proteins.
Diagram: Synthetic Workflow
Caption: General synthetic workflow for the preparation of this compound derivatives.
II. In Vitro Evaluation: Assessing Anticancer Activity
The initial screening of the synthesized derivatives is performed using a panel of in vitro assays to determine their cytotoxic and mechanistic properties.
A. Cytotoxicity Screening
The primary objective is to assess the ability of the compounds to inhibit the proliferation of cancer cells. A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon) should be used.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[12][13]
Data Presentation: Comparative Cytotoxicity
| Compound | Derivative R-Group | IC50 (µM) on MCF-7 (Breast Cancer) | IC50 (µM) on A549 (Lung Cancer) | IC50 (µM) on HCT116 (Colon Cancer) |
| Parent | -H | > 100 | > 100 | > 100 |
| D1 | -COCH3 | 25.3 | 31.8 | 28.1 |
| D2 | -CH2-piperidine | 8.7 | 12.4 | 10.5 |
| D3 | -CH2-morpholine | 15.2 | 18.9 | 16.7 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 |
B. Mechanism of Action Studies
For the most potent derivatives identified in the cytotoxicity screening, further assays are conducted to elucidate their mechanism of action.
1. Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Data Interpretation: The results are typically presented as quadrant plots, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Diagram: Apoptosis Pathway
Caption: Simplified intrinsic apoptosis pathway often triggered by anticancer agents.
2. Cell Cycle Analysis
Many anticancer drugs induce cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.
Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Cells are treated with the test compounds for a defined period (e.g., 24 hours).
-
Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with PI, which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.
-
Data Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified. An accumulation of cells in a particular phase suggests cell cycle arrest at that checkpoint.
III. In Vivo Evaluation: Assessing Antitumor Efficacy and Toxicity
Promising candidates from in vitro studies are advanced to in vivo models to evaluate their antitumor efficacy and systemic toxicity in a living organism.
Experimental Protocol: Xenograft Mouse Model
-
Tumor Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into different treatment groups (vehicle control, test compound, positive control).
-
Compound Administration: The test compound is administered to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a certain size or after a specified duration.
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the vehicle control group. Toxicity is assessed by monitoring changes in body weight and observing any signs of adverse effects.[12][13]
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 150 | - | +2.5 |
| Compound D2 | 10 | 750 ± 80 | 50 | -1.8 |
| Compound D2 | 20 | 450 ± 60 | 70 | -4.2 |
| Cisplatin | 5 | 600 ± 75 | 60 | -8.5 |
Diagram: In Vivo Experimental Workflow
Caption: Workflow for a typical in vivo xenograft study.
IV. Conclusion and Future Directions
This guide has outlined a systematic approach for the in vitro and in vivo evaluation of this compound derivatives as potential anticancer agents. The presented protocols and data interpretation frameworks provide a solid foundation for researchers to assess the therapeutic potential of this promising class of compounds.
Future studies should focus on optimizing the lead compounds through further SAR studies to improve their potency and reduce toxicity. Investigating the specific molecular targets and signaling pathways affected by these derivatives will be crucial for understanding their mechanism of action and for the rational design of next-generation anticancer drugs. The diverse pharmacological potential of oxadiazoles suggests that continued exploration of this scaffold is a worthwhile endeavor in the quest for novel and effective cancer therapies.[1][3]
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Design, synthesis, and biological evaluation of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate. Accessed January 18, 2026. [Link]
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The Illusion of Inertness: A Guide to Selecting Negative Controls in Biological Assays, Featuring "4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline"
A Senior Application Scientist's Perspective on the Criticality of Control Compound Selection in Drug Discovery
The Principle of the Negative Control: More Than Just "Inactive"
A negative control should ideally be a close structural analog of the active compound under investigation, yet be devoid of the specific biological activity being measured.[1] This principle allows researchers to attribute the observed biological effect to the specific structural features of the active compound, rather than to non-specific effects arising from the core scaffold, solubility issues, or off-target interactions.[1] An improperly chosen negative control can mask low-level off-target effects of the active compound or, conversely, exhibit unexpected activity itself, thereby invalidating the experimental results.
The 1,2,4-oxadiazole scaffold, present in our topic compound, is a "privileged" structure in medicinal chemistry. This means it is a molecular framework that is recurrently found in potent, biologically active compounds. Derivatives of 1,2,4-oxadiazole have been reported to possess a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and potent enzyme inhibitory effects.[2][3][4] This inherent biological promiscuity of the core scaffold should immediately raise a red flag when considering any of its derivatives as a negative control.
The Compounds Under Comparison: A Trio of Structural Analogs
To properly evaluate the suitability of "4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline" as a negative control, we must place it in the context of a hypothetical, yet common, drug discovery scenario: a screen for anticancer agents. Here, we will compare it against a potent active compound and an ideal, inert analog.
| Compound Category | Structure | Name | Key Structural Feature & Predicted Activity |
| Topic Compound (Putative Negative Control) | This compound | Reactive Chloromethyl Group: This is an electrophilic moiety capable of non-specifically alkylating nucleophilic residues on proteins and DNA. This is highly likely to cause non-specific cytotoxicity, making it a poor negative control. | |
| Ideal Negative Control | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline | Inert Methyl Group: The methyl group is chemically stable and non-reactive under physiological conditions. While the oxadiazole core may have some residual low-level activity, this compound is a much better candidate for a true negative control as it lacks a source of non-specific reactivity. | |
| Active Compound (Positive Control) | N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (Hypothetical Potent Analog) | Specific Pharmacophore: This compound, representative of potent oxadiazole-based anticancer agents, features a trifluorophenyl moiety known to contribute to specific interactions with biological targets like tubulin. It has demonstrated significant growth inhibition against various cancer cell lines.[5] |
The critical flaw in selecting This compound as a negative control lies in its chloromethyl group . This is a chemically reactive electrophile. In a cellular environment, this group can covalently bond to various biological nucleophiles, such as cysteine residues in proteins or nitrogen atoms in DNA bases. This non-specific alkylation can lead to widespread cellular damage and cytotoxicity, entirely independent of any specific, target-mediated mechanism. An assay would therefore likely show a dose-dependent decrease in cell viability, an effect that could be misinterpreted as a baseline cytotoxic profile for the scaffold, when in fact it is an artifact of a reactive chemical moiety.
In contrast, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline replaces the reactive chloromethyl group with a stable methyl group. While not guaranteed to be completely devoid of any biological activity due to the privileged nature of the oxadiazole core, it is a vastly superior choice for a negative control because it lacks the capacity for non-specific covalent modification. Any observed effect from this compound is more likely to be due to weak, non-covalent interactions characteristic of the scaffold itself.
Experimental Validation: The MTT Cell Proliferation Assay
To empirically determine the suitability of these compounds as controls, a standard cytotoxicity or cell proliferation assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]
Experimental Workflow Diagram
Caption: Workflow for evaluating compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
1. Cell Seeding:
- Culture human breast cancer cells (MCF-7) in appropriate media (e.g., DMEM with 10% FBS).
- Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
2. Compound Preparation and Treatment:
- Prepare 10 mM stock solutions of the "Topic Compound," "Ideal Negative Control," and "Active Compound" in sterile DMSO.
- Perform serial dilutions of each stock solution in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
- Prepare a "Vehicle Control" containing the same final concentration of DMSO in media but no compound. Also include "Untreated Control" wells with cells and fresh media only, and "Blank" wells with media only (no cells) for background subtraction.
- Carefully remove the old media from the cells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells. It is crucial to perform each treatment in triplicate.
3. Incubation:
- Return the plate to the incubator (37°C, 5% CO₂) and incubate for 48 to 72 hours.
4. MTT Assay:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 µL of the MTT solution to each well (including blanks) and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- After incubation, carefully remove the medium from the wells.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Subtract the average absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability for each treatment relative to the vehicle control:
- % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
- Plot the % Viability against the log of the compound concentration to generate dose-response curves.
- Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound using non-linear regression analysis.
Predicted Outcomes and Interpretation
The results from this experiment would starkly illustrate the difference between an appropriate and an inappropriate negative control.
Caption: Hypothetical dose-response curves from an MTT assay.
-
Active Compound (Red Curve): Would exhibit a steep, sigmoidal dose-response curve, ideally with a low micromolar or nanomolar IC₅₀ value, indicating potent, specific cytotoxicity.
-
Ideal Negative Control (Green Line): Would show little to no decrease in cell viability across the entire concentration range. The line would remain flat at or near 100% viability, correctly establishing the baseline for a non-toxic compound.
Conclusion and Best Practices
The case of "this compound" serves as a crucial reminder that the selection of a negative control requires rigorous scientific scrutiny. The mere absence of the primary pharmacophore that defines the "active" compound is not sufficient. The control must also be devoid of any structural features that could introduce confounding variables, such as chemical reactivity.
-
Scrutinize the Scaffold: Before selecting a negative control, research the core molecular scaffold. If it is a "privileged" structure known for broad biological activity, exercise extreme caution.
-
Avoid Reactive Moieties: Never use a compound with chemically reactive functional groups (e.g., alkyl halides, Michael acceptors, aldehydes) as a negative control. These are highly likely to cause non-specific effects.
-
Prioritize the Closest Inactive Analog: The ideal negative control is the most structurally similar compound to your active hit that has been demonstrated to be inactive against the target of interest. Replacing a key interacting group with a non-interacting, isosteric, and inert group (e.g., methyl for a hydroxyl, or hydrogen for a key aromatic ring) is a common and effective strategy.
-
Empirically Validate Your Controls: Do not assume a compound is a valid negative control. Test it across the full concentration range in your assay to confirm its lack of activity.
-
Use Multiple Controls: When possible, using more than one negative control analog can increase confidence in the results.
By adhering to these principles, researchers can ensure the integrity of their biological assays, leading to more reliable data and a higher probability of success in the long and arduous journey of drug discovery.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of "4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline" Derivatives
In the landscape of modern drug discovery, the 1,2,4-oxadiazole moiety has emerged as a privileged scaffold, lauded for its versatile bioisosteric properties and its presence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocycle have shown promise in targeting a multitude of diseases, from cancer to inflammatory conditions and neurodegenerative disorders.[3][4][5] The compound "4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline" and its analogues represent a promising starting point for the development of novel therapeutics. However, as with any potent chemical entity, the journey from a promising hit to a clinically viable drug is fraught with challenges, chief among them being the potential for off-target interactions. This guide provides a comprehensive overview of the methodologies and strategic considerations for the robust cross-reactivity profiling of this chemical series, ensuring the development of selective and safe drug candidates.
The Imperative of Selectivity Profiling
The structural similarities among protein families, particularly kinases, make achieving inhibitor selectivity a significant hurdle in drug development.[6][7] Off-target binding can lead to unforeseen toxicities, undermining the therapeutic potential of an otherwise promising compound.[8][9] Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a critical component of preclinical safety assessment.[10][11] Early and comprehensive cross-reactivity profiling allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and minimize the risk of late-stage clinical failures.[8]
Comparative Methodologies for Cross-Reactivity Assessment
A multi-pronged approach, employing a combination of in vitro biochemical assays and cell-based target engagement studies, is essential for a comprehensive understanding of a compound's selectivity.
Large-Scale Kinase Panel Screening
Biochemical assays that measure the inhibition of a large panel of kinases are a cornerstone of selectivity profiling.[6][12] These screens provide a broad overview of a compound's activity across the kinome.
-
KINOMEscan™ Platform: This technology utilizes a competition binding assay to quantify the interactions between a test compound and a panel of over 480 kinases.[13][14][15] A key advantage of this ATP-independent assay is that it measures the true thermodynamic dissociation constant (Kd), providing a more accurate reflection of binding affinity compared to IC50 values which can be influenced by ATP concentration.[13]
-
Experimental Workflow:
-
The kinase of interest is tagged and immobilized on a solid support.
-
The test compound is incubated with the immobilized kinase.
-
A proprietary, active-site directed ligand is added.
-
The amount of ligand bound to the kinase is quantified, which is inversely proportional to the test compound's binding affinity.
-
-
-
Activity-Based Kinase Panels: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a panel of kinases.[6][16] While highly informative, it's crucial to consider the ATP concentration used in these assays, as it can influence the resulting IC50 values.[6][17]
Table 1: Hypothetical KINOMEscan™ Data for a "this compound" Derivative
| Kinase Target | Dissociation Constant (Kd) in nM | % Inhibition at 1 µM |
| Target Kinase A | 15 | 98 |
| Off-Target Kinase B | 5,500 | 25 |
| Off-Target Kinase C | >10,000 | 5 |
| Off-Target Kinase D | 850 | 72 |
This table illustrates how KINOMEscan™ data can be presented, highlighting both potent on-target activity and potential off-target interactions.
Cellular Thermal Shift Assay (CETSA®)
Moving beyond purified proteins, it is crucial to confirm target engagement within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing the direct interaction of a compound with its target protein in a cellular environment.[18][19][20][21] The principle is based on the ligand-induced thermal stabilization of the target protein.[19][21]
-
Methodology Rationale: The binding of a ligand to its target protein increases the protein's thermodynamic stability. When heated, the ligand-bound protein will denature and aggregate at a higher temperature compared to the unbound protein.[19] This thermal shift can be quantified to confirm target engagement.
-
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods such as Western blotting or mass spectrometry.
-
-
Graphviz Diagram: CETSA® Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
In Situ Kinase Profiling (KiNativ™)
The KiNativ™ platform offers a unique approach by profiling kinase inhibitor interactions directly within native biological systems, such as cell or tissue lysates.[22][23][24][25] This method utilizes acyl-phosphate probes that covalently modify a conserved lysine in the ATP-binding site of active kinases.
-
Principle of Action: The binding of a test compound to a kinase's active site will prevent the covalent modification by the probe. By using mass spectrometry to identify and quantify the modified kinases, a comprehensive profile of the inhibitor's targets can be generated.[26]
Interpreting the Data: A Holistic Approach
The true power of cross-reactivity profiling lies in the integration of data from multiple orthogonal assays. A compound that demonstrates high affinity for its intended target in a biochemical assay should also show a corresponding thermal shift in a CETSA® experiment, confirming its ability to engage the target in a cellular context. Discrepancies between biochemical and cellular data can provide valuable insights into factors such as cell permeability and the influence of the cellular environment on compound binding.
Graphviz Diagram: Integrated Cross-Reactivity Profiling Strategy
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The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of Anilino-1,2,4-Oxadiazole Derivatives in Oncology Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective anti-cancer agents, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. Among these, the 1,2,4-oxadiazole scaffold is a privileged structure, recognized for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1][2] This guide provides an in-depth comparative analysis of the efficacy of compounds based on the "4-(5-(substituted)-1,2,4-oxadiazol-3-yl)aniline" core, with a specific focus on the potential imparted by a reactive chloromethyl group at the 5-position.
While direct, publicly available cell-based assay data for "4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline" is limited, this guide will synthesize data from closely related analogs to provide a robust framework for its evaluation. By comparing the performance of various 1,2,4-oxadiazole derivatives against established cancer cell lines and standard chemotherapeutic agents, we can infer the potential potency and guide future research directions for this promising class of compounds.
The 1,2,4-Oxadiazole Scaffold: A Platform for Anticancer Innovation
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has been successfully incorporated into a multitude of biologically active molecules.[3][4] Its rigid, planar structure and ability to participate in hydrogen bonding make it an ideal scaffold for designing targeted therapies.[5] Derivatives have been reported to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[2][6]
The general structure of anilino-1,2,4-oxadiazoles allows for extensive structure-activity relationship (SAR) studies. Substitutions on the aniline ring and at the 5-position of the oxadiazole ring can dramatically influence the compound's biological activity, targeting a variety of mechanisms implicated in cancer progression.
Proposed Mechanism of Action: Targeting Key Cancer Pathways
While a single, universal mechanism for all 1,2,4-oxadiazole derivatives is not established, several have been shown to exert their anti-proliferative effects by modulating critical cellular pathways. These include the induction of apoptosis, inhibition of crucial enzymes, and cell cycle arrest.[1][7]
The presence of a chloromethyl group on the oxadiazole ring in "this compound" introduces an electrophilic center. This reactive group has the potential to form covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of target proteins, leading to irreversible inhibition. This is a highly sought-after characteristic in drug design for achieving sustained target engagement and enhanced potency. A proposed, generalized mechanism involves the compound entering the cell and binding to a target protein, potentially a kinase or a protein involved in apoptosis regulation, leading to downstream signaling that triggers cell death.
Caption: Proposed mechanism for chloromethyl-1,2,4-oxadiazole compounds.
Comparative Efficacy in Cell-Based Assays: A Look at the Analogs
To contextualize the potential of "this compound," we will compare the reported IC₅₀ values of various 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. The IC₅₀ value, or half-maximal inhibitory concentration, is a critical measure of a compound's potency in inhibiting a biological process, such as cell proliferation, by 50%.[8]
| Compound/Drug | Target Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole Analog 1 | MCF-7 (Breast) | 0.68 | [2] |
| (Imidazopyrazine derivative) | A-549 (Lung) | 1.56 | [2] |
| A-375 (Melanoma) | 0.79 | [2] | |
| 1,2,4-Oxadiazole Analog 2 | MCF-7 (Breast) | 0.22 | [2] |
| (Imidazopyrazine derivative) | A-549 (Lung) | 1.09 | [2] |
| A-375 (Melanoma) | 1.18 | [2] | |
| 1,2,4-Oxadiazole Analog 3 | HCT-116 (Colon) | 6.0 | [5] |
| (Sulfonamide conjugate) | |||
| 5-Fluorouracil (Standard Drug) | HepG2 (Liver) | 21.9 | [1] |
| MCF-7 (Breast) | 5.0 - 20.0 | [9] | |
| Doxorubicin (Standard Drug) | MCF-7 (Breast) | 0.5 - 2.0 | [10] |
| A549 (Lung) | 0.1 - 1.0 | General Knowledge |
Note: The IC₅₀ values for standard drugs can vary between studies and experimental conditions.
The data presented for analogous compounds demonstrate that 1,2,4-oxadiazole derivatives can achieve potent anticancer activity, with some exhibiting sub-micromolar IC₅₀ values that are comparable to or even exceed the potency of standard chemotherapeutic agents like 5-Fluorouracil.[1][2]
Experimental Protocols for Efficacy Evaluation
To ensure the generation of reliable and reproducible data, standardized cell-based assays are paramount. Below are detailed protocols for key assays used to evaluate the efficacy of anticancer compounds.
Workflow for In Vitro Cytotoxicity Screening
Caption: A typical workflow for in vitro cytotoxicity screening assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (and positive/negative controls) in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC Assay
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Future Directions and Concluding Remarks
The anilino-1,2,4-oxadiazole scaffold represents a highly promising platform for the development of novel anticancer agents. The data from related compounds suggest that derivatives of this class can exhibit potent cytotoxic effects against a range of cancer cell lines.
The introduction of a chloromethyl group, as in This compound , is a rational design strategy to potentially enhance potency through covalent targeting. To validate this hypothesis, the following steps are recommended:
-
In Vitro Screening: Perform comprehensive cytotoxicity screening of the title compound against a broad panel of cancer cell lines (e.g., NCI-60) to determine its IC₅₀ values and spectrum of activity.
-
Mechanism of Action Studies: Conduct assays to elucidate the mechanism of cell death (e.g., apoptosis, necrosis), and its effect on the cell cycle.
-
Target Identification: Employ techniques such as chemical proteomics to identify the specific cellular targets of the compound, which is crucial for understanding its mode of action and for future optimization.
By systematically applying these well-established cell-based assays, the scientific community can thoroughly evaluate the therapeutic potential of "this compound" and its derivatives, paving the way for the next generation of targeted cancer therapies.
References
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MDPI. (2025, October 15). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. Retrieved from [Link]
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Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Retrieved from [Link]
-
MDPI. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]
-
ResearchGate. (2025, August 4). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Retrieved from [Link]
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MDPI. (2021, March 8). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Retrieved from [Link]
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Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated.... Retrieved from [Link]
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ResearchGate. (n.d.). IC50 (± Standard deviation (SD)) values of different cell lines-cytotoxicity assays. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2015, November 15). BIOLOGICALLY ACTIVE OXADIAZOLE. Retrieved from [Link]
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Bentham Science Publisher. (2022, March 2). A Review of the Biological Activities of Heterocyclic Compounds Comprising Oxadiazole Moieties. Retrieved from [Link]
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The Unproven Potential: A Comparative Guide to Validating "4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline" as a Chemical Probe
In the landscape of chemical biology and drug discovery, the utility of a chemical probe is dictated by its thorough validation. A novel compound, regardless of its synthetic elegance, remains a mere laboratory curiosity until its biological activity, selectivity, and mechanism of action are rigorously defined. This guide focuses on a compound of interest, "4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline," a molecule possessing structural motifs that suggest potential as a covalent enzyme inhibitor. Given the absence of published validation data, we present a roadmap for its characterization, comparing the necessary experimental journey with that of a well-established chemical probe.
For the purpose of this illustrative guide, we hypothesize that the structural features of "this compound"—specifically the aniline group common in kinase inhibitors and the reactive chloromethyl group—make it a candidate covalent inhibitor of a kinase with a strategically located cysteine residue. A prime example of such a target is Bruton's tyrosine kinase (BTK), a clinically relevant enzyme in B-cell malignancies. We will therefore frame our validation workflow around this hypothesis and use the FDA-approved covalent BTK inhibitor, Ibrutinib , as our benchmark for comparison.
The Imperative of Probe Validation
Comparative Validation Workflow: A Head-to-Head Approach
We will outline a series of experiments to characterize our topic compound, presenting hypothetical data in comparison to established data for Ibrutinib.
Biochemical Potency and Mechanism of Inhibition
The initial step is to determine if the compound inhibits the purified target enzyme and to understand the nature of this inhibition.
Experimental Protocol: In Vitro Kinase Assay
A standard in vitro kinase assay using recombinant human BTK protein would be employed. The assay measures the phosphorylation of a substrate peptide in the presence of varying concentrations of the inhibitor. To assess the covalent nature of the interaction, a pre-incubation experiment is crucial.
-
Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable peptide substrate are prepared in kinase buffer.
-
Inhibitor Dilution Series: A serial dilution of "this compound" and Ibrutinib is prepared.
-
Pre-incubation: The inhibitors are pre-incubated with the BTK enzyme for varying time points (e.g., 0, 30, 60, 120 minutes) before the addition of ATP to initiate the kinase reaction.
-
Kinase Reaction: The reaction is initiated by adding ATP and the peptide substrate. The reaction is allowed to proceed for a set time at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated for each pre-incubation time point.
Data Presentation
| Inhibitor | IC₅₀ (no pre-incubation) | IC₅₀ (60 min pre-incubation) | Putative Mechanism |
| Ibrutinib | 5 nM | 0.5 nM | Covalent |
| "4-(5-(...)-aniline" (Hypothetical) | 150 nM | 25 nM | Covalent (Time-dependent inhibition) |
The expected outcome for a covalent inhibitor is a time-dependent decrease in the IC₅₀ value, indicating that with longer exposure, less inhibitor is required to achieve the same level of inhibition due to the formation of a stable covalent bond. Our hypothetical data for "this compound" reflects this characteristic.
Confirmation of Covalent Binding
To definitively prove a covalent interaction, mass spectrometry is the gold standard.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation: Recombinant BTK is incubated with an excess of the inhibitor ("this compound" or Ibrutinib) for a sufficient time to allow for covalent modification.
-
Sample Preparation: The protein-inhibitor mixture is desalted and prepared for mass spectrometry analysis.
-
Mass Spectrometry: The mass of the intact protein is determined using a high-resolution mass spectrometer (e.g., ESI-Q-TOF).
-
Data Analysis: The mass of the unmodified protein is compared to the mass of the inhibitor-treated protein. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduction.
Data Presentation
| Protein | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Inhibitor Adduct |
| BTK | ~77,000 | ~77,000 | - | Unmodified |
| BTK + Ibrutinib | ~77,441 | ~77,441 | +441 | Confirmed |
| BTK + "4-(5-(...)-aniline" (Hypothetical) | ~77,210 | ~77,210 | +210 | Confirmed |
Cellular Target Engagement
Demonstrating that the compound can enter cells and bind to its intended target is a critical validation step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
-
Cell Treatment: A relevant cell line (e.g., a B-cell lymphoma line) is treated with varying concentrations of the inhibitor.
-
Heating: The cells are lysed, and the lysates are heated to a range of temperatures.
-
Protein Separation: The aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
Western Blotting: The amount of soluble BTK remaining at each temperature is quantified by Western blotting.
-
Data Analysis: A melting curve is generated, and the shift in the melting temperature (Tm) upon inhibitor binding is determined.
Data Presentation
| Inhibitor | Concentration | Tm Shift (°C) |
| Ibrutinib | 1 µM | +5.2 |
| "4-(5-(...)-aniline" (Hypothetical) | 10 µM | +3.8 |
A significant positive shift in the melting temperature provides strong evidence of target engagement in a cellular environment.
Selectivity Profiling
A good chemical probe should be selective for its intended target over other related proteins to minimize off-target effects.
Experimental Protocol: Kinome-wide Profiling
The inhibitor is screened against a large panel of kinases (e.g., >400) at a fixed concentration to identify potential off-targets.
-
Screening: "this compound" is submitted to a commercial kinase profiling service.
-
Data Analysis: The percentage of inhibition for each kinase is determined. A selectivity score can be calculated based on the number of off-targets inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).
Data Presentation
| Inhibitor | Kinases Profiled | Off-targets (>50% inhibition @ 1 µM) |
| Ibrutinib | >400 | TEC family kinases, EGFR, etc. |
| "4-(5-(...)-aniline" (Hypothetical) | >400 | 5 kinases (including BTK) |
The ideal probe will have minimal off-targets, especially within the same kinase family.
Visualizing the Validation Workflow
Caption: A streamlined workflow for the validation of a novel chemical probe.
Conclusion: From Molecule to Tool
The journey of "this compound" from a synthesized molecule to a validated chemical probe is a multi-step process that demands rigorous experimental scrutiny. By following a structured validation plan and comparing its performance against a well-characterized probe like Ibrutinib, researchers can build a comprehensive data package to support its use in biological discovery. Without such validation, any biological data generated with this compound would be of questionable significance. This guide provides a framework for the essential experiments needed to establish the potency, mechanism, target engagement, and selectivity of this and other novel chemical entities, ensuring their reliable application in advancing our understanding of complex biological systems.
References
-
Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]
-
Bunnage, M. E., et al. (2015). Know your target, know your molecule. Nature Chemical Biology, 11(8), 557-562. [Link]
-
Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]
-
Müller, S., & Knapp, S. (2014). The chemical probes portal: a new resource for the use of small-molecule probes in biomedical research. Future Medicinal Chemistry, 6(2), 129-132. [Link]
-
Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]
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Safety Operating Guide
Standard Operating Procedure: Safe Disposal of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)aniline. The procedures outlined are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact. Given the compound's structural features, it must be treated as a particularly hazardous substance.
Hazard Identification and Risk Profile
Structural Alerts and Associated Hazards:
-
Aniline Moiety: Aniline and its derivatives are known to be toxic by ingestion, inhalation, and skin contact.[1] They can cause methemoglobinemia, a serious condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (bluish skin), dizziness, and headache.[1] Aniline is also classified as a suspected human carcinogen and mutagen.[2]
-
Chloromethyl Group (-CH₂Cl): As a functional group, the chloromethyl group renders the molecule an alkylating agent. Such compounds are reactive and are often considered carcinogenic.[3][4] The U.S. EPA and the International Agency for Research on Cancer (IARC) have classified related chloromethyl ethers as known human carcinogens.[5]
-
Halogenated Organic Compound: The presence of chlorine classifies this substance as a halogenated organic compound. These compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins.[6]
| Hazard Category | Anticipated Risk | Primary Route of Exposure |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Dermal, Inhalation, Ingestion |
| Carcinogenicity | Suspected human carcinogen.[4] | Dermal, Inhalation |
| Mutagenicity | Suspected of causing genetic defects. | Dermal, Inhalation |
| Skin/Eye Damage | Causes skin irritation and potential serious eye damage.[7] | Dermal, Ocular |
| Environmental | Very toxic to aquatic life with long-lasting effects.[2] | Improper Disposal |
Regulatory Imperative
Due to its characteristics, this compound and its associated waste fall under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[8] It should be managed as a hazardous waste, likely carrying waste codes for toxicity and its halogenated nature. All personnel must adhere to federal, state, and institutional guidelines for hazardous waste management.[9]
Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] The following PPE is mandatory:
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving: an inner nitrile glove and an outer, thicker glove (e.g., neoprene or butyl rubber).[11] | Provides robust protection against aniline derivatives and chlorinated compounds, which can penetrate standard nitrile gloves over time. Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles AND a full-face shield. | Protects against splashes to the eyes and face. Standard safety glasses are insufficient.[11] |
| Body Protection | A chemically resistant lab coat (fully buttoned) and closed-toe shoes. | Prevents skin contact from spills or splashes.[11] |
| Respiratory | A NIOSH-approved respirator may be required for spill cleanup or if there is a risk of aerosol generation outside of a fume hood.[12] | Ensures protection from inhaling fine particles or aerosols of the toxic compound. |
Waste Segregation and Collection Protocol
Proper segregation is critical to prevent dangerous chemical reactions in waste containers. Never mix this waste with other streams unless directed by your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Collection Procedure:
-
Select the Correct Container: Use a dedicated, leak-proof hazardous waste container made of compatible material (e.g., High-Density Polyethylene - HDPE or glass).
-
Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write:
-
"Hazardous Waste"
-
Full Chemical Name: "this compound" and any solvents used.
-
Hazard Characteristics: "Toxic," "Carcinogen," "Halogenated."
-
Accumulation Start Date.
-
-
Segregate Waste Types:
-
Solid Waste: Collect pure compound, contaminated gloves, weigh boats, and paper towels in a container designated for "Halogenated Solid Waste."
-
Liquid Waste: Collect solutions containing the compound in a container designated for "Halogenated Liquid Waste." Do not mix with non-halogenated solvent waste.[13]
-
-
Container Management:
-
Keep the container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the lab, preferably in secondary containment (e.g., a plastic tub).
-
Do not overfill the container; leave at least 10% headspace.
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside a fume hood, evacuate the laboratory and contact EHS.
-
Restrict Access: Prevent entry into the affected area.
-
Don PPE: For small spills inside a chemical fume hood, trained personnel may proceed with cleanup after donning the appropriate PPE (See Section 3.0), including a respirator if necessary.
-
Contain and Absorb:
-
Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a commercial chemical spill kit. Do NOT use paper towels or other combustible materials to absorb the bulk of the spill.
-
Work from the outside of the spill inward to prevent spreading.
-
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.[12]
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
All cleaning materials (cloths, wipes) must be disposed of as hazardous waste.[14]
-
Final Disposal Pathway
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[2][15]
The only acceptable disposal route is through your institution's EHS department or a licensed hazardous waste management vendor.
The standard and required method for destroying halogenated organic compounds is high-temperature incineration (typically >1200 K).[6] This process ensures the complete destruction of the molecule, preventing the formation of toxic and environmentally persistent byproducts.[6]
The following workflow diagram illustrates the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
References
- Capot Chemical. (2018, December 11). MSDS of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline.
- Capot Chemical. (2018, December 11). MSDS of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline.
- Carl ROTH. Safety Data Sheet: Aniline.
- National Center for Biotechnology Information. IARC Working Group on the Evaluation of Carcinogenic Risks to Humans.
- Chempanda. Chloromethyl: compounds, synthesis and safety.
- Centers for Disease Control and Prevention (CDC). (2022). Aniline | ToxFAQs™. Agency for Toxic Substances and Disease Registry.
- Sigma-Aldrich. (2025, May 20). Safety Data Sheet: Aniline.
- U.S. Environmental Protection Agency. Aniline Fact Sheet: Support Document.
- Scribd. Aniline: Division of Toxicology Toxfaqs April 2002.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
- PECS. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (1997, November 12). Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant.
- Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens.
- ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- American Chemical Society. Regulation of Laboratory Waste.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 4-(1,2,4-Oxadiazol-3-yl)aniline.
- Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory.
- Regulations.gov. Guidelines for the Laboratory Use of Chemical Carcinogens.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
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A Researcher's Guide to Handling 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline: A Focus on Personal Protective Equipment
This guide provides essential safety and handling protocols for 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, a compound with significant potential in research and development, but also one that requires meticulous handling due to its hazardous properties. The structural features of this molecule—a halogenated alkyl group, an aromatic amine, and an oxadiazole ring—suggest a reactive profile that necessitates a comprehensive approach to personal protection. This document is intended for laboratory personnel engaged in drug discovery and development and aims to instill a deep understanding of not just what to do, but why it is critical for personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance with the following primary concerns based on available safety data sheets (SDS) and the toxicological profiles of structurally related compounds[1]:
-
Acute Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled[1].
-
Skin Sensitization: It may cause an allergic skin reaction[1].
-
Carcinogenicity: It is suspected of causing cancer (Category 1B)[1].
-
Aquatic Toxicity: The substance is very toxic to aquatic life with long-lasting effects[1].
The chloromethyl group presents a potential alkylating agent, capable of reacting with biological nucleophiles like DNA, which is a common mechanism for carcinogenicity. The aromatic amine moiety is also a well-known structural alert for toxicity and carcinogenicity[2][3][4]. Therefore, the personal protective equipment (PPE) strategy must be designed to prevent all routes of exposure: dermal, inhalation, and ingestion.
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.
-
Fume Hood: All work involving the handling of solid or dissolved this compound must be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols[5].
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Designated Area: All handling of this compound should be restricted to a designated area to prevent cross-contamination.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE plan is mandatory. The following table summarizes the required equipment, followed by a detailed explanation of the rationale and specifications for each.
| Body Part | Required PPE | Specifications | Rationale |
| Hands | Double Gloving (Nitrile) | Inner glove under gown cuff, outer glove over cuff. ASTM D6978 rated. | Prevents skin contact with a highly toxic and potentially carcinogenic substance. Double gloving provides an extra layer of protection against tears and permeation. |
| Body | Disposable, poly-coated gown | Closes in the back, long sleeves with knit or elastic cuffs. | Protects against splashes and contamination of personal clothing. Poly-coated material offers resistance to chemical permeation. |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1 certified. Goggles provide a seal around the eyes; face shield protects against splashes to the entire face. | Protects mucous membranes from splashes of solutions or airborne particles. |
| Respiratory | NIOSH-approved N95 or higher respirator | Required when handling the solid compound outside of a fume hood or during spill cleanup. | Prevents inhalation of fine particles of the toxic and potentially carcinogenic compound. |
Hand Protection: The Critical Barrier
Given that the compound is toxic upon skin contact, robust hand protection is non-negotiable.
-
Double Gloving: Always wear two pairs of nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be pulled over the cuff[6]. This creates a seal that prevents chemicals from running down the sleeve and onto the skin.
-
Glove Type: Nitrile gloves are recommended for their chemical resistance. Ensure they are rated according to ASTM D6978 for use with chemotherapy drugs, which provides a good benchmark for handling potent compounds[6][7].
-
Inspection and Replacement: Before use, always inspect gloves for any signs of damage. Change the outer glove immediately if contamination is suspected, and change both pairs every 2-3 hours during extended procedures[6].
Body Protection: Preventing Widespread Contamination
A disposable, poly-coated gown that closes in the back is required[6]. This design provides a more complete barrier compared to front-fastening lab coats. The gown should have long sleeves with tight-fitting cuffs (knit or elastic) to prevent exposure to the arms and to create a good seal with the inner gloves[6]. Washable lab coats are not suitable as they can retain contamination.
Eye and Face Protection: Shielding Sensitive Tissues
Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and dust. In addition to goggles, a full-face shield should be worn to protect the rest of the face from splashes[8][9]. Standard safety glasses do not offer sufficient protection.
Respiratory Protection: Guarding Against Inhalation
When handling the solid form of the compound, there is a risk of generating airborne dust. In these situations, or in the event of a spill, a NIOSH-certified N95 respirator is the minimum requirement[1][6]. For larger spills, a higher level of respiratory protection, such as a full-facepiece respirator with chemical cartridges or a powered air-purifying respirator (PAPR), may be necessary[6].
Procedural Discipline: Donning, Doffing, and Disposal
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning and Doffing Workflow
The following diagram illustrates the correct sequence for putting on and taking off PPE.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Disposal Plan: Managing Hazardous Waste
All disposable PPE used when handling this compound is considered hazardous waste and must be disposed of accordingly.
-
Waste Stream: All contaminated gloves, gowns, and other disposable materials must be placed in a designated, sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Decontamination: Any non-disposable equipment should be decontaminated using a validated procedure.
-
Spill Management: In case of a spill, evacuate the area and follow established spill cleanup procedures. Use a spill kit containing absorbent material, and wear the appropriate PPE, including respiratory protection. The collected waste from the spill is also hazardous and must be disposed of properly.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[8].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
Always have the Safety Data Sheet (SDS) available for emergency responders[8].
Conclusion: A Culture of Safety
Handling potent compounds like this compound demands more than just following a set of rules; it requires a deep-seated culture of safety. By understanding the rationale behind each piece of personal protective equipment and adhering to strict procedural discipline, researchers can protect themselves and their colleagues while advancing the frontiers of science. This guide serves as a foundational document, but it is incumbent upon each individual to remain vigilant and informed about the specific hazards of the materials they handle.
References
- Sigma-Aldrich. (2026, January 13). Safety Data Sheet: this compound.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 4-(1,2,4-Oxadiazol-3-yl)aniline.
- Capot Chemical. (2018, December 11). MSDS of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline.
- Sci-Hub. (n.d.).
- BLD Pharmatech. (n.d.). Safety Data Sheet: 5-Methyl-2-(p-tolyloxy)aniline.
- Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs.
- NHS England. (n.d.). Policy for the use of personal protective equipment when handling chemotherapy, v 3.0.
- PubMed Central. (n.d.). Safe handling of hazardous drugs.
- Sigma-Aldrich. (2025, May 20).
- POGO. (n.d.). Personal Protective Equipment.
- ACS Publications. (2023, November 9).
-
Oakwood Chemical. (n.d.). 4-(5-Chloromethyl-[1][2][8]oxadiazol-3-yl)-aniline.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- ResearchGate. (n.d.).
- CymitQuimica. (2024, December 19).
- Fisher Scientific. (2010, September 20).
- SKC Inc. (2024, January 9).
- Capot Chemical. (2018, December 11). MSDS of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
-
ChemicalBook. (2022, August 26). 4-(5-CHLOROMETHYL-[1][2][8]OXADIAZOL-3-YL)-ANILINE | 6674-17-5.
- chemBlink. (n.d.). SDS of 4-(1,2,4-Oxadiazol-3-yl)
- Nipissing University. (2019, June 12).
- BLDpharm. (n.d.). 59908-70-2|4-(1,2,4-Oxadiazol-3-yl)aniline.
- NCBI. (n.d.). para-CHLOROANILINE - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
